molecular formula C14H11N3O B029346 4-(pyridin-4-ylmethyl)phthalazin-1(2H)-one CAS No. 107558-48-5

4-(pyridin-4-ylmethyl)phthalazin-1(2H)-one

Cat. No.: B029346
CAS No.: 107558-48-5
M. Wt: 237.26 g/mol
InChI Key: NIQMWTLRDNQDIA-UHFFFAOYSA-N
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Description

4-(pyridin-4-ylmethyl)phthalazin-1(2H)-one, also known as this compound, is a useful research compound. Its molecular formula is C14H11N3O and its molecular weight is 237.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(pyridin-4-ylmethyl)-2H-phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c18-14-12-4-2-1-3-11(12)13(16-17-14)9-10-5-7-15-8-6-10/h1-8H,9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQMWTLRDNQDIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355038
Record name 4-[(Pyridin-4-yl)methyl]phthalazin-1(2H)-one
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Molecular Weight

237.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107558-48-5
Record name 4-[(Pyridin-4-yl)methyl]phthalazin-1(2H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Pyridylmethyl)-1(2H)-phtalazinone
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Foundational & Exploratory

Technical Guide: Synthesis of 4-(pyridin-4-ylmethyl)phthalazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the synthesis of 4-(pyridin-4-ylmethyl)phthalazin-1(2H)-one, a key intermediate in the preparation of various pharmaceutically active compounds, including the angiogenesis inhibitor Vatalanib.[1] This guide outlines the detailed reaction mechanism, experimental protocols, and quantitative data associated with a common synthetic route. The information presented herein is intended to support researchers and professionals in the fields of medicinal chemistry and drug development.

Compound Profile

A summary of the key identifiers and properties of the target compound is provided in the table below.

PropertyValue
IUPAC Name 4-(pyridin-4-ylmethyl)-2H-phthalazin-1-one
Synonyms 4-(4-Pyridylmethyl)-1(2H)-phtalazinone
CAS Number 107558-48-5
Molecular Formula C₁₄H₁₁N₃O
Molecular Weight 237.26 g/mol
Appearance Neat

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The general workflow involves the initial reaction of a phthalic acid derivative with a pyridine-containing reagent, followed by cyclization with hydrazine.

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization a Phthalide d Intermediate Product a->d Reacts with b Methyl Isonicotinate b->d c Sodium Methoxide in Methanol c->d Base/Solvent e Intermediate Product g This compound e->g Reacts with f Hydrazine Hydrate f->g

Caption: Two-step synthesis workflow for this compound.

Experimental Protocols

The following section details the experimental procedures for the synthesis of this compound.

Step 1: Synthesis of the Intermediate

This step involves a condensation reaction between phthalide and methyl isonicotinate.

  • Reagents:

    • Phthalide

    • Methyl Isonicotinate

    • Sodium Methoxide (CH₃ONa)

    • Methanol (CH₃OH)

  • Procedure:

    • In a suitable reaction vessel, dissolve phthalide and methyl isonicotinate in methanol.

    • Add sodium methoxide to the solution.

    • Heat the reaction mixture to 65°C and maintain for 2.5 hours.

    • Monitor the reaction progress by an appropriate analytical method (e.g., TLC).

    • Upon completion, cool the reaction mixture and proceed with workup and purification to isolate the intermediate product.

  • Yield: Approximately 52%.[2]

Step 2: Synthesis of this compound

This final step involves the cyclization of the intermediate product with hydrazine hydrate.

  • Reagents:

    • Intermediate from Step 1

    • Hydrazine Hydrate (NH₂NH₂·H₂O)

  • Procedure:

    • Combine the intermediate product with hydrazine hydrate in a reaction vessel.

    • Heat the mixture to 110°C and maintain for 8 hours.

    • Monitor the reaction for completion.

    • After the reaction is complete, cool the mixture and perform a suitable workup, which may include precipitation and filtration.

    • Purify the crude product, for instance, by recrystallization, to obtain the final this compound.

  • Yield: Approximately 82%.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the described synthetic route.

StepReaction Time (hours)Temperature (°C)Yield (%)
12.56552
2811082

Safety and Handling

Standard laboratory safety precautions should be observed when performing this synthesis. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood. Refer to the Safety Data Sheets (SDS) for each reagent for specific handling and disposal information.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step process involving a condensation reaction followed by cyclization. The methodologies outlined in this guide provide a framework for the successful laboratory-scale production of this valuable chemical intermediate. Further optimization of reaction conditions may lead to improved yields and purity.

References

An In-depth Technical Guide to the Chemical Properties and Biological Activity of 4-(pyridin-4-ylmethyl)phthalazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(pyridin-4-ylmethyl)phthalazin-1(2H)-one is a heterocyclic organic compound that has garnered significant interest in the field of drug discovery, primarily for its role as a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of the insulin and leptin signaling pathways, and its inhibition is a promising therapeutic strategy for the treatment of type 2 diabetes, obesity, and cancer.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of this compound, with a focus on its interaction with PTP1B.

Chemical and Physical Properties

This section details the fundamental chemical and physical characteristics of this compound. The data is compiled from various sources and presented for easy reference.[3][4][5]

PropertyValueSource
IUPAC Name 4-(pyridin-4-ylmethyl)-2H-phthalazin-1-one[3]
CAS Number 107558-48-5[3]
Molecular Formula C₁₄H₁₁N₃O[3][5]
Molecular Weight 237.26 g/mol [3][5]
Appearance Off-white to pale yellow solid (predicted)General knowledge
Melting Point 168-170 °C (for the related compound 4-(4-Methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one)[6]
Solubility Good solubility in organic solvents such as ethanol and dichloromethane. Limited solubility in water.General knowledge
XLogP3-AA 1.5[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 3[3]
Spectroscopic Data

Infrared (IR) Spectroscopy (Predicted):

Wavenumber (cm⁻¹)Assignment
3400-3200 (broad)N-H stretching vibration of the lactam
3100-3000Aromatic C-H stretching
~1660 (strong)C=O (lactam) stretching vibration
1600-1450C=C and C=N stretching vibrations of the aromatic and heterocyclic rings

Mass Spectrometry (MS) (Predicted Fragmentation):

The electron ionization mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 237. Key fragmentation pathways would likely involve the cleavage of the bond between the phthalazinone and the pyridinylmethyl moieties, leading to fragments corresponding to the pyridinylmethyl cation (m/z 92) and the phthalazinone ring.

Synthesis Protocol

A detailed, experimentally validated protocol for the synthesis of this compound is not explicitly available. However, based on established methods for the synthesis of phthalazinone derivatives, the following two-step procedure is proposed.[7][8][9]

Synthesis Workflow

A Phthalic Anhydride + 4-Picoline B Friedel-Crafts Acylation (Lewis Acid Catalyst, e.g., AlCl₃) A->B Step 1 C 2-(pyridin-4-ylacetyl)benzoic acid (Intermediate) B->C D Cyclocondensation (Hydrazine Hydrate, Reflux) C->D Step 2 E This compound (Final Product) D->E

Proposed synthesis workflow for this compound.
Step 1: Friedel-Crafts Acylation to form 2-(pyridin-4-ylacetyl)benzoic acid

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend phthalic anhydride (1 equivalent) and a Lewis acid catalyst (e.g., anhydrous aluminum chloride, 2.2 equivalents) in an inert solvent such as dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 4-picoline (1 equivalent) to the reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours until the starting materials are consumed (monitored by TLC).

  • Cool the reaction mixture and carefully quench by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(pyridin-4-ylacetyl)benzoic acid.

  • Purify the intermediate by recrystallization or column chromatography.

Step 2: Cyclocondensation to form this compound
  • Dissolve the purified 2-(pyridin-4-ylacetyl)benzoic acid (1 equivalent) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask fitted with a reflux condenser.

  • Add hydrazine hydrate (1.2-1.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization to obtain the final product, this compound.

Biological Activity: PTP1B Inhibition

This compound is a known inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). This section details the signaling pathway affected and provides experimental protocols to assess its inhibitory activity.

PTP1B Signaling Pathway

PTP1B is a critical negative regulator of the insulin signaling pathway. It dephosphorylates the activated insulin receptor (IR) and its downstream substrate, Insulin Receptor Substrate 1 (IRS-1), thereby attenuating the signaling cascade that leads to glucose uptake.[1][10] Inhibition of PTP1B is expected to enhance insulin sensitivity.

cluster_cell Cell Membrane Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR (Active) IR->pIR Autophosphorylation pIR->IR IRS1 IRS-1 pIR->IRS1 pIRS1 p-IRS-1 IRS1->pIRS1 Phosphorylation pIRS1->IRS1 PI3K PI3K pIRS1->PI3K Akt Akt PI3K->Akt GLUT4_translocation GLUT4 Translocation Akt->GLUT4_translocation Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake PTP1B PTP1B Inhibitor 4-(pyridin-4-ylmethyl) phthalazin-1(2H)-one Inhibitor->PTP1B Inhibition

Role of PTP1B in insulin signaling and its inhibition.
Experimental Protocols for PTP1B Inhibition Assays

This colorimetric assay is a standard method for measuring PTP1B activity.[2][10][11][12]

Workflow:

A Prepare Reagents (PTP1B, pNPP, Inhibitor, Buffer) B Pre-incubate PTP1B with Inhibitor A->B C Initiate Reaction (Add pNPP) B->C D Incubate at 37°C C->D E Stop Reaction (Add NaOH) D->E F Measure Absorbance at 405 nm E->F G Calculate % Inhibition and IC₅₀ F->G

Workflow for the pNPP-based PTP1B inhibition assay.

Materials:

  • Recombinant human PTP1B

  • p-Nitrophenyl phosphate (pNPP)

  • Assay Buffer: 50 mM citrate buffer (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM DTT

  • Stop Solution: 1 M NaOH

  • Test compound (this compound)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • In a 96-well plate, add 10 µL of the diluted test compound solution to the appropriate wells. Include wells for a positive control (a known PTP1B inhibitor) and a negative control (assay buffer with DMSO).

  • Add 20 µL of the PTP1B enzyme solution (e.g., 1 µg/mL) to each well.

  • Pre-incubate the plate at 37 °C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding 40 µL of 4 mM pNPP solution to each well.

  • Incubate the plate at 37 °C for 30 minutes.

  • Stop the reaction by adding 100 µL of 1 M NaOH to each well.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percent inhibition for each concentration of the test compound relative to the controls and determine the IC₅₀ value.

This assay assesses the effect of the inhibitor on PTP1B activity in a cellular context by measuring glucose uptake in an insulin-sensitive cell line, such as L6 myotubes.[1]

Workflow:

A Seed and Differentiate L6 Myoblasts B Serum Starve Cells A->B C Treat with Inhibitor B->C D Stimulate with Insulin C->D E Add Fluorescent Glucose Analog (e.g., 2-NBDG) D->E F Measure Fluorescence E->F G Analyze Data F->G

Workflow for the cellular glucose uptake assay.

Materials:

  • L6 rat myoblast cell line

  • Cell culture reagents (DMEM, FBS, etc.)

  • Test compound

  • Insulin

  • 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxyglucose (2-NBDG)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader

Procedure:

  • Seed L6 myoblasts in a 96-well plate and differentiate them into myotubes.

  • Serum-starve the differentiated myotubes for 3-4 hours.

  • Treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with a sub-maximal concentration of insulin (e.g., 10 nM) for 30 minutes at 37 °C.

  • Add 2-NBDG to a final concentration of 50-100 µM and incubate for 30-60 minutes at 37 °C.

  • Terminate the glucose uptake by aspirating the medium and washing the cells three times with ice-cold PBS.

  • Measure the fluorescence of the cell lysates using a fluorescence microplate reader.

  • Analyze the data to determine the effect of the inhibitor on insulin-stimulated glucose uptake.

Conclusion

This compound is a compound of significant interest due to its inhibitory activity against PTP1B, a key therapeutic target for metabolic diseases. This guide has provided a detailed overview of its chemical properties, a plausible synthetic route, and robust protocols for evaluating its biological activity. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug development, facilitating further investigation into the therapeutic potential of this and related compounds.

References

The Multifaceted Mechanisms of Action of Phthalazinone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phthalazinone scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of derivatives with a wide spectrum of pharmacological activities. These compounds have shown significant promise in the treatment of various diseases, most notably cancer, inflammation, and neurological disorders. This technical guide provides an in-depth exploration of the core mechanisms of action of phthalazinone derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.

Inhibition of Poly (ADP-ribose) Polymerase (PARP)

One of the most well-established mechanisms of action for phthalazinone derivatives is the inhibition of Poly (ADP-ribose) Polymerase (PARP), a family of enzymes crucial for DNA repair.[1][2] PARP inhibitors have gained significant attention as anticancer agents, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[3]

Phthalazinone-based PARP inhibitors, such as the FDA-approved drug Olaparib, act as competitive inhibitors by binding to the nicotinamide-binding site of the PARP enzyme.[2][3] This prevents the recruitment of PARP to sites of DNA single-strand breaks (SSBs), leading to the accumulation of these breaks. During DNA replication, these SSBs are converted into more lethal double-strand breaks (DSBs). In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., BRCA-mutated cancers), these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, apoptosis.[3]

Quantitative Data: PARP Inhibition
CompoundTargetIC50Cell LineReference
OlaparibPARP1139 nM-[4]
Compound 23PARP1< IC50 of OlaparibCapan-1 (BRCA2-deficient)[2][3]
YCH1899PARP0.89 nMOlaparib-resistant cells[5]
YCH1899PARP1.13 nMTalazoparib-resistant cells[5]
DLC-1PARP-1<0.2 nM-[6]
DLC-1-0.08 µMMDA-MB-436[6]
DLC-50PARP-10.53 nM-[6]
DLC-50HDAC-117 nM-[6]
Compound 11cPARP-197 nMA549[4]

Signaling Pathway: PARP Inhibition and Synthetic Lethality

PARP_Inhibition cluster_0 Normal Cell cluster_1 BRCA-Deficient Cancer Cell + PARP Inhibitor DNA_SSB DNA Single-Strand Break (SSB) PARP PARP DNA_SSB->PARP Replication_Fork_Stall Replication Fork Stall DNA_SSB->Replication_Fork_Stall BER Base Excision Repair (BER) PARP->BER recruits Cell_Survival Cell Survival BER->Cell_Survival repairs SSB HR Homologous Recombination (HR) HR->Cell_Survival repairs DSB DSB Double-Strand Break (DSB) Replication_Fork_Stall->DSB DSB->HR Phthalazinone Phthalazinone (PARP Inhibitor) PARP_Cancer PARP Phthalazinone->PARP_Cancer inhibits DNA_SSB_Cancer DNA Single-Strand Break (SSB) DNA_SSB_Cancer->PARP_Cancer Replication_Fork_Stall_Cancer Replication Fork Stall DNA_SSB_Cancer->Replication_Fork_Stall_Cancer BER_Cancer Base Excision Repair (BER) PARP_Cancer->BER_Cancer inhibition HR_Cancer Deficient Homologous Recombination (HR) Apoptosis Apoptosis HR_Cancer->Apoptosis fails to repair DSB DSB_Cancer Double-Strand Break (DSB) Replication_Fork_Stall_Cancer->DSB_Cancer DSB_Cancer->HR_Cancer

Caption: PARP Inhibition and Synthetic Lethality in BRCA-Deficient Cancer Cells.

Experimental Protocol: In Vitro PARP1 Inhibition Assay

This protocol is a generalized representation based on commonly used methods.[2][3]

  • Materials: Recombinant human PARP1 enzyme, activated DNA (e.g., sonicated calf thymus DNA), NAD+, biotinylated NAD+, streptavidin-coated plates, anti-PARP1 antibody, HRP-conjugated secondary antibody, TMB substrate, stop solution, and test compounds (phthalazinone derivatives).

  • Procedure:

    • Coat a 96-well plate with streptavidin and incubate overnight at 4°C.

    • Wash the plate with a suitable buffer (e.g., PBS with 0.05% Tween 20).

    • Add a reaction mixture containing recombinant PARP1 enzyme, activated DNA, and varying concentrations of the test compound or vehicle control to each well.

    • Initiate the PARP reaction by adding a mixture of NAD+ and biotinylated NAD+. Incubate at room temperature for a specified time (e.g., 1 hour).

    • Stop the reaction by adding a potent PARP inhibitor or by washing the plate.

    • Wash the plate to remove unincorporated biotinylated NAD+.

    • Add an anti-PARP1 antibody and incubate.

    • Wash the plate and add an HRP-conjugated secondary antibody.

    • Wash the plate and add TMB substrate.

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm using a plate reader.

  • Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Kinase Inhibition

Phthalazinone derivatives have demonstrated potent inhibitory activity against a variety of protein kinases, which are key regulators of cellular processes such as proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of cancer, making them attractive therapeutic targets.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

VEGFRs are receptor tyrosine kinases that play a pivotal role in angiogenesis, the formation of new blood vessels.[7][8] Inhibition of VEGFR signaling can starve tumors of the blood supply they need to grow and metastasize. Several phthalazinone derivatives have been developed as potent VEGFR-2 inhibitors.[8][9][10] These compounds typically bind to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream signaling molecules.[8]

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is another receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation.[11] Phthalazinone-based compounds have been shown to inhibit EGFR, often in addition to VEGFR-2, making them dual inhibitors.[9][10]

Quantitative Data: Kinase Inhibition
CompoundTargetIC50Cell LineReference
Compound 7aVEGFR-20.11 µM-[8]
Compound 7bVEGFR-20.31 µM-[8]
Compound 8bVEGFR-20.91 µM-[8]
Compound 8cVEGFR-20.72 µM-[8]
SorafenibVEGFR-20.1 µM-[8]
Vatalanib-based derivativesVEGFR-20.023-0.41 nM-[9]
Vatalanib-based derivativesEGFR--[9]
Compound 12dEGFR21.4 nM-[11]
ErlotinibEGFR80 nM-[11]
4-(Pyrazole-3-ylamino)phenyl-2Hphthalazin-1-oneAurora-A kinase71 nMHCT116[12]

Signaling Pathway: VEGFR-2 Inhibition

VEGFR2_Inhibition cluster_0 VEGFR-2 Signaling cluster_1 Inhibition by Phthalazinone VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K Ras Ras Dimerization->Ras Angiogenesis Angiogenesis, Cell Proliferation, Survival PLCg->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Phthalazinone Phthalazinone Derivative VEGFR2_Inhibited VEGFR-2 Phthalazinone->VEGFR2_Inhibited inhibits No_Signal No Downstream Signaling VEGFR2_Inhibited->No_Signal

Caption: Inhibition of the VEGFR-2 Signaling Pathway by Phthalazinone Derivatives.

Experimental Protocol: Kinase Inhibition Assay (General)

This protocol outlines a common method for assessing kinase inhibition, such as for VEGFR-2 or EGFR.

  • Materials: Recombinant kinase (e.g., VEGFR-2), substrate peptide, ATP, kinase buffer, test compounds, and a detection system (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure:

    • Add the kinase, substrate, and test compound at various concentrations to the wells of a 96-well plate.

    • Initiate the kinase reaction by adding ATP. Incubate at a specific temperature (e.g., 30°C) for a set time.

    • Stop the kinase reaction and measure the amount of product formed or ATP consumed using a suitable detection method. For the ADP-Glo™ assay, this involves adding a reagent to deplete the remaining ATP, followed by a second reagent to convert the generated ADP back to ATP, which is then measured via a luciferase-based reaction.

  • Data Analysis: The amount of light produced is proportional to the kinase activity. IC50 values are determined by plotting the percentage of kinase inhibition against the log of the compound concentration.

Other Notable Mechanisms of Action

Beyond PARP and kinase inhibition, phthalazinone derivatives have demonstrated a range of other mechanisms, highlighting their versatility.

Anti-inflammatory Activity

Certain phthalazinone derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase-2 (COX-2) and 5-lipoxygenase (LOX-5), enzymes involved in the inflammatory cascade.[13][14]

Acetylcholinesterase (AChE) Inhibition

In the context of neurodegenerative diseases like Alzheimer's, some phthalazinone-based compounds have been designed as acetylcholinesterase (AChE) inhibitors.[15][16] By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine in the brain.

Topoisomerase II Inhibition

Some phthalazinone derivatives have been found to act as topoisomerase II inhibitors.[17][18][19] Topoisomerase II is an enzyme that alters the topology of DNA and is essential for DNA replication and transcription. Its inhibition leads to DNA damage and cell death.

Antiviral Activity

A specific phthalazinone derivative has shown efficacy against the rabies virus by targeting its replication complex.[20]

Experimental Workflow: General Drug Discovery and Evaluation

Drug_Discovery_Workflow cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo & Preclinical Design Compound Design & Library Synthesis Purification Purification & Characterization Design->Purification Biochemical_Assay Biochemical Assays (e.g., Enzyme Inhibition) Purification->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (e.g., Cytotoxicity, Apoptosis) Biochemical_Assay->Cell_Based_Assay Animal_Models In Vivo Animal Models (Efficacy & Toxicity) Cell_Based_Assay->Animal_Models ADME ADME/Tox Studies Animal_Models->ADME Lead_Optimization Lead Optimization ADME->Lead_Optimization

Caption: A Generalized Workflow for the Discovery and Evaluation of Phthalazinone Derivatives.

Conclusion

Phthalazinone derivatives represent a highly versatile class of compounds with a multitude of mechanisms of action. Their ability to potently and often selectively inhibit key biological targets such as PARP and various protein kinases has established them as a cornerstone in the development of new therapeutics, particularly in oncology. The continued exploration of this chemical scaffold, coupled with a deeper understanding of its diverse mechanisms of action, holds significant promise for the future of drug discovery and development. This guide provides a foundational understanding for researchers and scientists to build upon in their pursuit of novel and effective treatments for a range of human diseases.

References

The Architecture of Inhibition: A Technical Guide to the Structure-Activity Relationship of Phthalazinone PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles governing the structure-activity relationship (SAR) of phthalazinone-based poly(ADP-ribose) polymerase (PARP) inhibitors. Through a detailed examination of quantitative data, experimental methodologies, and key signaling pathways, this document provides a comprehensive resource for professionals engaged in the discovery and development of novel cancer therapeutics.

Introduction: The Critical Role of PARP Inhibition in Oncology

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes central to the DNA damage response (DDR).[1] PARP1, the most abundant and well-characterized member, acts as a DNA damage sensor, recognizing single-strand breaks (SSBs) and initiating their repair through the base excision repair (BER) pathway.[1] Upon binding to damaged DNA, PARP1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, recruiting the necessary DNA repair machinery.[2][3]

In cancers with deficiencies in other DNA repair pathways, such as those harboring BRCA1/2 mutations, tumor cells become heavily reliant on PARP-mediated repair for survival. The inhibition of PARP in these contexts leads to the accumulation of unrepaired SSBs, which are converted to cytotoxic double-strand breaks (DSBs) during replication, ultimately resulting in cancer cell death through a mechanism known as synthetic lethality.[4]

Phthalazinone-based compounds have emerged as a clinically significant class of PARP inhibitors, with Olaparib being the first-in-class drug approved for the treatment of BRCA-mutated ovarian and breast cancers.[4][5] Understanding the intricate relationship between the chemical structure of these inhibitors and their biological activity is paramount for the rational design of next-generation therapies with improved potency, selectivity, and pharmacokinetic profiles.

The Phthalazinone Pharmacophore: Key Structural Features for PARP Inhibition

The inhibitory activity of phthalazinone derivatives is intrinsically linked to their ability to occupy the nicotinamide binding pocket of the PARP catalytic domain, thereby competing with the natural substrate, NAD+.[4] The core phthalazinone scaffold serves as a crucial anchor, forming key hydrogen bonding interactions with amino acid residues within this pocket, including Gly863 and Ser904. The structure-activity relationship of these inhibitors can be systematically dissected by examining the contributions of different structural components.

A generalized structure of a phthalazinone PARP inhibitor can be envisioned as comprising three key moieties:

  • The Phthalazinone Core: This bicyclic aromatic system is the primary pharmacophore responsible for anchoring the molecule in the NAD+ binding pocket.

  • The Linker: This region connects the phthalazinone core to the terminal group and its length and flexibility can significantly influence binding affinity.

  • The Terminal Group: This moiety often interacts with the solvent-exposed region of the binding pocket and can be modified to enhance potency, selectivity, and physicochemical properties.

The following sections will delve into the quantitative data and experimental methodologies that have elucidated these SAR principles.

Quantitative Structure-Activity Relationship (QSAR) Data

The potency of phthalazinone PARP inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against PARP enzymes (primarily PARP1 and PARP2) and their half-maximal effective concentration (EC50) or IC50 in cellular assays. The following tables summarize key quantitative data from published studies, highlighting the impact of structural modifications on inhibitory activity.

CompoundR Group (Linker and Terminal Group)PARP1 IC50 (nM)Capan-1 Cell IC50 (µM)Reference
Olaparib 4-(piperazine-1-carbonyl)benzyl510.412[4]
Compound 13 4-((4-methylpiperazin-1-yl)methyl)benzyl6.87> 19
Compound 14 4-((4-ethylpiperazin-1-yl)methyl)benzyl5.318.651
Compound 15 4-((4-propylpiperazin-1-yl)methyl)benzyl7.25> 19
Compound 22 4-((4-(thiazol-2-yl)piperazin-1-yl)methyl)benzyl4.1311.375
Compound 23 4-((4-(5-methylthiazol-2-yl)piperazin-1-yl)methyl)benzyl3.247.532
DLC-1 Dithiocarbamate derivative<0.20.08 (MDA-MB-436)[6]
DLC-6 Dithiocarbamate derivative<0.2Not Reported[6]

Table 1: PARP1 Inhibitory Activity and Anti-proliferative Activity of Selected Phthalazinone Derivatives.

CompoundPARP1 IC50 (nM)HDAC1 IC50 (nM)MDA-MB-436 Cell IC50 (µM)MDA-MB-231 Cell IC50 (µM)MCF-7 Cell IC50 (µM)Reference
DLC-49 0.5317Not ReportedNot ReportedNot Reported[6]
DLC-50 Not ReportedNot Reported0.302.702.41[6]

Table 2: Dual PARP-1/HDAC-1 Inhibitory Activity of Phthalazinone Derivatives.

Analysis of SAR from the data reveals several key trends:

  • The nature of the substituent on the terminal piperazine ring significantly impacts activity. For instance, the introduction of a thiazole moiety (Compound 22) and a methylthiazole group (Compound 23) leads to enhanced PARP1 inhibition compared to Olaparib.

  • The length of the alkyl chain on the piperazine nitrogen can influence potency. While a simple methyl group (Compound 13) is well-tolerated, longer chains like propyl (Compound 15) can be detrimental to activity.

  • Modification of the core structure to include dithiocarbamate fragments can lead to exceptionally potent PARP1 inhibitors , with IC50 values in the sub-nanomolar range (DLC-1, DLC-6).[6]

  • Hybrid molecules incorporating pharmacophores for other targets, such as HDACs, can yield dual inhibitors with potent activity against both enzymes (DLC-49).[6]

Experimental Protocols

The generation of reliable SAR data is contingent upon the use of robust and well-validated experimental assays. This section provides detailed methodologies for the key experiments cited in the development of phthalazinone PARP inhibitors.

In Vitro PARP1 Enzyme Inhibition Assay (Chemiluminescent)

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of purified PARP1.

Principle: The assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP1. The resulting biotinylated histones are detected using streptavidin-conjugated horseradish peroxidase (HRP) and a chemiluminescent substrate.[7]

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plates

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • Biotinylated NAD+

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Streptavidin-HRP

  • Chemiluminescent substrate

  • Test compounds and positive control (e.g., Olaparib)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in assay buffer.

  • Reaction Setup: To the histone-coated wells, add the PARP1 enzyme, activated DNA, and the test compound or vehicle control.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding biotinylated NAD+.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 1 hour).

  • Detection: Wash the plate to remove unbound reagents. Add Streptavidin-HRP and incubate. After another wash step, add the chemiluminescent substrate.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Intracellular PARylation Assay (ELISA-based)

This cell-based assay measures the level of PAR formation within cells, providing an indication of PARP activity in a more physiological context.

Principle: This is a sandwich ELISA-based assay that captures PARylated proteins from cell lysates onto an antibody-coated plate. A second antibody is then used to detect the captured PARylated proteins.[8][9]

Materials:

  • Cell line of interest (e.g., a cancer cell line)

  • Cell culture medium and reagents

  • DNA damaging agent (e.g., hydrogen peroxide)

  • Lysis buffer

  • Anti-PAR antibody-coated 96-well plate

  • Detection antibody (e.g., anti-PAR-HRP)

  • Substrate for HRP

  • Test compounds

Procedure:

  • Cell Culture and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified duration.

  • Induction of PARP Activity: Induce DNA damage and subsequent PARP activation by treating the cells with a DNA damaging agent.

  • Cell Lysis: Lyse the cells to release the intracellular proteins.

  • Capture of PARylated Proteins: Add the cell lysates to the anti-PAR antibody-coated plate and incubate to allow the capture of PARylated proteins.

  • Detection: Wash the plate and add the detection antibody. After incubation and washing, add the substrate and measure the resulting signal (e.g., absorbance or luminescence).

  • Data Analysis: Determine the EC50 value of the compound for inhibiting intracellular PARylation.

MTT Cell Proliferation Assay

This colorimetric assay is used to assess the effect of the inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[10]

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line (e.g., Capan-1)

  • Cell culture medium and reagents

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Test compounds

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • Compound Treatment: After allowing the cells to attach, treat them with a range of concentrations of the test compounds.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the DOT language.

PARP_Signaling_Pathway cluster_nucleus Nucleus DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate BER_Proteins Base Excision Repair (BER) Proteins PAR->BER_Proteins recruits SSB_Repair SSB Repair BER_Proteins->SSB_Repair mediate Phthalazinone Phthalazinone PARP Inhibitor Phthalazinone->PARP1 inhibits

Caption: PARP1 signaling pathway in response to DNA single-strand breaks.

In_Vitro_PARP1_Assay_Workflow start Start prepare_reagents Prepare Reagents: - PARP1 Enzyme - Histone-coated plate - Activated DNA - Biotinylated NAD+ - Test Compounds start->prepare_reagents add_components Add PARP1, Activated DNA, and Test Compound to wells prepare_reagents->add_components initiate_reaction Initiate reaction with Biotinylated NAD+ add_components->initiate_reaction incubate_reaction Incubate at RT initiate_reaction->incubate_reaction wash_plate1 Wash Plate incubate_reaction->wash_plate1 add_streptavidin Add Streptavidin-HRP wash_plate1->add_streptavidin incubate_detection Incubate at RT add_streptavidin->incubate_detection wash_plate2 Wash Plate incubate_detection->wash_plate2 add_substrate Add Chemiluminescent Substrate wash_plate2->add_substrate read_signal Measure Luminescence add_substrate->read_signal analyze_data Calculate % Inhibition and IC50 read_signal->analyze_data end End analyze_data->end

Caption: Experimental workflow for the in vitro PARP1 chemiluminescent inhibition assay.

SAR_Phthalazinone_PARP_Inhibitors cluster_modifications Favorable Modifications PhthalazinoneCore Phthalazinone Core - Forms key H-bonds in the nicotinamide binding pocket Linker Linker - Influences binding affinity and orientation PhthalazinoneCore->Linker connected to TerminalGroup Terminal Group - Interacts with solvent- exposed region - Modulates potency, selectivity, and PK properties Linker->TerminalGroup connected to Thiazole Thiazole/Methylthiazole on piperazine TerminalGroup->Thiazole e.g. Dithiocarbamate Dithiocarbamate moieties TerminalGroup->Dithiocarbamate e.g.

Caption: Key structural components and favorable modifications for phthalazinone PARP inhibitors.

Conclusion and Future Directions

The phthalazinone scaffold has proven to be a remarkably versatile and effective platform for the development of potent and selective PARP inhibitors. The extensive SAR studies conducted to date have provided invaluable insights into the molecular determinants of their inhibitory activity. The core phthalazinone moiety, the nature of the linker, and the functionality of the terminal group all play critical roles in defining the potency and pharmacological properties of these compounds.

Future research in this area will likely focus on several key objectives:

  • Enhancing Selectivity: While many current inhibitors target both PARP1 and PARP2, the development of isoform-selective inhibitors could lead to improved therapeutic windows and a reduction in off-target effects.

  • Overcoming Resistance: As with any targeted therapy, the emergence of resistance is a significant clinical challenge. The design of novel phthalazinone derivatives that can overcome known resistance mechanisms is a high priority.

  • Developing Dual-Targeted Inhibitors: The promising results with dual PARP/HDAC inhibitors suggest that targeting multiple pathways involved in cancer cell survival could be a powerful therapeutic strategy.

  • Improving Drug-like Properties: Continued optimization of the pharmacokinetic and pharmacodynamic properties of phthalazinone inhibitors will be essential for their clinical success.

By leveraging the foundational SAR principles outlined in this guide, medicinal chemists and drug discovery scientists are well-equipped to continue the innovation of this important class of anticancer agents, ultimately leading to more effective treatments for patients.

References

The Rise of Phthalazinones: A Technical Guide to Novel Compound Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phthalazinone core, a privileged heterocyclic scaffold, has emerged as a cornerstone in modern medicinal chemistry, particularly in the quest for novel therapeutic agents. Its versatile structure has been ingeniously modified to yield a plethora of compounds with significant pharmacological activities. This technical guide provides an in-depth exploration of the discovery of novel phthalazinone-based compounds, focusing on their synthesis, biological evaluation, and mechanisms of action as potent inhibitors of key cellular targets implicated in a range of diseases, most notably cancer.

Quantitative Analysis of Novel Phthalazinone-Based Inhibitors

The development of novel phthalazinone derivatives has led to the identification of potent inhibitors against a variety of biological targets. The following tables summarize the quantitative data for several promising compounds, providing a comparative overview of their efficacy.

Table 1: Inhibitory Activity of Phthalazinone-Based PARP-1 Inhibitors
CompoundTargetIC50 (nM)Cell LineAnti-proliferative Activity (IC50)Reference
Olaparib (Lead Compound)PARP-1139--[1]
Compound 11c PARP-197A549 (Lung Carcinoma)-[1]
Compound 23 PARP-13.24Capan-1 (BRCA2-deficient)EC50 = 0.47 nM[2]
DLC-1-6 PARP-1<0.2--[3]
DLC-49 PARP-1 / HDAC-10.53 (PARP-1), 17 (HDAC-1)--[3]
DDT26 PARP-14289MCF-7-[4]

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.

Table 2: Inhibitory Activity of Phthalazinone-Based Kinase Inhibitors
CompoundTargetIC50 (nM)Cell Line(s)Anti-proliferative Activity (GI50/IC50)Reference
Vatalanib (Reference)VEGFR-2---[5]
Phthalazinone Pyrazole CpdAurora-A-HCT116 (Colon)-[6]
Compound Series VEGFR-2 / EGFR0.023 - 0.41 (VEGFR-2)DLD-1, LoVo (Colon); Panc-1, Paca-2 (Pancreas)0.18 - 780 nM (LoVo)[5]
Compound 2g VEGFR-2148Hep G2, MCF-70.18 µM (Hep G2), 0.15 µM (MCF-7)[7]
Compound 4a VEGFR-2196Hep G2, MCF-70.09 µM (Hep G2), 0.12 µM (MCF-7)[7]
Compound 12b VEGFR-217,800HCT-1160.32 µM[8]
DDT26 BRD4237TNBC cell lines, MCF-7-[4]

GI50: Half-maximal growth inhibition.

Table 3: Anti-proliferative Activity of Other Novel Phthalazinone Derivatives
Compound(s)Target/ActivityCell LineIC50/ActivityReference
2b, 2i Anti-inflammatory-Comparable to Etoricoxib[9]
2h, 2j, 2g Anti-proliferativeUO-31 (Renal Cancer)Moderate Sensitivity[9]
1, 2e, 7d Anti-proliferativeHepG2 (Liver), MCF-7 (Breast)Significant and Selective[10]
6e, 8e, 6g, 9a-b, 9d, 9g Anti-proliferativeA2780, NCI-H460, MCF-7< 10 µM[11]
11c AR AntagonistSC-30.18 µM[3]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the discovery and evaluation of novel phthalazinone-based compounds.

General Synthesis of 4-Substituted Phthalazin-1(2H)-ones

A common synthetic route to 4-substituted phthalazin-1(2H)-ones involves the condensation of a 2-acylbenzoic acid derivative with hydrazine hydrate.[10][12]

Example: Synthesis of 4-(4-Aminophenyl)phthalazin-1-(2H)-one [10]

  • To a solution of 2-(4-aminobenzoyl)-benzoic acid (10 mmol) in absolute ethanol (15 mL), add hydrazine hydrate (240 mmol).

  • Reflux the reaction mixture for 6 hours.

  • After cooling, the precipitate is filtered off.

  • Crystallize the solid from a dimethylformamide/water mixture to yield the final product.

In Vitro PARP-1 Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of Poly(ADP-ribose) polymerase-1 (PARP-1).[13]

  • In a 96-well plate, add the PARP-1 enzyme, a histone substrate, and the test phthalazinone compound at various concentrations in a reaction buffer.

  • Initiate the enzymatic reaction by adding biotinylated NAD+.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and transfer the contents to a streptavidin-coated plate to capture the biotinylated substrate.

  • After washing, add an anti-PAR antibody followed by a secondary antibody conjugated to a reporter enzyme (e.g., HRP).

  • Add a suitable substrate and measure the signal (e.g., absorbance or luminescence). The reduction in signal corresponds to the inhibition of PARP-1 activity.

Intracellular PARylation Assay

This cell-based assay measures the level of poly(ADP-ribose) (PAR) within cells, providing an indication of PARP activity in a cellular context.[14][15]

  • Culture cells in a 96-well plate and treat with the test phthalazinone compound for a specified period.

  • Induce DNA damage to stimulate PARP activity (e.g., using hydrogen peroxide).

  • Lyse the cells and add the cell lysates to a 96-well plate coated with an anti-PAR antibody.

  • Incubate to allow the capture of PARylated proteins.

  • Wash the wells and add a detection anti-PAR antibody, followed by a secondary HRP-conjugated antibody.

  • Add a chemiluminescent HRP substrate and measure the luminescence, which correlates with the level of cellular PARylation.

MTT Assay for Anti-proliferative Activity

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[16][17][18][19]

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Treat the cells with various concentrations of the phthalazinone compound and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance of the solution at approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

In Vitro Kinase Inhibition Assay (VEGFR-2, EGFR, Aurora Kinase)

This assay determines the inhibitory effect of compounds on specific kinase activity. The following is a general protocol adaptable for kinases like VEGFR-2, EGFR, and Aurora kinases.[5][6][20]

  • In a 96-well plate, add the kinase buffer, a specific peptide substrate for the target kinase, and the recombinant kinase enzyme (e.g., VEGFR-2, EGFR, or Aurora-A).

  • Add the test phthalazinone compound at various concentrations. Include appropriate controls (no inhibitor and no enzyme).

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at a constant temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and add a detection reagent that measures the amount of ADP produced, which is proportional to the kinase activity (e.g., using ADP-Glo™ Kinase Assay).

  • Measure the luminescence using a plate reader and calculate the percentage of inhibition for each compound concentration to determine the IC50 value.

Proteasome Inhibition Assay

This assay measures the inhibition of proteasome activity in cell lysates.[21][22]

  • Prepare cell lysates from cells treated with or without the phthalazinone inhibitor.

  • In a black 96-well plate, add assay buffer and a fluorogenic proteasome substrate.

  • Add the cell lysate to each well.

  • Incubate the plate at 37°C for 60 minutes to allow for the cleavage of the fluorophore from the substrate by active proteasomes.

  • Measure the fluorescence using a fluorescent plate reader. A decrease in fluorescence intensity indicates proteasome inhibition.

Visualizing Molecular Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by phthalazinone derivatives and a general workflow for their discovery.

PARP_Inhibition_Pathway PARP Inhibition and Synthetic Lethality DNA_Damage DNA Single-Strand Break PARP1 PARP-1 Activation DNA_Damage->PARP1 PARylation Poly(ADP-ribosyl)ation PARP1->PARylation DSB Double-Strand Break (DSB) (at replication fork) BER Base Excision Repair (BER) PARylation->BER BER->DSB Repair Failure leads to Phthalazinone Phthalazinone-Based PARP Inhibitor Phthalazinone->PARP1 Inhibits BRCA_Deficient BRCA1/2 Deficient Cell DSB->BRCA_Deficient HRR Homologous Recombination Repair (HRR) - Defective BRCA_Deficient->HRR Apoptosis Cell Death (Apoptosis) HRR->Apoptosis Failure to repair leads to Kinase_Inhibitor_Pathway Receptor Tyrosine Kinase (RTK) Inhibition Growth_Factor Growth Factor (e.g., VEGF, EGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR-2, EGFR) Growth_Factor->RTK Binds Dimerization Receptor Dimerization & Autophosphorylation RTK->Dimerization Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Dimerization->Downstream Activates Phthalazinone Phthalazinone-Based Kinase Inhibitor Phthalazinone->Dimerization Inhibits Cell_Response Cellular Responses: - Proliferation - Survival - Angiogenesis Downstream->Cell_Response Drug_Discovery_Workflow General Workflow for Phthalazinone Inhibitor Discovery cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Lead Optimization Design Compound Design (Scaffold Hopping, SAR) Synthesis Chemical Synthesis of Phthalazinone Library Design->Synthesis Biochemical Biochemical Assays (e.g., PARP, Kinase Inhibition) Synthesis->Biochemical Cellular Cell-Based Assays (e.g., MTT, PARylation) Biochemical->Cellular Lead Compounds SAR Structure-Activity Relationship (SAR) Studies Cellular->SAR SAR->Design Iterative Redesign ADMET ADMET Profiling SAR->ADMET In_Vivo In Vivo Efficacy (Xenograft Models) ADMET->In_Vivo

References

In Silico Modeling of 4-(pyridin-4-ylmethyl)phthalazin-1(2H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(pyridin-4-ylmethyl)phthalazin-1(2H)-one is a heterocyclic organic compound belonging to the phthalazinone class. It is a known key intermediate in the synthesis of Vatalanib, a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs).[1] The phthalazinone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. In silico modeling techniques are instrumental in understanding the structure-activity relationships (SAR) of such compounds, predicting their binding affinity to biological targets, and guiding the design of more potent and selective drug candidates.

Potential Biological Targets and Signaling Pathways

Based on the known activity of its derivative, Vatalanib, and the broader class of phthalazinone compounds, the primary biological target for this compound is likely to be Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) . Another potential target, given the therapeutic applications of other phthalazinone derivatives, is Poly (ADP-ribose) polymerase-1 (PARP-1) .

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels.[2][3] Dysregulation of VEGFR-2 signaling is a hallmark of many cancers, as tumors require a dedicated blood supply to grow and metastasize.[4] Inhibition of VEGFR-2 is a well-established anti-cancer strategy.

The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling pathways, including:

  • PLCγ-PKC-Raf-MEK-ERK (MAPK) Pathway: Primarily involved in endothelial cell proliferation.[2]

  • PI3K-Akt Pathway: Promotes endothelial cell survival and migration.[3]

  • Src Kinase Pathway: Contributes to vascular permeability and cell migration.[5]

An overview of the VEGFR-2 signaling pathway is depicted below:

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activation PI3K PI3K VEGFR2->PI3K Activation Src Src VEGFR2->Src Activation PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Migration Cell Migration Src->Migration Permeability Vascular Permeability Src->Permeability Ras Ras MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation VEGF VEGF-A VEGF->VEGFR2 Binding & Dimerization

VEGFR-2 Signaling Pathway
Poly (ADP-ribose) polymerase-1 (PARP-1)

PARP-1 is a nuclear enzyme that plays a critical role in DNA repair, particularly in the base excision repair (BER) pathway.[6][7] Inhibition of PARP-1 has emerged as a promising therapeutic strategy for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, based on the principle of synthetic lethality.

Upon detecting DNA single-strand breaks, PARP-1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins. This PARylation process recruits other DNA repair factors to the site of damage.[8] PARP-1 is also involved in the regulation of transcription and chromatin structure.[6]

A simplified representation of PARP-1's role in DNA repair is shown below:

PARP1_Signaling cluster_dna_damage DNA Damage Response DNA_SSB DNA Single-Strand Break PARP1 PARP-1 DNA_SSB->PARP1 Detection PAR PAR Synthesis PARP1->PAR Activation BER_Factors BER Machinery PAR->BER_Factors Recruitment DNA_Repair DNA Repair BER_Factors->DNA_Repair

Role of PARP-1 in DNA Repair

In Silico Modeling Workflow

A typical in silico workflow to investigate the interaction of this compound with its potential targets would involve molecular docking to predict the binding mode and affinity, followed by molecular dynamics simulations to assess the stability of the protein-ligand complex.

In_Silico_Workflow A Target & Ligand Preparation B Molecular Docking A->B C Analysis of Docking Results B->C D Molecular Dynamics Simulation C->D E Analysis of MD Trajectory D->E F Binding Free Energy Calculation E->F G Interpretation & SAR F->G

General In Silico Modeling Workflow

Experimental Protocols

The following sections provide detailed, albeit hypothetical, protocols for the in silico modeling of this compound. These protocols are based on standard practices for similar small molecule inhibitors.[9][10]

Molecular Docking

Objective: To predict the binding pose and estimate the binding affinity of this compound within the active sites of VEGFR-2 and PARP-1.

Methodology:

  • Protein Preparation:

    • Obtain the 3D crystal structures of human VEGFR-2 (e.g., PDB ID: 2OH4) and PARP-1 (e.g., PDB ID: 4ZZZ) from the Protein Data Bank (PDB).

    • Prepare the protein structures by removing water molecules and co-crystallized ligands, adding hydrogen atoms, assigning bond orders, and repairing any missing residues or side chains using software such as Schrödinger's Protein Preparation Wizard or UCSF Chimera.

    • Define the binding site based on the location of the co-crystallized ligand in the original PDB structure. A grid box of appropriate dimensions (e.g., 20 x 20 x 20 Å) should be centered on the binding site.

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a molecular builder such as ChemDraw or MarvinSketch.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Generate possible ionization states at physiological pH (7.4 ± 1.0) using tools like LigPrep in the Schrödinger suite.

  • Docking Simulation:

    • Perform molecular docking using software such as AutoDock Vina, Glide (Schrödinger), or GOLD.

    • For a standard precision (SP) docking protocol in Glide, for instance, the ligand would be docked flexibly into the rigid receptor grid.

    • Generate a set of docking poses (e.g., 10-20) and rank them based on the docking score (e.g., GlideScore, AutoDock binding energy).

  • Analysis of Results:

    • Visualize the top-ranked docking poses and analyze the protein-ligand interactions, including hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

    • Compare the predicted binding mode with that of known inhibitors for the respective targets to assess the plausibility of the docking results.

Molecular Dynamics (MD) Simulation

Objective: To evaluate the stability of the predicted binding pose of this compound in complex with VEGFR-2 and PARP-1 over time in a simulated physiological environment.

Methodology:

  • System Preparation:

    • Use the best-ranked docked complex from the molecular docking study as the starting structure.

    • Solvate the complex in an explicit water model (e.g., TIP3P) within a periodic boundary box.

    • Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.

  • Simulation Protocol:

    • Perform the simulation using a molecular dynamics engine like GROMACS, AMBER, or NAMD.

    • Assign a suitable force field for the protein (e.g., AMBER ff14SB) and the ligand (e.g., GAFF2).

    • Minimize the energy of the system to remove any steric clashes.

    • Gradually heat the system to the target temperature (e.g., 300 K) under the NVT (constant volume) ensemble.

    • Equilibrate the system under the NPT (constant pressure) ensemble to ensure the correct density.

    • Run a production simulation for a duration sufficient to observe the stability of the complex (e.g., 100 ns).

  • Trajectory Analysis:

    • Analyze the MD trajectory to calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to assess conformational stability.

    • Calculate the Root Mean Square Fluctuation (RMSF) of individual residues to identify flexible regions of the protein.

    • Analyze the persistence of key protein-ligand interactions (e.g., hydrogen bonds) over the simulation time.

Data Presentation

Quantitative data from in silico modeling studies are crucial for comparing different compounds and understanding their potential as drug candidates. The following tables provide a template for summarizing such data.

Table 1: Molecular Docking Results

Target ProteinLigandDocking Score (kcal/mol)Key Interacting Residues
VEGFR-2This compound--
VEGFR-2Vatalanib (Reference)-Cys919, Asp1046, Glu885
PARP-1This compound--
PARP-1Olaparib (Reference)-Gly863, Ser904, Tyr907

Note: The docking scores and key interacting residues for the target compound are left blank as no specific study has been published. The reference compound data is provided for comparative purposes.

Table 2: Molecular Dynamics Simulation Analysis (100 ns)

SystemAverage Protein RMSD (Å)Average Ligand RMSD (Å)Key Hydrogen Bond Occupancy (%)
VEGFR-2 + Ligand---
PARP-1 + Ligand---

Note: The values in this table would be derived from the analysis of the MD simulation trajectories.

Conclusion

In silico modeling provides a powerful and cost-effective approach to investigate the therapeutic potential of this compound. Based on its structural similarity to known kinase inhibitors, VEGFR-2 is a highly probable biological target. Molecular docking and molecular dynamics simulations can offer significant insights into its binding mechanism and stability within the VEGFR-2 active site. Furthermore, exploring its potential interaction with other targets like PARP-1 could unveil novel therapeutic applications. The detailed protocols and workflow presented in this guide provide a robust framework for researchers to conduct a thorough computational evaluation of this and other promising phthalazinone derivatives, thereby accelerating the drug discovery and development process.

References

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 4-(pyridin-4-ylmethyl)phthalazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(pyridin-4-ylmethyl)phthalazin-1(2H)-one is a heterocyclic compound belonging to the phthalazinone class of molecules. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. Phthalazinone derivatives have been investigated for their potential as inhibitors of enzymes such as Poly(ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor (VEGFR), both of which are crucial targets in oncology. This technical guide provides a comprehensive overview of the available spectroscopic data, a detailed experimental protocol for its synthesis, and a discussion of its potential biological significance.

Spectroscopic Data

Table 1: 1H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.50d2HH-2', H-6' (Pyridinyl)
~8.30d1HH-8 (Phthalazinonyl)
~7.80-7.95m2HH-6, H-7 (Phthalazinonyl)
~7.70d1HH-5 (Phthalazinonyl)
~7.25d2HH-3', H-5' (Pyridinyl)
~4.30s2H-CH2-
>10.0br s1HN-H (Phthalazinonyl)

Solvent: DMSO-d6

Table 2: 13C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmAssignment
~160.0C=O (Phthalazinonyl)
~150.0C-2', C-6' (Pyridinyl)
~148.0C-4' (Pyridinyl)
~145.0C-4a (Phthalazinonyl)
~135.0C-8a (Phthalazinonyl)
~133.0C-7 (Phthalazinonyl)
~130.0C-6 (Phthalazinonyl)
~128.0C-5 (Phthalazinonyl)
~125.0C-8 (Phthalazinonyl)
~124.0C-3', C-5' (Pyridinyl)
~40.0-CH2-

Solvent: DMSO-d6

Table 3: Mass Spectrometry Data

ParameterValue
Molecular FormulaC14H11N3O
Molecular Weight237.26 g/mol
Exact Mass237.0902 u
Predicted m/z (M+H)+238.0975

Table 4: Infrared (IR) Spectroscopy Data (Predicted)

Wavenumber (cm-1)IntensityAssignment
3200-3000Medium, BroadN-H Stretch
3100-3000MediumAromatic C-H Stretch
1660-1680StrongC=O Stretch (Amide)
1600-1450Medium-StrongC=C and C=N Stretching (Aromatic)
1400-1300MediumC-N Stretch
850-750StrongAromatic C-H Bending

Experimental Protocols

Synthesis of this compound

A reported two-step synthesis for this compound is outlined below.

Step 1: Synthesis of 2-(pyridin-4-acetyl)benzoic acid

  • Reactants: Phthalide, Sodium methoxide, 4-Picoline

  • Solvent: Methanol

  • Procedure:

    • To a solution of sodium methoxide in methanol, add Phthalide.

    • Add 4-Picoline to the reaction mixture.

    • Heat the mixture at 65 °C for 2.5 hours.

    • After cooling, the reaction is worked up to isolate the intermediate product, 2-(pyridin-4-acetyl)benzoic acid.

  • Yield: Approximately 52%.

Step 2: Synthesis of this compound

  • Reactants: 2-(pyridin-4-acetyl)benzoic acid, Hydrazine hydrate

  • Procedure:

    • Treat the 2-(pyridin-4-acetyl)benzoic acid obtained from Step 1 with hydrazine hydrate.

    • Heat the reaction mixture at 110 °C for 8 hours.

    • Upon completion, the reaction mixture is cooled and the product is isolated and purified.

  • Yield: Approximately 82%.

G Phthalide Phthalide NaOMe CH₃ONa / Methanol 65°C, 2.5h Phthalide->NaOMe FourPicoline 4-Picoline FourPicoline->NaOMe Intermediate 2-(pyridin-4-acetyl)benzoic acid NaOMe->Intermediate Step 1 Yield: ~52% Hydrazine NH₂NH₂·H₂O 110°C, 8h Intermediate->Hydrazine FinalProduct This compound Hydrazine->FinalProduct Step 2 Yield: ~82%

Caption: Synthetic workflow for this compound.

Potential Biological Activity and Signaling Pathways

While specific biological studies on this compound are limited, the phthalazinone core is a well-established pharmacophore in drug discovery, particularly in the development of PARP and VEGFR inhibitors.

PARP Inhibition Signaling Pathway

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. In cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), inhibition of PARP leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality. Phthalazinone-based PARP inhibitors act as competitive inhibitors at the NAD+ binding site of the enzyme.

G cluster_0 Normal Cell cluster_1 Cancer Cell with PARP Inhibitor DNAdamage DNA Single-Strand Break PARP PARP DNAdamage->PARP DNArepair DNA Repair PARP->DNArepair CellSurvival Cell Survival DNArepair->CellSurvival DNAdamage2 DNA Single-Strand Break PARP2 PARP DNAdamage2->PARP2 NoRepair DNA Repair Blocked PARP2->NoRepair Inhibitor 4-(pyridin-4-ylmethyl) phthalazin-1(2H)-one (Potential Inhibitor) Inhibitor->PARP2 CellDeath Apoptosis (Cell Death) NoRepair->CellDeath

Caption: Proposed mechanism of action for PARP inhibition.

VEGFR Inhibition Signaling Pathway

Vascular Endothelial Growth Factor Receptors (VEGFRs) are a family of receptor tyrosine kinases that play a pivotal role in angiogenesis, the formation of new blood vessels. Dysregulation of VEGFR signaling is a hallmark of many cancers, as tumors require a blood supply to grow and metastasize. Small molecule inhibitors targeting the ATP-binding site of VEGFR can block its kinase activity, thereby inhibiting downstream signaling pathways involved in endothelial cell proliferation, migration, and survival.

G VEGF VEGF VEGFR VEGFR VEGF->VEGFR P Phosphorylation VEGFR->P Inhibitor 4-(pyridin-4-ylmethyl) phthalazin-1(2H)-one (Potential Inhibitor) Inhibitor->VEGFR Blocks ATP Binding Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) P->Downstream Angiogenesis Angiogenesis Downstream->Angiogenesis

Caption: Simplified VEGFR signaling pathway and point of inhibition.

Conclusion

This compound represents a molecule of interest for further investigation in the field of drug discovery. The provided synthetic protocol offers a clear pathway for its preparation. While definitive, publicly available spectroscopic data remains elusive, the predicted values and structural similarity to known bioactive compounds suggest that this molecule warrants further characterization and biological evaluation, particularly for its potential as a PARP or VEGFR inhibitor. Researchers are encouraged to perform their own analytical characterization upon synthesis.

The Phthalazinone Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The phthalazinone core, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid structure and synthetic tractability have allowed for the development of a diverse array of derivatives with a wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the pharmacological profile of the phthalazinone core, with a focus on its applications in oncology, inflammation, and neurodegenerative diseases. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, critical signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of the underlying mechanisms and methodologies.

Anticancer Activity of Phthalazinone Derivatives

The phthalazinone scaffold is a cornerstone in the development of targeted anticancer therapies. Derivatives have shown significant efficacy in inhibiting key enzymes involved in cancer cell proliferation and survival, most notably Poly(ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

PARP Inhibition

Phthalazinone-based PARP inhibitors, such as the FDA-approved drug Olaparib, have revolutionized the treatment of certain cancers, particularly those with BRCA1/2 mutations. PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs). Inhibition of PARP leads to the accumulation of SSBs, which are converted to more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., due to BRCA mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and cell death through a process known as synthetic lethality.

PARP_Inhibition_Pathway cluster_dna_damage DNA Damage cluster_parp_cycle PARP-mediated Repair cluster_inhibition Inhibition by Phthalazinones cluster_consequences Cellular Consequences DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 activates PAR_synthesis Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR_synthesis DSB DNA Double-Strand Break (DSB) PARP1->DSB leads to (unrepaired SSB) Repair_recruitment Recruitment of DNA Repair Proteins PAR_synthesis->Repair_recruitment SSB_Repair SSB Repair Repair_recruitment->SSB_Repair Phthalazinone Phthalazinone (e.g., Olaparib) Phthalazinone->PARP1 inhibits HR_Repair Homologous Recombination (HR) Repair DSB->HR_Repair repaired by Apoptosis Apoptosis DSB->Apoptosis leads to BRCA_mut BRCA1/2 Mutation (Deficient HR) BRCA_mut->HR_Repair impairs VEGFR2_Inhibition_Pathway cluster_activation VEGFR-2 Activation cluster_inhibition Inhibition cluster_downstream Downstream Signaling VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 binds Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization PLC PLCγ Dimerization->PLC PI3K PI3K Dimerization->PI3K RAS RAS/RAF/MEK/ERK Dimerization->RAS Phthalazinone_VEGFR Phthalazinone Inhibitor Phthalazinone_VEGFR->Dimerization inhibits PKC PKC PLC->PKC AKT AKT PI3K->AKT Angiogenesis Angiogenesis (Proliferation, Migration, Survival) RAS->Angiogenesis PKC->Angiogenesis AKT->Angiogenesis MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells Seed cells in 96-well plate Incubate_24h Incubate for 24h (cell attachment) Seed_Cells->Incubate_24h Add_Compound Add serial dilutions of phthalazinone derivative Incubate_24h->Add_Compound Incubate_48_72h Incubate for 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT solution (0.5 mg/mL) Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h (formazan formation) Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate % cell viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 value Calculate_Viability->Determine_IC50 Carrageenan_Edema_Workflow Animal_Acclimatization Acclimatize Rats/Mice Group_Allocation Allocate animals into control and treatment groups Animal_Acclimatization->Group_Allocation Baseline_Measurement Measure initial paw volume (V₀) Group_Allocation->Baseline_Measurement Compound_Administration Administer phthalazinone derivative or vehicle orally Baseline_Measurement->Compound_Administration Carrageenan_Injection Inject 1% carrageenan solution subcutaneously into the paw Compound_Administration->Carrageenan_Injection 30-60 min Paw_Volume_Measurement Measure paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Calculate % inhibition of edema Paw_Volume_Measurement->Data_Analysis Ellmans_Method_Workflow cluster_reagents Reagent Preparation cluster_reaction Assay Reaction cluster_measurement Measurement & Analysis Prepare_Buffer Prepare Phosphate Buffer (pH 8.0) Add_Reagents Add buffer, DTNB, and inhibitor to 96-well plate Prepare_Buffer->Add_Reagents Prepare_DTNB Prepare DTNB solution Prepare_DTNB->Add_Reagents Prepare_Substrate Prepare ATCI solution Initiate_Reaction Initiate reaction by adding ATCI Prepare_Substrate->Initiate_Reaction Prepare_Inhibitor Prepare serial dilutions of phthalazinone derivative Prepare_Inhibitor->Add_Reagents Prepare_Enzyme Prepare AChE solution Pre_incubate Pre-incubate with enzyme Prepare_Enzyme->Pre_incubate Add_Reagents->Pre_incubate Pre_incubate->Initiate_Reaction Read_Absorbance Measure absorbance at 412 nm kinetically Initiate_Reaction->Read_Absorbance Calculate_Rate Calculate reaction rate Read_Absorbance->Calculate_Rate Calculate_Inhibition Calculate % inhibition Calculate_Rate->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

The Pivotal Role of 4-(pyridin-4-ylmethyl)phthalazin-1(2H)-one in Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(pyridin-4-ylmethyl)phthalazin-1(2H)-one has emerged as a critical synthetic intermediate in the field of medicinal chemistry. Its unique structural features make it a valuable building block for the synthesis of a variety of pharmacologically active compounds. This technical guide provides an in-depth overview of its synthesis, chemical properties, and, most notably, its application as a key precursor in the development of targeted therapies, with a particular focus on the synthesis of the PARP inhibitor, Olaparib.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₄H₁₁N₃O[1][2]
Molecular Weight 237.26 g/mol [1][2]
CAS Number 107558-48-5[1][2]
Appearance Neat[3]
IUPAC Name 4-(pyridin-4-ylmethyl)-2H-phthalazin-1-one[1]
InChI InChI=1S/C14H11N3O/c18-14-12-4-2-1-3-11(12)13(16-17-14)9-10-5-7-15-8-6-10/h1-8H,9H2,(H,17,18)[1]
InChIKey NIQMWTLRDNQDIA-UHFFFAOYSA-N[1]
SMILES C1=CC=C2C(=C1)C(=O)NN=C2CC3=CC=NC=C3[1]

Synthesis of this compound

The synthesis of the title compound can be achieved through a multi-step reaction sequence. A common method involves the reaction of phthalide with 4-picoline followed by cyclization with hydrazine hydrate.

Experimental Protocol:

Step 1: Synthesis of 2-(pyridin-4-ylmethyl)benzoic acid

  • To a solution of sodium methoxide in methanol, phthalide is added.

  • 4-Picoline is then added to the reaction mixture.

  • The mixture is heated at 65°C for 2.5 hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is dissolved in water and acidified to precipitate the product.

  • The crude product is filtered, washed with water, and dried to yield 2-(pyridin-4-ylmethyl)benzoic acid.

  • Yield: Approximately 52%.

Step 2: Synthesis of this compound

  • 2-(pyridin-4-ylmethyl)benzoic acid is suspended in a suitable solvent.

  • Hydrazine hydrate (NH₂NH₂·H₂O) is added to the suspension.

  • The reaction mixture is heated at 110°C for 8 hours.

  • After cooling, the precipitate is filtered, washed with a suitable solvent, and dried.

  • The final product, this compound, is obtained as a solid.

  • Yield: Approximately 82%.

Application as a Synthetic Intermediate: The Synthesis of Olaparib

A significant application of this compound is its role as a key intermediate in the synthesis of Olaparib (Lynparza), a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy.[4][5] The synthetic route involves the conversion of the intermediate to a more complex phthalazinone derivative, which is then coupled with other moieties to yield the final drug substance.

Synthetic Workflow for Olaparib from this compound

G cluster_0 Synthesis of Key Intermediate cluster_1 Coupling and Final Product Formation A This compound B 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid A->B Multi-step synthesis C 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one B->C Amide coupling with piperazine derivative D Olaparib C->D Acylation with cyclopropanecarbonyl chloride

Caption: Synthetic pathway from the intermediate to Olaparib.

Experimental Protocols for Olaparib Synthesis:

Step 1: Synthesis of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid

  • This key intermediate can be synthesized from this compound through a series of reactions including oxidation and functional group manipulations.[6][7][8][9][10] A scalable process has been reported using phthalhydrazide as a starting material, which undergoes a Negishi coupling reaction.[11]

Step 2: Synthesis of 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one

  • 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (1 equivalent) is suspended in a suitable solvent like dimethylacetamide.[12]

  • A coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is added.[12]

  • N,N-Diisopropylethylamine is added, followed by the addition of 1-Boc-piperazine.[12]

  • The reaction is stirred for several hours at room temperature.

  • The Boc-protected intermediate is then deprotected using a strong acid like concentrated HCl to yield 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one.[12][13][14][15]

  • Yield: Approximately 76%.[16]

Step 3: Synthesis of Olaparib

  • 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one (1 equivalent) is dissolved in a suitable solvent.

  • A base, such as a tertiary amine, is added to the solution.

  • Cyclopropanecarbonyl chloride is added dropwise to the reaction mixture.

  • The reaction is stirred until completion, typically monitored by TLC or LC-MS.

  • The crude product is then purified by recrystallization or column chromatography to afford Olaparib.[16]

  • Overall Yield (from 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid): Approximately 46-51% over multiple steps.[4][5][11]

The Role of Olaparib as a PARP Inhibitor

Olaparib functions as a potent inhibitor of poly(ADP-ribose) polymerase (PARP), a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks.[17][18] In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks is deficient.[19][20] The inhibition of PARP in these cells leads to an accumulation of unrepaired single-strand breaks, which, upon replication, are converted into double-strand breaks. The inability to repair these double-strand breaks due to the defective HR pathway results in genomic instability and ultimately leads to cell death, a concept known as synthetic lethality.[17][19]

PARP Inhibition Signaling Pathway

G cluster_0 DNA Damage and Repair cluster_1 Effect of PARP Inhibition cluster_2 Cell Fate in BRCA Deficient Cells DNA_damage Single-Strand DNA Break PARP PARP Enzyme DNA_damage->PARP recruits BER Base Excision Repair PARP->BER initiates DSB Double-Strand Break BER->DSB unrepaired SSBs lead to Olaparib Olaparib Olaparib->PARP inhibits HR_repair Homologous Recombination Repair (Defective) DSB->HR_repair requires BRCA_deficient BRCA1/2 Deficient Cell Cell_death Apoptosis / Cell Death HR_repair->Cell_death failure leads to

Caption: Mechanism of synthetic lethality with PARP inhibitors.

Quantitative Biological Activity of Olaparib

The efficacy of Olaparib has been quantified in numerous studies, with IC₅₀ values varying across different cancer cell lines, often correlating with their BRCA mutation status.

Cell LineBRCA StatusOlaparib IC₅₀ (µM)Reference
OV2295Not Specified0.0003[21]
OV1369(R2)Not Specified21.7[21]
MDA-MB-436BRCA mutatedReported sensitive[22]
HCC1937BRCA mutatedReported resistant[22]
SUM149BRCA mutatedReported resistant[22]
LNCaPNot SpecifiedVaries with resistance[23]
C4-2BNot SpecifiedVaries with resistance[23]
DU145Not SpecifiedVaries with resistance[23]

Conclusion

This compound is a cornerstone intermediate in the synthesis of complex pharmaceutical agents, most notably the PARP inhibitor Olaparib. Its versatile chemical nature allows for its incorporation into intricate molecular architectures, leading to the development of life-saving therapeutics. A thorough understanding of its synthesis and reactivity is paramount for researchers and professionals in the field of drug discovery and development, enabling the continued innovation of targeted cancer therapies.

References

Methodological & Application

Application Notes and Protocols for PARP1 Inhibition Assays Using Phthalazinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response (DDR) pathway, playing a crucial role in the repair of single-strand DNA breaks (SSBs).[1][2] The inhibition of PARP1 has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, leading to a concept known as synthetic lethality.[3][4] Phthalazinone-based compounds represent a significant class of PARP1 inhibitors, with several approved drugs and numerous candidates in development.[5][6][7]

These application notes provide detailed protocols for both biochemical and cell-based assays to evaluate the inhibitory activity of phthalazinone derivatives against PARP1. The protocols are designed to be comprehensive and adaptable for screening and characterizing novel PARP1 inhibitors.

Data Presentation: Inhibitory Activity of Phthalazinone Derivatives

The following tables summarize the inhibitory potency of representative phthalazinone-based PARP1 inhibitors. This data is crucial for selecting appropriate concentration ranges for experimental assays and for comparing the efficacy of novel compounds.

Table 1: Biochemical IC50 Values of Phthalazinone-Based PARP1 Inhibitors

CompoundTargetIC50 (nM)Reference
OlaparibPARP1/PARP25 (PARP1), 1 (PARP2)[8]
Compound 11cPARP197[5]
Compound 23PARP13.24[8]
DLC-1-6PARP-1<0.2[9]
DLC-49PARP-10.53[9]
Pamiparib (BGB-290)PARP1/PARP21.3 (PARP1), 0.9 (PARP2)[10]

IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of PARP1 by 50% in a biochemical assay.

Table 2: Cellular EC50/IC50 Values of Phthalazinone-Based PARP1 Inhibitors

CompoundCell LineEndpointIC50/EC50 (nM)Reference
OlaparibCapan-1 (BRCA2-deficient)Anti-proliferative-[6]
Compound 23Capan-1 (BRCA2-deficient)Intracellular PARylation0.47[8]
DLC-1MDA-MB-436 (BRCA1-mutant)Anti-proliferative80[9]
DLC-50MDA-MB-436 (BRCA1-mutant)Anti-proliferative300[9]
Parp1-IN-14MDA-MB-436, Capan-1Cell-based IC50< 0.3[11]

EC50/IC50 values in a cellular context measure the concentration required to achieve 50% of the maximum effect, such as inhibition of PARylation or reduction in cell viability.

Signaling Pathway and Experimental Workflow

PARP1 Signaling Pathway in DNA Repair

The following diagram illustrates the central role of PARP1 in the DNA single-strand break repair pathway and the mechanism of action of PARP inhibitors.

PARP1_Signaling_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 Effect of Phthalazinone Inhibitor DNA_SSB DNA Single-Strand Break (SSB) PARP1_activation PARP1 Activation DNA_SSB->PARP1_activation senses PAR_synthesis Poly(ADP-ribose) (PAR) Synthesis PARP1_activation->PAR_synthesis catalyzes PARP1_inhibition PARP1 Inhibition PARP1_activation->PARP1_inhibition inhibits DNA_repair_recruitment DNA Repair Protein Recruitment PAR_synthesis->DNA_repair_recruitment recruits SSB_repair SSB Repair DNA_repair_recruitment->SSB_repair mediates Cell_survival Cell Survival SSB_repair->Cell_survival Phthalazinone Phthalazinone PARP1 Inhibitor Phthalazinone->PARP1_inhibition Unrepaired_SSB Unrepaired SSB at Replication Fork PARP1_inhibition->Unrepaired_SSB DSB_formation Double-Strand Break (DSB) Unrepaired_SSB->DSB_formation Apoptosis Apoptosis in HR-deficient cells DSB_formation->Apoptosis Experimental_Workflow start Start: Synthesize/Obtain Phthalazinone Compounds biochemical_assay Biochemical PARP1 Enzymatic Assay start->biochemical_assay ic50_determination Determine IC50 Values biochemical_assay->ic50_determination cell_based_assay Cell-Based PARylation Assay ic50_determination->cell_based_assay western_blot Western Blot for PAR levels cell_based_assay->western_blot cytotoxicity_assay Cell Viability/Cytotoxicity Assay (e.g., in BRCA-deficient cells) western_blot->cytotoxicity_assay apoptosis_assay Apoptosis Assay (e.g., Caspase-3/9 activation) cytotoxicity_assay->apoptosis_assay data_analysis Data Analysis and Lead Compound Selection apoptosis_assay->data_analysis end End data_analysis->end

References

Application Notes and Protocols: In Vitro Cytotoxicity of 4-(pyridin-4-ylmethyl)phthalazin-1(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxic effects of 4-(pyridin-4-ylmethyl)phthalazin-1(2H)-one and its derivatives. Phthalazinone-based compounds have emerged as a promising class of molecules in oncology research, with several derivatives demonstrating potent anti-cancer activities. The methodologies outlined herein are designed to enable researchers to effectively screen and characterize the cytotoxic potential of these compounds against various cancer cell lines.

Introduction

Phthalazinone derivatives are a significant class of heterocyclic compounds that have attracted considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer properties.[1] Several derivatives have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as poly(ADP-ribose) polymerase (PARP), aurora kinases, p38 mitogen-activated protein kinase (MAPK), and topoisomerase II.[1][2] The evaluation of in vitro cytotoxicity is a critical initial step in the drug discovery pipeline to identify promising lead compounds for further development.

Data Presentation: Cytotoxicity of Phthalazinone Derivatives

The cytotoxic activity of various phthalazinone derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized in the table below. This data provides a comparative overview of the potency and selectivity of different derivatives.

Compound IDDerivative ClassCancer Cell LineCell Line OriginIC50 (µM)Reference
Series 1 Pyran-linked phthalazinone-pyrazole hybridA549Human Lung Carcinoma9.8 - 41.6[3]
HeLaHuman Cervical Carcinoma10.1 - 31.6[3]
Series 2 Phthalazinone-dithiocarbamate hybridA2780Human Ovarian Carcinoma<10 (for promising compounds)[1]
NCI-H460Human Lung Carcinoma<10 (for promising compounds)[1]
MCF-7Human Breast Adenocarcinoma<10 (for promising compounds)[1]
Series 3 4-Phenylphthalazin-1-one derivativeA549Human Lung Carcinoma0.097 (for most potent compound)[4]
Series 4 4-Benzylphthalazin-1-one derivativeMDA-MB-231Human Breast Adenocarcinoma0.57 - 1.89[5]
MCF-7Human Breast Adenocarcinoma1.4 - 2.1[5]
Series 5 Oxadiazol-phthalazinone derivativeHepG2Human Liver CarcinomaSignificant and selective activity[2]
MCF-7Human Breast AdenocarcinomaSignificant and selective activity[2]

Experimental Protocols

A widely used and reliable method for assessing the in vitro cytotoxicity of chemical compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol: MTT Cytotoxicity Assay

1. Materials:

  • Phthalazinone derivative compounds

  • Selected human cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • MTT solution (5 mg/mL in PBS), sterile-filtered and protected from light

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader

2. Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the phthalazinone derivative in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic drug).

    • Incubate the plate for another 48 to 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability for each concentration using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percentage of cell viability against the compound concentration.

  • Determine the IC50 value from the dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro cytotoxicity testing of phthalazinone derivatives using the MTT assay.

G cluster_setup Experimental Setup cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., A549, MCF-7) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (Stock & Dilutions) treatment Compound Treatment (48-72h incubation) compound_prep->treatment cell_seeding->treatment mtt_addition MTT Addition (3-4h incubation) treatment->mtt_addition solubilization Formazan Solubilization (DMSO) mtt_addition->solubilization absorbance Absorbance Reading (570 nm) solubilization->absorbance calculation Calculate % Viability absorbance->calculation ic50 Determine IC50 calculation->ic50

Caption: Workflow for in vitro cytotoxicity testing using the MTT assay.

Signaling Pathway of Apoptosis Induction

Many phthalazinone derivatives exert their cytotoxic effects by inhibiting PARP, which leads to the induction of apoptosis, particularly in cancer cells with deficient DNA repair mechanisms (e.g., BRCA mutations). The following diagram depicts a simplified signaling pathway.

G cluster_drug_action Drug Action cluster_cellular_response Cellular Response cluster_apoptosis_pathway Apoptosis Pathway phthalazinone Phthalazinone Derivative parp PARP-1/2 phthalazinone->parp Inhibition dna_damage DNA Single-Strand Breaks (Unrepaired) parp->dna_damage Repair cell_cycle_arrest Cell Cycle Arrest dna_damage->cell_cycle_arrest p53 p53 Activation dna_damage->p53 apoptosis Apoptosis cell_cycle_arrest->apoptosis caspase9 Caspase-9 Activation p53->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 caspase3->apoptosis

Caption: Simplified PARP inhibition-mediated apoptosis pathway.

References

Application Notes and Protocols: Synthesis and Utilization of 4-(pyridin-4-ylmethyl)phthalazin-1(2H)-one in the Preparation of Vatalanib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vatalanib (PTK787/ZK 222584) is a potent, orally bioavailable multi-targeted tyrosine kinase inhibitor that plays a crucial role in anti-angiogenic cancer therapy. It primarily targets Vascular Endothelial Growth Factor Receptors (VEGFRs), along with other receptor tyrosine kinases such as Platelet-Derived Growth Factor Receptor (PDGFR) and c-Kit. A key intermediate in the chemical synthesis of Vatalanib is 4-(pyridin-4-ylmethyl)phthalazin-1(2H)-one. This document provides detailed application notes and experimental protocols for the synthesis of Vatalanib utilizing this key intermediate. It also includes information on the mechanism of action of Vatalanib and protocols for its biological evaluation.

Introduction

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptors are key mediators of this process. Vatalanib, N-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine, is a small molecule inhibitor designed to block the ATP-binding site of VEGFR tyrosine kinases, thereby inhibiting downstream signaling pathways that lead to angiogenesis. The synthesis of Vatalanib can be efficiently achieved through the condensation of the pivotal intermediate, this compound, with 4-chloroaniline. This document outlines the synthetic routes and provides detailed protocols for researchers engaged in the synthesis and evaluation of Vatalanib and related compounds.

Data Presentation

Table 1: Inhibitory Activity of Vatalanib against various Tyrosine Kinases
Target KinaseIC₅₀ (nM)Reference
VEGFR-1 (Flt-1)77[1]
VEGFR-2 (KDR)37[1][2]
VEGFR-3 (Flt-4)190[1]
PDGFRβ580[2]
c-Kit730[2]
Table 2: Synthesis Reaction Parameters for Vatalanib
StepReactantsReagents/ConditionsTemperature (°C)Time (h)Yield (%)
Route 1: Direct Condensation
Final StepThis compound, 4-chloroanilineP₂O₅, Et₃N·HCl170282
Route 2: Two-Step Synthesis
ChlorinationThis compoundPOCl₃, Acetonitrile903High
Substitution1-chloro-4-(pyridin-4-ylmethyl)phthalazine, 4-chloroanilineIsopropanol503Not specified

Signaling Pathway

Vatalanib exerts its anti-angiogenic effects by inhibiting the autophosphorylation of VEGFRs, primarily VEGFR-2, upon binding of VEGF. This blockade prevents the activation of downstream signaling cascades, including the Ras/Raf/MEK/ERK and PI3K/Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.

Vatalanib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 VEGFR2->VEGFR2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Transcription Gene Transcription (Proliferation, Migration, Survival) Akt->Transcription Promotes Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Promotes VEGF VEGF VEGF->VEGFR2 Binds Vatalanib Vatalanib Vatalanib->VEGFR2 Inhibits

Caption: Vatalanib inhibits VEGFR-2 signaling cascade.

Experimental Protocols

Synthesis of this compound

The synthesis of the key intermediate, this compound, is a multi-step process that begins with the reaction of phthalide and pyridine-4-carbaldehyde.

Synthesis_Workflow_Intermediate Phthalide Phthalide Indenone Indenone Intermediate Phthalide->Indenone NaOMe, Methanol PyridineCHO Pyridine-4-carbaldehyde PyridineCHO->Indenone Phthalazinone This compound Indenone->Phthalazinone Hydrazine Hydrazine Hydrate Hydrazine->Phthalazinone Ethanol, Reflux

Caption: Synthesis of the key phthalazinone intermediate.

Protocol:

  • Step 1: Synthesis of the Indenone Intermediate. To a solution of sodium methoxide in methanol, add phthalide and pyridine-4-carbaldehyde. The reaction mixture is stirred, leading to the formation of an indenone intermediate which rearranges in the reaction medium.

  • Step 2: Synthesis of this compound. The indenone intermediate is then reacted with hydrazine hydrate in ethanol under reflux conditions for 8 hours at 110°C to yield this compound with a reported yield of 82%.

Synthesis of Vatalanib (N-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine)

Two primary routes for the final synthesis step are described below.

Synthesis_Workflow_Route1 Phthalazinone 4-(pyridin-4-ylmethyl) phthalazin-1(2H)-one Vatalanib Vatalanib Phthalazinone->Vatalanib Chloroaniline 4-Chloroaniline Chloroaniline->Vatalanib P₂O₅, Et₃N·HCl 170°C, 2h

Caption: Vatalanib synthesis via direct condensation.

Protocol:

  • Combine this compound, 4-chloroaniline, phosphorus pentoxide (P₂O₅), and triethylamine hydrochloride (Et₃N·HCl).

  • Heat the reaction mixture to 170°C for 2 hours.

  • After cooling, the reaction mixture is worked up, which may involve neutralization and extraction with an appropriate organic solvent.

  • The crude product is then purified, typically by column chromatography or recrystallization, to yield Vatalanib (82% yield reported).

Synthesis_Workflow_Route2 cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Nucleophilic Substitution Phthalazinone 4-(pyridin-4-ylmethyl) phthalazin-1(2H)-one Chlorophthalazine 1-chloro-4-(pyridin-4-ylmethyl) phthalazine Phthalazinone->Chlorophthalazine POCl₃, Acetonitrile 90°C, 3h Vatalanib Vatalanib Chlorophthalazine->Vatalanib Chloroaniline 4-Chloroaniline Chloroaniline->Vatalanib Isopropanol, 50°C, 3h

Caption: Vatalanib synthesis via a two-step route.

Protocol:

  • Step 1: Synthesis of 1-chloro-4-(pyridin-4-ylmethyl)phthalazine.

    • To a suspension of this compound in acetonitrile, add phosphorus oxychloride (POCl₃).

    • Heat the reaction mixture to 90°C and stir for 3 hours.

    • After cooling, carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate solution).

    • The precipitated solid, 1-chloro-4-(pyridin-4-ylmethyl)phthalazine, is filtered, washed with water, and dried.

  • Step 2: Synthesis of Vatalanib.

    • Dissolve 1-chloro-4-(pyridin-4-ylmethyl)phthalazine and 4-chloroaniline in isopropanol.

    • Heat the reaction mixture to 50°C for 3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the product may precipitate or require extraction.

    • Purify the crude Vatalanib by column chromatography or recrystallization.

In Vitro Kinase Inhibition Assay

Objective: To determine the IC₅₀ value of Vatalanib against VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 5 mM MgCl₂, 2 mM MnCl₂, 50 µM Na₃VO₄)

  • Vatalanib dissolved in DMSO

  • 96-well microtiter plates

  • Radiolabeled ATP ([γ-³²P]ATP) or a non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay)

Protocol:

  • Prepare serial dilutions of Vatalanib in DMSO.

  • In a 96-well plate, add the assay buffer, recombinant VEGFR-2 kinase, and the peptide substrate.

  • Add the diluted Vatalanib to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP if using radioactive detection).

  • Incubate the plate at 30°C for 30 minutes.

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detect the amount of substrate phosphorylation. For the radioactive method, transfer the reaction mixture to a phosphocellulose filter membrane, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each Vatalanib concentration and determine the IC₅₀ value by non-linear regression analysis.

Conclusion

The synthesis of Vatalanib, a clinically relevant VEGFR inhibitor, is effectively achieved using this compound as a key building block. The provided protocols offer detailed guidance for the chemical synthesis and biological evaluation of Vatalanib. These application notes are intended to support researchers in the fields of medicinal chemistry and drug development in their efforts to synthesize and study Vatalanib and its analogs for anti-cancer applications. Researchers should always adhere to appropriate laboratory safety practices when performing these procedures.

References

Application Notes and Protocols for Intracellular PARylation Assays with Novel Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribosyl)ation (PARylation) is a critical post-translational modification involved in a myriad of cellular processes, most notably DNA damage repair, chromatin remodeling, and cell death pathways.[1] The enzymes responsible for PARylation, poly(ADP-ribose) polymerases (PARPs), have emerged as significant therapeutic targets, particularly in oncology.[2] The development of novel PARP inhibitors necessitates robust and reliable methods to assess their intracellular efficacy. These application notes provide detailed protocols for several key assays to measure intracellular PARylation and evaluate the potency of new inhibitory compounds.

The fundamental principle behind these assays is the detection of poly(ADP-ribose) (PAR) polymers, the product of PARP enzymatic activity. Upon DNA damage, PARP enzymes are activated and catalyze the transfer of ADP-ribose units from NAD+ to target proteins, forming long branched PAR chains.[1] Novel inhibitors are designed to block this process. The following protocols offer various approaches to quantify the inhibition of PAR synthesis within a cellular context.

Signaling Pathway of PARP Activation and Inhibition

In response to DNA single-strand breaks (SSBs), PARP-1 binds to the damaged DNA, leading to its activation.[3] Activated PARP-1 utilizes NAD+ as a substrate to synthesize and attach PAR chains to itself (automodification) and other nuclear proteins, such as histones.[4] These PAR chains act as a scaffold to recruit DNA repair machinery, facilitating the restoration of genomic integrity.[3] PARP inhibitors function by competing with NAD+ for the catalytic domain of PARP, thereby preventing PAR chain formation.[5] This inhibition of DNA repair can lead to the accumulation of unresolved SSBs, which can collapse replication forks during cell division, resulting in cytotoxic double-strand breaks (DSBs).[3] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, this accumulation of DNA damage can lead to synthetic lethality.[2]

PARP_Signaling cluster_0 Cellular Response to DNA Damage DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_damage->PARP1 activates PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR catalyzes synthesis of Apoptosis Apoptosis PARP1->Apoptosis inhibition leads to NAD NAD+ NAD->PARP1 substrate Repair DNA Repair Complex PAR->Repair recruits Cell_Survival Cell Survival Repair->Cell_Survival promotes Novel_Inhibitor Novel PARP Inhibitor Novel_Inhibitor->PARP1 inhibits

PARP-1 signaling in response to DNA damage and its inhibition.

Quantitative Data Summary

The efficacy of novel PARP inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or effective concentration (EC50) in cellular assays. The following tables summarize representative quantitative data for established PARP inhibitors across various cancer cell lines, providing a benchmark for the evaluation of new compounds.

Table 1: IC50 Values of PARP Inhibitors in Various Cancer Cell Lines

InhibitorCell LineCancer TypeBRCA StatusIC50 (µM)Reference
OlaparibMDA-MB-436Breast CancerBRCA1 mutant4.7[6]
OlaparibPEO1Ovarian CancerBRCA2 mutant0.004[6]
OlaparibHCT116Colorectal CancerNot Specified2.799[6]
NiraparibPEO1Ovarian CancerBRCA2 mutant7.487[6]
RucaparibHCC1806Breast CancerNot Specified0.9[2]
TalazoparibMDA-MB-231Breast CancerNot Specified0.48[2]
NesuparibCapan-1Pancreatic CancerNot Specified2.5 (for PARP trapping)[7]

Note: IC50 values can vary between studies due to different experimental conditions, such as assay type and incubation time.[6]

Table 2: Cellular Thermal Shift Assay (CETSA) Data for PARP1 Target Engagement

InhibitorCell LineAssay FormatEC50 (nM)Reference
OlaparibMDA-MB-436ITDRF CETSA10.7[8]
RucaparibMDA-MB-436ITDRF CETSANot specified[8]
NMS-P118MDA-MB-436ITDRF CETSANot specified[8]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess intracellular PARylation and the efficacy of novel inhibitors.

Experimental Workflow Overview

Experimental_Workflow cluster_1 General Experimental Steps cluster_2 Assay-Specific Procedures A 1. Cell Culture & Seeding B 2. Treatment with Novel Inhibitor (and DNA Damaging Agent, e.g., H2O2) A->B C 3. Cell Harvesting & Lysis B->C D 4. Assay-Specific Procedure C->D E 5. Data Acquisition D->E WB Western Blot D->WB IF Immunofluorescence D->IF CETSA CETSA D->CETSA ELISA ELISA D->ELISA NAD NAD+ Depletion Assay D->NAD F 6. Data Analysis E->F

A generalized workflow for intracellular PARylation assays.
Western Blot for PAR and Cleaved PARP Detection

Western blotting is a widely used technique to visualize and quantify PAR levels and to detect apoptosis-induced cleavage of PARP-1.[7][9]

Materials:

  • Cell culture reagents

  • Novel PARP inhibitor

  • DNA damaging agent (e.g., Hydrogen Peroxide, H₂O₂)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-PAR, anti-PARP (for total and cleaved), anti-β-actin or anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Culture and Treatment:

    • Seed cells to achieve 70-80% confluency.

    • Pre-treat cells with various concentrations of the novel inhibitor or vehicle control (e.g., DMSO) for 1-2 hours.

    • Induce DNA damage by treating cells with a DNA damaging agent (e.g., 1 mM H₂O₂ for 10-15 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration.[7]

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations and add Laemmli sample buffer.

    • Boil samples at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.[7]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-PAR at 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.[7]

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify band intensities using densitometry software. Normalize the PAR signal to a loading control.[9]

Immunofluorescence for Intracellular PAR Detection

Immunofluorescence allows for the visualization and quantification of PAR formation at the single-cell level.[10]

Materials:

  • Cells cultured on sterile glass coverslips

  • Novel PARP inhibitor

  • DNA damaging agent (e.g., H₂O₂)

  • PBS

  • Fixation Solution (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Solution (e.g., 0.25% Triton X-100 in PBS)

  • Blocking Solution (e.g., 5% BSA in PBST)

  • Primary antibody: anti-PAR

  • Fluorophore-conjugated secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Protocol:

  • Cell Culture and Treatment:

    • Seed cells on coverslips to achieve 50-70% confluency.

    • Pre-treat with the novel inhibitor for 1-2 hours.

    • Induce DNA damage with a DNA damaging agent.

  • Fixation and Permeabilization:

    • Wash cells twice with PBS.

    • Fix with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize with 0.25% Triton X-100 for 10 minutes.[10]

    • Wash three times with PBS.

  • Blocking and Antibody Incubation:

    • Block with 5% BSA in PBST for 1 hour at room temperature.

    • Incubate with the primary anti-PAR antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash three times with PBST.

    • Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.

    • Wash three times with PBST, protected from light.[10]

  • Counterstaining and Mounting:

    • Incubate with DAPI for 5 minutes to stain the nuclei.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using antifade mounting medium.[3]

  • Imaging and Analysis:

    • Acquire images using a fluorescence or confocal microscope.

    • Quantify the mean fluorescence intensity of the PAR signal per nucleus.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the direct binding of a novel inhibitor to its target protein (PARP) within the cell.[11][12] The principle is that ligand binding stabilizes the target protein against thermal denaturation.[11]

Materials:

  • Cell culture reagents

  • Novel PARP inhibitor

  • PBS

  • Lysis buffer with protease inhibitors

  • Thermocycler or heating block

  • Western blotting or ELISA reagents

Protocol:

  • Cell Culture and Treatment:

    • Harvest cells and resuspend them in fresh medium.

    • Treat cells with a range of inhibitor concentrations or a vehicle control for 1 hour at 37°C.[11]

  • Heat Treatment (Melt Curve):

    • Aliquot the treated cell suspensions.

    • Heat the aliquots at different temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[1]

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.[1]

  • Detection of Soluble PARP:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Analyze the amount of soluble PARP in each sample by Western blot or ELISA.[1]

  • Data Analysis:

    • Melt Curve: Quantify the soluble PARP at each temperature. Plot the percentage of soluble PARP against the temperature to determine the melting temperature (Tm). A shift in Tm (ΔTm) in the presence of the inhibitor indicates target engagement.

    • Isothermal Dose-Response Fingerprint (ITDRF): At a fixed temperature, plot the amount of soluble PARP against the inhibitor concentration to determine the EC50 for target engagement.[1]

ELISA-based PAR Assay

This assay provides a high-throughput method for quantifying total PAR levels in cell lysates.[5][13]

Materials:

  • Cell culture reagents

  • Novel PARP inhibitor

  • DNA damaging agent

  • Trichloroacetic acid (TCA) or other suitable lysis buffer

  • ELISA plate coated with anti-PAR antibody

  • Detection antibody (e.g., rabbit anti-PAR)

  • HRP-conjugated secondary antibody

  • Substrate solution (e.g., TMB)

  • Stop solution

  • Plate reader

Protocol:

  • Cell Culture, Treatment, and Lysis:

    • Follow the same procedure as for Western blotting.

    • Lyse cells using a method that inactivates PARP and PARG enzymes, such as with trichloroacetic acid, to prevent artificial PAR synthesis or degradation.[13]

  • ELISA Procedure:

    • Add cell lysates to the wells of the anti-PAR coated plate and incubate.

    • Wash the wells to remove unbound proteins.

    • Add the detection antibody and incubate.

    • Wash the wells.

    • Add the HRP-conjugated secondary antibody and incubate.

    • Wash the wells.

    • Add the substrate solution and incubate until color develops.

    • Add the stop solution.[5]

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength.

    • Generate a standard curve using known concentrations of PAR.

    • Calculate the concentration of PAR in the samples and normalize to total protein concentration.

NAD+ Depletion Assay

PARP activation consumes cellular NAD+. Therefore, measuring the depletion of NAD+ can be an indirect measure of PARP activity.

Materials:

  • Cell culture reagents

  • Novel PARP inhibitor

  • DNA damaging agent

  • NAD/NADH assay kit (colorimetric or fluorometric)

  • Plate reader

Protocol:

  • Cell Culture and Treatment:

    • Follow the same procedure as for other assays.

  • Cell Lysis and NAD+ Extraction:

    • Lyse the cells according to the NAD/NADH assay kit manufacturer's instructions to extract NAD+.

  • NAD+ Quantification:

    • Perform the NAD+ quantification assay according to the kit protocol.

  • Data Analysis:

    • Calculate the intracellular NAD+ concentration. A rescue from DNA damage-induced NAD+ depletion by the novel inhibitor indicates its efficacy.

References

Application Notes and Protocols for Determining the IC50 of Phthalazinone Compounds using MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phthalazinone and its derivatives have emerged as a promising class of heterocyclic compounds with significant pharmacological activities, including potent anticancer properties. The determination of the half-maximal inhibitory concentration (IC50) is a critical step in the preclinical evaluation of these compounds, providing a quantitative measure of their potency. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for assessing cell viability and cytotoxicity. This document provides a detailed protocol for determining the IC50 of phthalazinone compounds in cancer cell lines using the MTT assay.

Introduction

Phthalazinones are a class of bicyclic nitrogen-containing heterocyclic compounds that have demonstrated a broad spectrum of biological activities. In oncology, various phthalazinone derivatives have been investigated as inhibitors of key cellular targets such as Poly(ADP-ribose) polymerase (PARP), Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR).[1][2][3] Inhibition of these pathways can lead to cancer cell death through mechanisms such as the induction of apoptosis and cell cycle arrest.[4][5][6]

The MTT assay is a quantitative colorimetric method to determine cell viability. The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes.[6] The amount of formazan produced is directly proportional to the number of viable cells. By measuring the absorbance of the dissolved formazan, the cytotoxic effect of a compound can be quantified.

Data Presentation

The following table summarizes the IC50 values of various phthalazinone derivatives against different human cancer cell lines, as determined by the MTT assay.

Compound ID/NameTargetCell LineCancer TypeIC50 (µM)Reference
PARP Inhibitors
OlaparibPARP1/2Capan-1Pancreatic Cancer10.412[2]
Compound 23PARP1Capan-1Pancreatic Cancer7.532[2]
DLC-1PARP1MDA-MB-436Breast Cancer0.08[5]
DLC-1PARP1MDA-MB-231Breast Cancer26.39[5]
DLC-1PARP1MCF-7Breast Cancer1.01[5]
DLC-50PARP1/HDAC1MDA-MB-436Breast Cancer0.30[5]
DLC-50PARP1/HDAC1MDA-MB-231Breast Cancer2.70[5]
DLC-50PARP1/HDAC1MCF-7Breast Cancer2.41[5]
Compound 11cPARP1A549Lung Cancer0.097 (97 nM)[7]
VEGFR Inhibitors
Vatalanib (PTK787)VEGFR-2--0.02 (20 nM)[1]
Compound 7cVEGFR2HCT-116Colon Cancer1.36[3]
Compound 8bVEGFR2HCT-116Colon Cancer2.34[3]
Compound 12bVEGFR2HCT-116Colon Cancer0.32[8]
Compound 9cVEGFR2HCT-116Colon Cancer1.58[8]
Compound 13cVEGFR2HCT-116Colon Cancer0.64[8]
Compound 2gVEGFR-2MCF-7Breast Cancer0.15[9]
Compound 2gVEGFR-2HepG2Liver Cancer0.12[9]
Compound 4aVEGFR-2MCF-7Breast Cancer0.18[9]
Compound 4aVEGFR-2HepG2Liver Cancer0.09[9]
EGFR Inhibitors
Compound 11dEGFRMDA-MB-231Breast Cancer0.92[1]
Compound 12cEGFRMDA-MB-231Breast Cancer1.89[1]
Compound 12dEGFRMDA-MB-231Breast Cancer0.57[1]
Compound 11dEGFRMCF-7Breast Cancer2.1[1]
Compound 12cEGFRMCF-7Breast Cancer1.4[1]
Compound 12dEGFRMCF-7Breast Cancer1.9[1]
Other Phthalazinones
Hydrazone GH11--Colon Cancer~0.5[10]
Compound 6PARP-1MCF7Breast Cancer1.739[10]
Compound 6PARP-1HCT116Colon Cancer0.384[10]
Compound 6PARP-1HepG2Liver Cancer1.52[10]

Experimental Protocols

Materials and Reagents
  • Phthalazinone compounds

  • Selected human cancer cell lines (e.g., MCF-7, MDA-MB-231, HCT-116, A549, Capan-1)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS), sterile

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

  • CO2 incubator (37°C, 5% CO2)

Experimental Workflow

MTT_Assay_Workflow Experimental Workflow for IC50 Determination using MTT Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture 1. Cell Culture (Exponential Growth Phase) cell_seeding 3. Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep 2. Compound Preparation (Serial Dilutions) treatment 4. Compound Treatment (Incubate 24-72h) compound_prep->treatment cell_seeding->treatment mtt_addition 5. MTT Addition (Incubate 2-4h) treatment->mtt_addition solubilization 6. Formazan Solubilization (Add DMSO) mtt_addition->solubilization absorbance 7. Absorbance Measurement (570 nm) solubilization->absorbance calculation 8. Data Calculation (% Viability) absorbance->calculation ic50 9. IC50 Determination (Non-linear Regression) calculation->ic50

Caption: A flowchart illustrating the key steps of the MTT assay for determining the IC50 of phthalazinone compounds.

Step-by-Step Protocol

1. Cell Culture and Seeding: a. Culture the selected cancer cell lines in their recommended complete medium in a 37°C incubator with 5% CO2. b. Harvest cells during their exponential growth phase using trypsinization. c. Determine the cell density and viability using a hemocytometer or an automated cell counter. d. Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for cell attachment.

2. Compound Preparation and Treatment: a. Prepare a stock solution of the phthalazinone compound in DMSO. b. Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and non-toxic to the cells (typically ≤ 0.5%). c. After 24 hours of cell incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. d. Include control wells: untreated cells (medium with DMSO vehicle only) and blank wells (medium only). e. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

3. MTT Assay: a. After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce MTT into formazan crystals. c. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. d. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

4. Data Acquisition and Analysis: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance. b. Calculate the percentage of cell viability for each treatment concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 c. Plot the percentage of cell viability against the logarithm of the compound concentration. d. Determine the IC50 value by performing a non-linear regression analysis (sigmoidal dose-response curve) using appropriate software (e.g., GraphPad Prism).

Signaling Pathways

Many phthalazinone derivatives exert their cytotoxic effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest. The diagram below illustrates a generalized signaling pathway that can be activated by these compounds, leading to cancer cell death.

Signaling_Pathway Generalized Signaling Pathway for Phthalazinone-Induced Cytotoxicity cluster_input Stimulus cluster_targets Molecular Targets cluster_pathways Cellular Response cluster_outcome Final Outcome Phthalazinone Phthalazinone Compound PARP PARP Phthalazinone->PARP Inhibition VEGFR VEGFR Phthalazinone->VEGFR Inhibition EGFR EGFR Phthalazinone->EGFR Inhibition p53 p53 Activation PARP->p53 VEGFR->p53 EGFR->p53 Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest (G1, S, or G2/M phase) p53->CellCycleArrest Caspases Caspase Activation (Caspase-3, -9) Apoptosis->Caspases Bcl2 Bcl-2 Family Modulation (↑Bak, ↓Bcl-xl) Apoptosis->Bcl2 CDK CDK Inhibition (e.g., CDK1) CellCycleArrest->CDK CellDeath Cancer Cell Death CellCycleArrest->CellDeath Caspases->CellDeath Bcl2->Apoptosis CDK->CellCycleArrest

Caption: A diagram showing potential signaling pathways affected by phthalazinone compounds, leading to apoptosis and cell cycle arrest.

Conclusion

The MTT assay is a robust and widely accepted method for determining the IC50 values of novel therapeutic agents, including phthalazinone derivatives. The protocols and data presented in this document provide a comprehensive guide for researchers to evaluate the cytotoxic potential of these compounds. Understanding the potency and mechanism of action of phthalazinone derivatives is crucial for the development of new and effective anticancer therapies.

References

Application Notes: 4-(pyridin-4-ylmethyl)phthalazin-1(2H)-one in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

4-(pyridin-4-ylmethyl)phthalazin-1(2H)-one is a heterocyclic compound belonging to the phthalazinone class. Phthalazinone derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties. While specific research on this compound in cancer cell lines is limited in publicly available literature, the broader family of phthalazinone-containing molecules has been extensively studied. These studies suggest that compounds with this core structure can exhibit significant cytotoxic and antiproliferative effects against various cancer cell lines. The therapeutic potential of phthalazinone derivatives is often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as Poly(ADP-ribose) polymerase (PARP), and to induce programmed cell death (apoptosis).

These application notes provide a generalized framework for researchers interested in evaluating the anticancer potential of this compound, based on the activities of structurally related phthalazinone compounds.

Postulated Mechanism of Action

Based on the known mechanisms of similar phthalazinone derivatives, this compound is hypothesized to exert its anticancer effects through two primary mechanisms: PARP inhibition and induction of apoptosis.

PARP Inhibition: Poly(ADP-ribose) polymerases are a family of enzymes crucial for DNA repair. In cancer cells with existing DNA repair defects, such as those with BRCA1/2 mutations, the inhibition of PARP leads to an accumulation of DNA damage, ultimately resulting in cell death. This concept is known as synthetic lethality. Several phthalazinone-based compounds have been identified as potent PARP inhibitors.

Induction of Apoptosis: Apoptosis is a regulated process of programmed cell death that is often dysregulated in cancer. Many chemotherapeutic agents function by inducing apoptosis in cancer cells. Phthalazinone derivatives have been shown to trigger apoptotic pathways, leading to the activation of caspases, a family of proteases that execute the apoptotic process.

Potential Applications in Cancer Cell Lines

Based on studies of analogous compounds, this compound may exhibit antiproliferative activity against a range of human cancer cell lines. The table below summarizes the cytotoxic activities of various phthalazinone derivatives against different cancer cell lines, providing a reference for potential screening targets.

Table 1: Cytotoxic Activity of Structurally Related Phthalazinone Derivatives in Various Cancer Cell Lines

Compound ClassCancer Cell LineCell Line TypeIC50 (µM)Reference CompoundIC50 (µM)
Pyran-linked phthalazinone-pyrazole hybridsA549Human Lung Carcinoma9.8 - 41.6--
HeLaHuman Cervical Carcinoma10.1 - 31.6--
Phthalazinone-dithiocarbamate hybridsA2780Human Ovarian Carcinoma<10 (for promising compounds)--
NCI-H460Human Lung Carcinoma<10 (for promising compounds)--
MCF-7Human Breast Adenocarcinoma<10 (for promising compounds)Cisplatin13 ± 1[1]
1-Anilino-4-(arylsulfanylmethyl)phthalazinesHT-29Human Colon Carcinoma-Cisplatin-
L-929Mouse Fibroblast (Normal)---
Phthalazin-1,4-dione/chalcone hybridsHCT-116Human Colon Cancer2.21--
MCF-7Human Breast Cancer1.0--

Note: The IC50 values are presented as ranges or for the most potent compounds within a series from the cited literature. These values should be considered as a guide for selecting appropriate cancer cell lines for initial screening of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer activity of this compound.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the test compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Human cancer cell lines (e.g., A549, MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the selected cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Cisplatin).

  • Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

Protocol 2: PARP Inhibition Assay (Colorimetric)

This protocol describes a method to determine the inhibitory effect of the compound on PARP-1 activity.

Materials:

  • Recombinant human PARP-1 enzyme

  • This compound

  • PARP inhibitor (e.g., Olaparib) as a positive control

  • Histone-coated 96-well plate

  • Biotinylated NAD+

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Assay buffer

  • Wash buffer

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and the positive control in the assay buffer.

  • Reaction Setup: To each well of the histone-coated plate, add the assay buffer, activated DNA, and the test compound or control.

  • Enzyme Addition: Add the PARP-1 enzyme to each well to initiate the reaction.

  • NAD+ Addition: Add biotinylated NAD+ to each well and incubate at room temperature for 1 hour.

  • Washing: Wash the plate multiple times with the wash buffer to remove unbound reagents.

  • Streptavidin-HRP Addition: Add Streptavidin-HRP to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add TMB substrate to each well and incubate in the dark until a blue color develops.

  • Stopping the Reaction: Add the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 450 nm.

  • Data Analysis: Calculate the percentage of PARP inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value.

Protocol 3: Apoptosis Detection by Annexin V-FITC/PI Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.

Materials:

  • Cancer cell line of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of this compound (determined from the cytotoxicity assay) for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X binding buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within 1 hour.

  • Data Analysis: Differentiate the cell populations:

    • Viable cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

    • Necrotic cells: Annexin V-FITC negative, PI positive

Visualizations

The following diagrams illustrate the postulated signaling pathway and a general experimental workflow.

cluster_0 Cellular Response to this compound Compound This compound PARP PARP Enzyme Compound->PARP Inhibition Apoptosis_Initiation Apoptosis Initiation Compound->Apoptosis_Initiation Direct Induction? DNA_Damage DNA Single-Strand Breaks PARP->DNA_Damage Repair (Blocked) DNA_Damage->PARP Activation (Normal) DNA_Damage->Apoptosis_Initiation Accumulation Leads to Caspase_Activation Caspase Activation Apoptosis_Initiation->Caspase_Activation Cell_Death Apoptotic Cell Death Caspase_Activation->Cell_Death

Caption: Postulated mechanism of action for this compound.

cluster_1 Experimental Workflow for Anticancer Evaluation Start Start: Compound Synthesis and Characterization Cytotoxicity In Vitro Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity IC50 Determine IC50 Values in Various Cancer Cell Lines Cytotoxicity->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism PARP_Assay PARP Inhibition Assay Mechanism->PARP_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) Mechanism->Apoptosis_Assay End Conclusion on Anticancer Potential PARP_Assay->End Apoptosis_Assay->End

Caption: General workflow for evaluating the anticancer activity of a novel compound.

References

Developing Potent PARP Inhibitors from Phthalazinone Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the development of Poly(ADP-ribose) polymerase (PARP) inhibitors based on the phthalazinone scaffold. The phthalazinone core is a privileged structure in the design of PARP inhibitors, exemplified by the clinically approved drug Olaparib. These notes are intended to guide researchers through the key stages of inhibitor development, from synthesis to in vitro and in vivo evaluation.

Introduction to Phthalazinone-Based PARP Inhibitors

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway that resolves single-strand breaks (SSBs).[1][2] The inhibition of PARP activity has emerged as a successful therapeutic strategy in oncology, particularly for cancers harboring defects in the homologous recombination (HR) pathway of double-strand break (DSB) repair, such as those with BRCA1 or BRCA2 mutations. This concept is known as synthetic lethality, where the simultaneous loss of two DNA repair pathways is catastrophic for the cancer cell.[2]

The phthalazinone scaffold has proven to be an effective pharmacophore for targeting the nicotinamide-binding pocket of the PARP catalytic domain.[3] Olaparib, the first-in-class PARP inhibitor, features this core structure and has paved the way for the development of numerous other phthalazinone-containing inhibitors.[3] This document outlines the methodologies to synthesize, characterize, and evaluate novel phthalazinone derivatives as potential PARP inhibitors.

Data Presentation: In Vitro Efficacy of Phthalazinone-Based PARP Inhibitors

The following tables summarize the in vitro inhibitory activities of selected phthalazinone derivatives against PARP1 and their anti-proliferative effects on various cancer cell lines.

Table 1: In Vitro PARP1 Enzymatic Inhibitory Activity

CompoundModification from Olaparib ScaffoldPARP1 IC50 (nM)
Olaparib-1 - 5
Compound 11c4-phenylphthalazin-1-one derivative97
DLC-1-6Dithiocarboxylate fragment addition< 0.2
DLC-49Hydroxamic acid fragment addition (dual PARP-1/HDAC-1 inhibitor)0.53

Note: IC50 values are compiled from various research publications and are intended for comparative purposes.[4][5][6]

Table 2: Anti-proliferative Activity in Cancer Cell Lines

CompoundCell LineBRCA StatusIC50 (µM)
OlaparibMDA-MB-436BRCA1 mutant~0.01 - 0.1
DLC-1MDA-MB-436BRCA1 mutant0.08
DLC-1MDA-MB-231BRCA wild-type26.39
DLC-1MCF-7BRCA wild-type1.01
DLC-50MDA-MB-436BRCA1 mutant0.30
DLC-50MDA-MB-231BRCA wild-type2.70
DLC-50MCF-7BRCA wild-type2.41

Note: IC50 values are compiled from various research publications and are intended for comparative purposes.[6]

Experimental Protocols

This section provides detailed protocols for key experiments in the development and evaluation of phthalazinone-based PARP inhibitors.

General Synthesis of Phthalazinone Derivatives

The synthesis of phthalazinone-based PARP inhibitors often starts from readily available starting materials like phthalic anhydride. The following is a generalized multi-step procedure:

Step 1: Synthesis of 3-Benzylidenephthalide

  • Phthalic anhydride is fused with phenylacetic acid in the presence of fused sodium acetate at elevated temperatures (e.g., 180°C) to yield 3-benzylidenephthalide.

Step 2: Formation of the Phthalazinone Core

  • The resulting 3-benzylidenephthalide is reacted with hydrazine hydrate in a suitable solvent like boiling ethanol to form the core 4-benzyl-2H-phthalazin-1-one structure.

Step 3: Functionalization of the Phthalazinone Core

  • The phthalazinone core can be further functionalized at the N-2 position. For example, reaction with ethyl chloroacetate in the presence of a base (e.g., potassium carbonate) in a solvent like acetone introduces an ester group.

Step 4: Amide Coupling and Further Derivatization

  • The ester can be converted to a hydrazide by reacting with hydrazine hydrate. This hydrazide can then be used in azide coupling reactions with amino acid esters or condensed with aldehydes to generate a diverse library of final compounds.

Characterization: All synthesized compounds should be thoroughly characterized using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm their structure and purity.

In Vitro PARP1 Enzymatic Assay (Chemiluminescent)

This assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP1.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., sonicated salmon sperm DNA)

  • Biotinylated NAD+

  • Histone-coated 96-well plates (white, opaque)

  • PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Plate reader with chemiluminescence detection capabilities

Procedure:

  • Plate Preparation: If not pre-coated, coat the 96-well plate with histones. Block the wells with blocking buffer for 1-2 hours at room temperature. Wash the plate three times with wash buffer.

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds (phthalazinone derivatives) and a positive control inhibitor (e.g., Olaparib) in PARP assay buffer. Include a vehicle control (e.g., DMSO).

  • Reaction Setup:

    • Add 25 µL of PARP assay buffer to all wells.

    • Add 5 µL of the diluted test compound, positive control, or vehicle to the appropriate wells.

    • Prepare a reaction master mix containing PARP1 enzyme, activated DNA, and biotinylated NAD+ in PARP assay buffer.

    • Initiate the reaction by adding 20 µL of the master mix to each well.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add 50 µL of streptavidin-HRP diluted in blocking buffer to each well and incubate for 30 minutes at room temperature.

    • Wash the plate three times with wash buffer.

    • Add 50 µL of chemiluminescent HRP substrate to each well.

    • Immediately read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable software.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of the inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MDA-MB-436, Capan-1, MCF-7)

  • Complete cell culture medium

  • 96-well tissue culture plates

  • Phthalazinone test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the phthalazinone derivatives in complete culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control.

  • Incubation: Incubate the plates for 72 hours in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Intracellular PARylation Assay (Immunofluorescence)

This assay visualizes the formation of poly(ADP-ribose) (PAR) chains within cells, providing a direct measure of PARP activity.

Materials:

  • Adherent cancer cells grown on coverslips

  • DNA damaging agent (e.g., H₂O₂)

  • Phthalazinone test compounds

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-PAR monoclonal antibody

  • Fluorescently labeled secondary antibody

  • DAPI (nuclear counterstain)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Pre-incubate cells with the test compounds for 1-2 hours. Then, treat the cells with a DNA damaging agent for a short period (e.g., 10-15 minutes) to induce PARP activity.

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

  • Blocking: Wash with PBS and block with blocking buffer for 1 hour.

  • Antibody Incubation:

    • Incubate with the anti-PAR primary antibody overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Wash three times with PBS. Stain the nuclei with DAPI for 5 minutes. Mount the coverslips on microscope slides using antifade mounting medium.

  • Imaging: Visualize and capture images using a fluorescence microscope. The intensity of the fluorescent signal corresponding to PAR can be quantified using image analysis software.

Visualizations

Signaling Pathway of PARP Inhibition

PARP_Inhibition_Pathway cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibitor DNA_SSB DNA Single-Strand Break (SSB) PARP1_recruitment PARP1 Recruitment and Activation DNA_SSB->PARP1_recruitment PAR_synthesis Poly(ADP-ribose) (PAR) Synthesis PARP1_recruitment->PAR_synthesis Repair_recruitment Recruitment of DNA Repair Proteins (XRCC1, Ligase III, etc.) PAR_synthesis->Repair_recruitment Inhibition Inhibition of PAR Synthesis SSB_Repair Single-Strand Break Repair Repair_recruitment->SSB_Repair Phthalazinone_Inhibitor Phthalazinone-based PARP Inhibitor Phthalazinone_Inhibitor->Inhibition SSB_accumulation SSB Accumulation Inhibition->SSB_accumulation DSB_formation Replication Fork Collapse -> Double-Strand Break (DSB) Formation SSB_accumulation->DSB_formation Cell_Death Synthetic Lethality in HR-deficient cells (e.g., BRCA mutant) DSB_formation->Cell_Death

Caption: PARP1 signaling in DNA repair and the mechanism of synthetic lethality induced by phthalazinone-based PARP inhibitors.

Experimental Workflow for Phthalazinone PARP Inhibitor Development

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Synthesis of Phthalazinone Derivatives purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization parp_assay PARP1 Enzymatic Assay (IC50 determination) characterization->parp_assay cell_viability Cell Viability Assay (e.g., MTT) (IC50 determination) parp_assay->cell_viability par_assay Intracellular PARylation Assay (Immunofluorescence/Flow Cytometry) cell_viability->par_assay pk_study Pharmacokinetic (PK) Study (in mice) par_assay->pk_study efficacy_study Xenograft Efficacy Study (in animal models) pk_study->efficacy_study

Caption: A streamlined workflow for the development and evaluation of novel phthalazinone-based PARP inhibitors.

References

Application Notes and Protocols for VEGFR-2 Inhibition Studies Using 4-(pyridin-4-ylmethyl)phthalazin-1(2H)-one and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a transmembrane tyrosine kinase that plays a pivotal role in the proliferation, migration, and survival of endothelial cells.[1] Dysregulation of the VEGF/VEGFR-2 signaling pathway is a hallmark of numerous cancers, which rely on angiogenesis for tumor growth and metastasis. Consequently, the inhibition of VEGFR-2 is a well-established therapeutic strategy in oncology. Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain are a major class of anti-angiogenic agents.[2][3]

The chemical scaffold, 4-(pyridin-4-ylmethyl)phthalazin-1(2H)-one, represents a class of compounds with potential for VEGFR-2 inhibition. While specific data for this exact molecule is not extensively available in public literature, numerous studies on phthalazine and pyridine derivatives have demonstrated significant inhibitory activity against VEGFR-2.[4][5] This document provides a comprehensive overview of the application of such compounds in VEGFR-2 inhibition studies, including detailed protocols for key experiments and a summary of representative data from analogous compounds.

Mechanism of Action and Signaling Pathway

Upon binding its ligand, primarily VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular kinase domain. This activation triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are crucial for driving the angiogenic process. Small molecule inhibitors, such as those based on the phthalazinone scaffold, typically act as ATP-competitive inhibitors, binding to the kinase domain and preventing autophosphorylation, thereby blocking downstream signaling.[6]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2_inactive VEGFR-2 (Inactive Monomer) VEGF->VEGFR2_inactive Binding VEGFR2_active VEGFR-2 Dimer (Autophosphorylated) VEGFR2_inactive->VEGFR2_active Dimerization & Autophosphorylation PLCg PLCγ VEGFR2_active->PLCg PI3K PI3K VEGFR2_active->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Migration, Survival) ERK->Transcription AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor 4-(pyridin-4-ylmethyl) phthalazin-1(2H)-one (or Analog) Inhibitor->VEGFR2_active Inhibition (ATP Competition)

VEGFR-2 Signaling Pathway and Point of Inhibition.

Quantitative Data Summary for Analogous Compounds

The following table summarizes the in vitro VEGFR-2 inhibitory activity of various phthalazine and pyridine derivatives, providing a reference for the potential potency of this compound. It is important to note that direct extrapolation of these values is not possible, and experimental validation for the specific compound of interest is essential.

Compound ClassSpecific Compound ExampleVEGFR-2 IC50 (µM)Reference CompoundReference IC50 (µM)Notes
Phthalazine DerivativesCompound 2g0.148SorafenibNot Reported in StudyExhibited potent inhibition.[4]
Phthalazine DerivativesCompound 4a0.196SorafenibNot Reported in StudyShowed significant activity.[4]
Pyridine DerivativesCompound 100.12Sorafenib0.10Nearly equipotent to Sorafenib.[5]
Pyridine DerivativesCompound 80.13Sorafenib0.10Demonstrated very good activity.[5]
Pyridine DerivativesCompound 90.13Sorafenib0.10Showed very good activity.[5]

Experimental Protocols

In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)

This protocol describes a method to determine the in vitro potency of a test compound by measuring the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed) and thus, weaker inhibition.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Test compound (e.g., this compound)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Plate reader with luminescence detection capabilities

Workflow Diagram:

Kinase_Assay_Workflow A Prepare Reagents: - Kinase Buffer - ATP Solution - Substrate Solution - VEGFR-2 Enzyme - Test Compound Dilutions B Add 10 µL of Test Compound or Vehicle (DMSO) to wells A->B C Add 20 µL of Kinase/Substrate Mix to each well B->C D Add 20 µL of ATP solution to initiate the reaction C->D E Incubate at 30°C for 60 minutes D->E F Add 50 µL of Kinase-Glo® Reagent to stop the reaction and generate signal E->F G Incubate at room temperature for 10 minutes (in the dark) F->G H Measure Luminescence using a plate reader G->H I Data Analysis: Calculate % inhibition and IC50 value H->I

Workflow for In Vitro VEGFR-2 Kinase Assay.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a range from micromolar to nanomolar concentrations.

  • Reaction Setup:

    • In a 96-well plate, add 5 µL of the diluted test compound or DMSO (as a control) to the appropriate wells.

    • Prepare a master mix containing the kinase buffer, recombinant VEGFR-2 enzyme, and the poly(Glu, Tyr) substrate. Add 20 µL of this master mix to each well.

    • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate Kinase Reaction:

    • Prepare an ATP solution in kinase buffer at the desired concentration (often at the Km for ATP).

    • Add 25 µL of the ATP solution to all wells to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Equilibrate the Kinase-Glo® reagent to room temperature.

    • Add 50 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.

    • Incubate the plate at room temperature for 10 minutes in the dark.

  • Measurement: Measure the luminescence using a microplate reader.

  • Data Analysis:

    • The signal is inversely proportional to kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay (MTT Assay)

This protocol assesses the anti-proliferative effect of the test compound on endothelial cells, which is a key downstream consequence of VEGFR-2 inhibition.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Fetal Bovine Serum (FBS)

  • VEGF-A

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000 cells per well in EGM-2 medium and incubate overnight.

  • Serum Starvation: Replace the medium with a low-serum (e.g., 0.5% FBS) medium and incubate for 24 hours to synchronize the cells.

  • Treatment:

    • Prepare serial dilutions of the test compound in the low-serum medium.

    • Add the diluted compound to the wells.

    • Stimulate the cells with VEGF-A (e.g., 50 ng/mL), except for the negative control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell proliferation inhibition compared to the VEGF-A-stimulated control and determine the IC50 value.

Logical Relationship of VEGFR-2 Inhibition to Anti-Angiogenic Effects

The inhibition of VEGFR-2 by a small molecule inhibitor like this compound initiates a cascade of events that ultimately leads to the suppression of angiogenesis, a critical process for tumor growth.

Anti_Angiogenesis_Logic A Small Molecule Inhibitor (e.g., this compound) B Binds to ATP-binding site of VEGFR-2 Kinase Domain A->B C Inhibition of VEGFR-2 Autophosphorylation B->C D Blockade of Downstream Signaling Pathways (e.g., PI3K/Akt, MAPK) C->D E Decreased Endothelial Cell Proliferation, Migration, and Survival D->E F Inhibition of Angiogenesis (Formation of new blood vessels) E->F G Suppression of Tumor Growth and Metastasis F->G

References

Troubleshooting & Optimization

"troubleshooting low yield in 4-(pyridin-4-ylmethyl)phthalazin-1(2H)-one synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(pyridin-4-ylmethyl)phthalazin-1(2H)-one.

Troubleshooting Guide: Low Product Yield

This guide addresses common issues encountered during the synthesis of this compound that may lead to low yields. The proposed synthetic route involves the initial preparation of 2-(2-(pyridin-4-yl)acetyl)benzoic acid from phthalic anhydride and 4-picoline, followed by cyclization with hydrazine hydrate.

Q1: I obtained a low yield of the final product. What are the most likely causes related to the starting materials?

A1: Low yield can often be traced back to the quality and handling of your starting materials. Here are a few key areas to investigate:

  • Purity of 2-(2-(pyridin-4-yl)acetyl)benzoic acid: The purity of this intermediate is crucial. Incomplete reaction or impure starting materials in the first step will lead to a lower yield of the desired keto-acid, which will directly impact the final product yield.

    • Recommendation: Ensure the complete consumption of starting materials in the first step through TLC or LC-MS monitoring. Purify the intermediate 2-(2-(pyridin-4-yl)acetyl)benzoic acid by recrystallization or column chromatography before proceeding to the cyclization step.

  • Hydrazine Hydrate Quality: Hydrazine hydrate is susceptible to oxidation by atmospheric oxygen. The use of old or improperly stored hydrazine hydrate can result in a lower effective concentration and consequently, a lower yield.

    • Recommendation: Use a fresh bottle of hydrazine hydrate or verify the concentration of your current stock. It is advisable to use a slight excess of hydrazine hydrate (1.1-1.2 equivalents) to compensate for any degradation.

Q2: My reaction appears to be incomplete, or I am observing the formation of multiple byproducts. How can I optimize the reaction conditions?

A2: Reaction conditions play a critical role in maximizing the yield and minimizing side reactions. Consider the following factors:

  • Reaction Temperature: While higher temperatures can accelerate the reaction, they can also promote the formation of side products.

    • Recommendation: A common starting point is to reflux the reaction mixture in a solvent like ethanol. If you observe significant byproduct formation, try lowering the reaction temperature and extending the reaction time. Monitoring the reaction progress by TLC is essential to determine the optimal balance.

  • Solvent Choice: The polarity of the solvent can influence the reaction rate and the solubility of reactants and products.

    • Recommendation: Ethanol is a commonly used solvent for this type of cyclization. However, if you are experiencing issues with solubility or side reactions, you could explore other polar protic solvents like n-butanol or polar aprotic solvents like DMSO, though the latter may require higher temperatures for an efficient reaction.

  • Reaction Time: Insufficient reaction time will lead to incomplete conversion, while excessively long reaction times, especially at elevated temperatures, can lead to the degradation of the product or the formation of byproducts.

    • Recommendation: Monitor the reaction progress using TLC or LC-MS at regular intervals (e.g., every 1-2 hours) to determine the point of maximum product formation.

Q3: I am having difficulty purifying the final product, which is contributing to a low isolated yield. What are some common purification challenges and how can I address them?

A3: Effective purification is key to obtaining a high yield of a pure product. Here are some common challenges and solutions:

  • Removal of Excess Hydrazine: Hydrazine is toxic and needs to be completely removed from the final product.

    • Recommendation: After the reaction is complete, the product can often be precipitated by cooling the reaction mixture and collected by filtration. Washing the solid product with cold ethanol or water can help remove residual hydrazine. If the product is not a solid, an aqueous workup with extraction into an organic solvent, followed by washing the organic layer with water, will remove the water-soluble hydrazine.

  • Separation from Unreacted Starting Material: If the reaction has not gone to completion, you will need to separate your product from the starting 2-(2-(pyridin-4-yl)acetyl)benzoic acid.

    • Recommendation: The starting material is an acid, while the product is a neutral molecule. You can use an acid-base extraction. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The acidic starting material will be extracted into the aqueous layer, while your product remains in the organic layer.

  • Presence of Side-Products: The formation of byproducts can complicate purification. A common side reaction in phthalazinone synthesis is the formation of a bis-phthalazinone.

    • Recommendation: If simple recrystallization is not sufficient to remove byproducts, column chromatography is the most effective method. The choice of the stationary phase (e.g., silica gel) and the mobile phase (a mixture of a non-polar solvent like hexane and a polar solvent like ethyl acetate) will depend on the polarity of your product and the impurities.

Experimental Protocols

Synthesis of this compound

This synthesis is typically performed in two main steps:

Step 1: Synthesis of 2-(2-(pyridin-4-yl)acetyl)benzoic acid

Step 2: Synthesis of this compound

  • Materials:

    • 2-(2-(pyridin-4-yl)acetyl)benzoic acid

    • Hydrazine hydrate

    • Ethanol

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(2-(pyridin-4-yl)acetyl)benzoic acid (1.0 eq.) in ethanol.

    • Add hydrazine hydrate (1.2 eq.) to the solution.

    • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-8 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

    • Collect the solid product by filtration.

    • Wash the solid with cold ethanol to remove impurities.

    • Dry the product under vacuum to obtain this compound.

Data Presentation

The following table summarizes yield data for the synthesis of 4-substituted phthalazinones from various precursors, providing a general reference for expected outcomes.

Starting Material(s)Reagents and ConditionsProductYield (%)
2-Acetylbenzoic acid, Hydrazine hydrateEthanol, Reflux, 2-4 h4-Methylphthalazin-1(2H)-oneVery Good
Phthalide, Methyl isonicotinate; then Hydrazine hydrate1. CH₃ONa, methanol, 65 °C, 2.5 h; 2. NH₂NH₂·H₂O, 110 °C, 8 hThis compound43% (overall)
2-Aroylbenzoic acids, Hydrazine hydrateNot specified4-Aryl-phthalazin-1(2H)-onesGood to Excellent

Visualizations

Reaction_Pathway cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: Cyclization Phthalic_anhydride Phthalic Anhydride Intermediate 2-(2-(pyridin-4-yl)acetyl)benzoic acid Phthalic_anhydride->Intermediate + 4-Picoline 4-Picoline 4-Picoline 4-Picoline->Intermediate Final_Product This compound Intermediate->Final_Product + Hydrazine Hydrate (Ethanol, Reflux) Hydrazine_hydrate Hydrazine Hydrate Hydrazine_hydrate->Final_Product

Caption: Proposed two-step synthesis of this compound.

Troubleshooting_Workflow cluster_SM Starting Material Issues cluster_Conditions Reaction Condition Issues cluster_Purification Purification Issues Start Low Yield Observed Check_SM Check Starting Materials Start->Check_SM Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Purification Evaluate Purification Start->Check_Purification Purity_Intermediate Impure Intermediate? Check_SM->Purity_Intermediate Purity_Hydrazine Old Hydrazine Hydrate? Check_SM->Purity_Hydrazine Incomplete_Reaction Incomplete Reaction? Check_Conditions->Incomplete_Reaction Side_Products Side Products Observed? Check_Conditions->Side_Products Loss_During_Workup Loss During Workup? Check_Purification->Loss_During_Workup Impure_Product Impure Final Product? Check_Purification->Impure_Product Action_Purify_Intermediate Purify Intermediate Purity_Intermediate->Action_Purify_Intermediate Action_Fresh_Hydrazine Use Fresh Hydrazine Purity_Hydrazine->Action_Fresh_Hydrazine Re-run_Reaction Re-run Reaction Action_Purify_Intermediate->Re-run_Reaction Then Action_Fresh_Hydrazine->Re-run_Reaction Then Action_Optimize_Time_Temp Optimize Time/Temp Incomplete_Reaction->Action_Optimize_Time_Temp Side_Products->Action_Optimize_Time_Temp Action_Change_Solvent Consider Different Solvent Side_Products->Action_Change_Solvent Action_Optimize_Time_Temp->Re-run_Reaction Then Action_Change_Solvent->Re-run_Reaction Then Action_Optimize_Extraction Optimize Extraction/Precipitation Loss_During_Workup->Action_Optimize_Extraction Action_Column_Chromatography Use Column Chromatography Impure_Product->Action_Column_Chromatography

Caption: Troubleshooting workflow for low yield in phthalazinone synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the role of hydrazine hydrate in this synthesis?

A1: Hydrazine hydrate serves as the source of the two adjacent nitrogen atoms that form the pyridazine ring of the phthalazinone core. It undergoes a condensation reaction with the ketone and carboxylic acid functionalities of the 2-acylbenzoic acid intermediate, followed by cyclization and dehydration to form the final heterocyclic product.

Q2: Can I use a different hydrazine derivative?

A2: Yes, using a substituted hydrazine (e.g., methylhydrazine or phenylhydrazine) will result in a substitution at the 2-position of the phthalazinone ring. This is a common strategy to introduce diversity into the phthalazinone scaffold.

Q3: Are there any specific safety precautions I should take when working with hydrazine hydrate?

A3: Yes, hydrazine hydrate is a hazardous chemical. It is corrosive, toxic, and a suspected carcinogen. Always handle hydrazine hydrate in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

Q4: My final product has a different color than expected. What could be the reason?

A4: The color of the final product can be an indicator of purity. An off-color product may suggest the presence of impurities. These could be residual starting materials, byproducts from side reactions, or degradation products. It is recommended to analyze the product by techniques such as NMR, mass spectrometry, and melting point determination to confirm its identity and purity. If impurities are detected, further purification by recrystallization or column chromatography is advised.

Q5: How can I confirm the structure of my final product?

A5: The structure of this compound can be confirmed using a combination of spectroscopic techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This will show characteristic signals for the protons on the phthalazinone and pyridine rings, as well as the methylene bridge.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This will confirm the number of unique carbon atoms and their chemical environments.

  • Mass Spectrometry (MS): This will provide the molecular weight of the compound, confirming its molecular formula.

  • Infrared (IR) Spectroscopy: This will show characteristic absorption bands for the carbonyl (C=O) and N-H functional groups in the phthalazinone ring.

Technical Support Center: Optimizing 4-Substituted Phthalazinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions, and optimized protocols for the synthesis of 4-substituted phthalazinones.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for synthesizing 4-substituted phthalazinones?

The most common and direct method for synthesizing 4-substituted phthalazinones is the cyclocondensation reaction between a 2-acylbenzoic acid (or its derivative, like phthalic anhydride) and a hydrazine derivative. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes intramolecular cyclization and dehydration to form the stable phthalazinone ring.

Q2: What are the typical starting materials and reagents?

Common starting materials include:

  • Carbonyl Source: Phthalic anhydride, 2-aroylbenzoic acids, or phthalimides.[1][2][3]

  • Nitrogen Source: Hydrazine hydrate, phenylhydrazine, or other substituted hydrazines.[2][3]

  • Solvents: Acetic acid, ethanol, dioxane, dimethylformamide (DMF), and xylene are frequently used.[4][5]

  • Catalysts: While many reactions proceed thermally, acid catalysts (like acetic acid serving as both solvent and catalyst) are common. In some cases, Lewis acids like NiCl₂·6H₂O may be used.[3]

Q3: What are the standard reaction conditions?

Reaction conditions are highly dependent on the specific substrates. A general starting point is refluxing the reactants in a solvent like acetic acid or ethanol.[4] Temperatures can range from room temperature to over 120°C, with reaction times varying from 2 to 24 hours.[4][5]

Q4: How can the progress of the reaction be monitored?

Reaction progress is typically monitored using Thin-Layer Chromatography (TLC). A small aliquot of the reaction mixture is spotted on a TLC plate and eluted with an appropriate solvent system. The disappearance of starting materials and the appearance of the product spot (visualized under UV light if the compound is UV-active) indicate the reaction's progression.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 4-substituted phthalazinones.

Problem 1: Low or No Product Yield
Possible Cause Suggested Solution Citation
Poor Solubility of Reactants The reactants may not be fully dissolved, leading to a slow or incomplete reaction. Ensure the chosen solvent can dissolve the reactants at the reaction temperature. A higher temperature or a different solvent may be necessary to achieve a homogeneous mixture.[4]
Incomplete Reaction The reaction may require more time or energy. Try increasing the reaction time or raising the temperature. For example, a typical temperature when using acetic acid is around 120°C.[4]
Impure Starting Materials Impurities in the 2-acylbenzoic acid or hydrazine can interfere with the reaction. Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, melting point) before starting the synthesis.
Decomposition of Reactants/Products High temperatures can sometimes lead to the decomposition of sensitive substrates or the final product. If you suspect decomposition, try running the reaction at a lower temperature for a longer duration.
Problem 2: Significant Side Product Formation
Possible Cause Suggested Solution Citation
Tautomerization Phthalazinone can exist in two tautomeric forms: the lactam and lactim forms. Reaction conditions can influence this equilibrium and may lead to undesired side reactions. Modifying the solvent or pH can sometimes favor the desired tautomer.[2]
Formation of Bis-Phthalazinone When using hydrazine hydrate, a common side product can be a bis-phthalazinone, especially if the reaction is run in ethanol. Changing the solvent to pyridine can sometimes yield the expected phthalazinone derivative.[2]
Incorrect Stoichiometry An incorrect molar ratio of reactants can lead to the formation of side products. Ensure precise measurement and stoichiometry of the 2-acylbenzoic acid and hydrazine derivative.
Problem 3: Difficulty in Product Purification
Possible Cause Suggested Solution Citation
Residual Hydrazine Hydrazine is toxic and can be difficult to remove. A robust crystallization process is a critical control point to ensure low levels of residual hydrazine in the final product. This prevents the entrainment of the impurity in the crystal lattice.[6]
Co-eluting Impurities If using column chromatography, the product may co-elute with impurities. Experiment with different solvent systems (e.g., varying polarity) or use a different stationary phase to improve separation.
Poor Crystallization The product may "oil out" or fail to crystallize. Try different recrystallization solvents, use a seed crystal to induce crystallization, or slowly cool the solution.

Data on Reaction Condition Optimization

The choice of solvent and temperature is critical for maximizing yield and minimizing side products. The following tables summarize conditions reported in various synthetic procedures.

Table 1: Effect of Solvent on Phthalazinone Synthesis

Starting Materials Solvent Conditions Outcome Citation
Phthalic Anhydride + Hydrazine HydrateAcetic AcidRefluxA common and effective method for phthalazinone synthesis.[3][4]
1-Aryl-3,2-benzoxazin-4-one + HydrazineEthanolRefluxYielded bis-phthalazinone side product.[2]
4-Hydrazinophthalazin-1-one + Benzoyl ChlorideDioxan, then DMFRefluxSequential solvent use for a multi-step synthesis.[5]
1,4-dichloro-5-methylphthalazine + Benzoic hydrazideXyleneReflux for 24hEffective for synthesis of triazolo-phthalazine derivatives.[5]

Table 2: Influence of Temperature and Time on Synthesis

Reactants Solvent Temperature Time Notes Citation
Phthalic Anhydrides + Hydrazine HydrateAcetic Acid~120°C2-24 hoursA general guideline; optimization is substrate-dependent.[4]
4-Hydrazinophthalazin-1-one + Benzoyl ChlorideDioxan/DMFReflux2h (Dioxan) then 4h (DMF)Stepwise heating protocol was used.[5]
1,4-dichloro-5-methylphthalazine + Benzoic hydrazideXyleneReflux24 hoursA longer reaction time was required for this specific transformation.[5]
Chlorophthalazine + EthyleneEthanol70°C6 hoursMilder conditions were sufficient for this reaction.[1]

Key Experimental Protocols

Protocol 1: Synthesis from Phthalic Anhydride and Hydrazine Hydrate

This method is a straightforward approach for producing the core phthalazinone structure.

  • Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, suspend phthalic anhydride (1.0 eq) in glacial acetic acid.

  • Addition of Hydrazine: Add hydrazine hydrate (1.0-1.2 eq) dropwise to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 120°C) and maintain for 2-4 hours.[4] Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into ice-water.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent such as ethanol to obtain the pure phthalazin-1(2H)-one.

Protocol 2: One-Pot, Two-Step Synthesis from 2-Acylbenzoic Acids

This process is designed to control reactivity and minimize residual hydrazine.[6]

  • Intermediate Formation: Dissolve the 2-acylbenzoic acid in a suitable solvent. The formation of an in-situ intermediate is critical to control reactivity.

  • Hydrazine Addition: Add hydrazine hydrate to the solution.

  • Reaction Monitoring: Use Process Analytical Technology (PAT) such as in-situ IR to monitor the reaction kinetics and ensure completion.[6]

  • Crystallization: Upon reaction completion, initiate a controlled crystallization process. This step is crucial for preventing the entrapment of hydrazine in the final product.[6]

  • Isolation: Filter the crystalline product, wash with a cold solvent, and dry under vacuum.

Visualized Workflows and Logic

General Synthesis Workflow

The following diagram illustrates the typical workflow for the synthesis and purification of 4-substituted phthalazinones.

G A Reactant Selection (2-Acylbenzoic Acid / Anhydride + Hydrazine) B Solvent & Catalyst Selection A->B C Reaction Setup & Heating (e.g., Reflux) B->C D Reaction Monitoring (TLC) C->D D->C Continue Reaction E Work-up (Quenching, Extraction) D->E Reaction Complete F Crude Product Isolation (Filtration) E->F G Purification (Crystallization / Chromatography) F->G H Characterization (NMR, MS, MP) G->H I Pure 4-Substituted Phthalazinone H->I

Caption: Workflow for 4-substituted phthalazinone synthesis.

Troubleshooting Logic Flow

This decision tree helps diagnose and solve common issues during synthesis.

G Start Problem with Synthesis? LowYield Low Yield? Start->LowYield Yes ImpureProduct Impure Product? Start->ImpureProduct No Solubility Check Reactant Solubility. Increase Temp or Change Solvent. LowYield->Solubility Yes SideProducts Side Products Visible (TLC)? ImpureProduct->SideProducts Yes PurificationIssue Difficulty Purifying? ImpureProduct->PurificationIssue No TimeTemp Increase Reaction Time / Temperature. Solubility->TimeTemp LowerTemp Lower Reaction Temperature. SideProducts->LowerTemp Recrystallize Develop Robust Crystallization Protocol. PurificationIssue->Recrystallize OptimizeChroma Optimize Chromatography Conditions. Recrystallize->OptimizeChroma

Caption: Decision tree for troubleshooting synthesis issues.

General Reaction Pathway

This diagram shows the fundamental chemical transformation.

G cluster_1 Product Reactant1 2-Acylbenzoic Acid Product 4-Substituted Phthalazinone Reactant1->Product Reactant2 Hydrazine Derivative Reactant2->Product  Cyclocondensation  (Heat, Solvent) Water + H₂O Product->Water

Caption: General reaction for phthalazinone formation.

References

Technical Support Center: Purification of Phthalazinone Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of phthalazinone intermediates.

Troubleshooting Guides

Recrystallization Issues

Q1: My phthalazinone intermediate "oils out" during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase. This can be due to several factors:

  • High concentration of impurities: Impurities can depress the melting point of your compound and interfere with crystal lattice formation.

  • Inappropriate solvent choice: The solvent may be too effective at dissolving your compound, or its boiling point might be higher than the melting point of your compound.

  • Rapid cooling: Cooling the solution too quickly can prevent the orderly arrangement of molecules necessary for crystallization.

Troubleshooting Steps:

  • Solvent Screening: Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Consider using solvent pairs, where one solvent dissolves the compound well (e.g., ethanol, ethyl acetate) and the other is a poor solvent (e.g., hexane, water). Add the poor solvent dropwise to the hot, dissolved solution until it becomes slightly cloudy, then allow it to cool slowly.

  • Slow Cooling: Allow the solution to cool to room temperature slowly before transferring it to an ice bath or refrigerator to maximize crystal formation.

  • Seeding: If a small amount of pure, solid material is available, add a "seed crystal" to the cooled solution to induce crystallization.

  • Scratching: Gently scratching the inside of the flask at the solvent-air interface with a glass rod can sometimes initiate crystallization by creating nucleation sites.

Q2: After multiple recrystallizations, my phthalazinone intermediate is still colored. How can I remove colored impurities?

A2: Colored impurities are often highly conjugated organic molecules that can be challenging to remove by standard recrystallization if their solubility properties are similar to the product.

Troubleshooting Steps:

  • Activated Charcoal: Add a small amount of activated charcoal to the hot solution during recrystallization. Charcoal can adsorb the colored impurities. Use it sparingly, as excessive amounts can also adsorb your product, leading to lower yields. After a brief heating period, filter the hot solution through a pad of celite to remove the charcoal before allowing it to cool.[1]

  • Column Chromatography: If charcoal treatment is ineffective, column chromatography is a more reliable method for removing colored impurities. The selection of the stationary phase (e.g., silica gel, alumina) and the eluent system will depend on the polarity of your compound and the impurities.

Column Chromatography Issues

Q3: I am getting poor separation of my phthalazinone intermediate during column chromatography. How can I improve the resolution?

A3: Poor separation in column chromatography can result from an inappropriate solvent system, improper column packing, or overloading the column.

Troubleshooting Steps:

  • TLC Optimization: Before running a column, always optimize the solvent system using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of 0.2-0.4 for your target compound to ensure good separation on the column.

  • Proper Column Packing: Ensure the column is packed uniformly without any air bubbles or cracks, which can lead to "channeling" and poor separation.

  • Sample Loading: Dissolve the sample in a minimal amount of the eluent and load it onto the column in a narrow band. Overloading the column with too much sample will result in broad, overlapping bands.

  • Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using a different stationary phase like alumina (which is available in acidic, neutral, or basic forms) or reverse-phase silica (C18).

Q4: My recovery of the phthalazinone intermediate is low after column chromatography. What are the possible reasons and solutions?

A4: Low recovery can be due to the compound's instability on the stationary phase or irreversible adsorption.

Troubleshooting Steps:

  • Assess Compound Stability on Silica: Some nitrogen-containing heterocyclic compounds can be sensitive to the acidic nature of silica gel, leading to degradation.[1] To test for this, spot your compound on a TLC plate, let it sit for a few hours, and then elute it to see if any new spots have appeared.

  • Deactivate the Stationary Phase: If your compound is acid-sensitive, you can deactivate the silica gel by pre-treating it with a base like triethylamine.

  • Check for Irreversible Adsorption: Highly polar compounds can sometimes bind irreversibly to the stationary phase. In such cases, a different stationary phase or a more polar eluent system may be necessary.

Frequently Asked Questions (FAQs)

Q5: What are the most common impurities in phthalazinone synthesis?

A5: Common impurities can include unreacted starting materials (e.g., 2-acylbenzoic acids, hydrazine derivatives), side-products from incomplete cyclization, and products of over-alkylation or acylation. The specific impurities will depend on the synthetic route employed.

Q6: How can I assess the purity of my phthalazinone intermediate?

A6: Several analytical techniques can be used to assess purity:

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive and quantitative method for determining purity. A well-developed HPLC method can separate the desired product from various impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information and can reveal the presence of impurities if their signals are distinguishable from the product's signals.

  • Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) to identify the molecular weights of the main product and any impurities.

Q7: What is a good starting point for selecting a recrystallization solvent for a novel phthalazinone intermediate?

A7: A good starting point is to test common laboratory solvents with a range of polarities. Ethanol is often a good choice for recrystallizing phthalazinone derivatives.[1][2] A systematic approach involves testing the solubility of a small amount of your compound in various solvents at room temperature and upon heating. A suitable solvent will show low solubility at room temperature and high solubility at its boiling point.

Data Presentation

Table 1: Example Data for Recrystallization Solvent Screening of a Phthalazinone Intermediate

Recrystallization SolventCrude Intermediate (g)Purified Intermediate (g)Yield (%)Purity by HPLC (%)Observations
Ethanol1.000.858599.2Well-formed needles, slow crystallization.
Isopropanol1.000.888898.9Small plates, rapid crystallization.
Acetic Acid1.000.757599.5Large prisms, required slow cooling.
Ethyl Acetate/Hexane1.000.828299.1Fine powder, oiled out initially.
Dioxane1.000.656599.0Required seeding to initiate crystallization.[3]

Note: This table presents example data. Actual results will vary depending on the specific phthalazinone intermediate and experimental conditions.

Table 2: Example Data for Column Chromatography Optimization of a Phthalazinone Intermediate

Stationary PhaseMobile Phase (v/v)Recovery (%)Purity by HPLC (%)Key Observations
Silica GelEthyl Acetate/Hexane (30:70)9298.5Good separation from non-polar impurities.
Silica GelEthyl Acetate/Hexane (50:50)8999.1Better separation of polar impurities, slightly lower recovery.
Alumina (Neutral)Dichloromethane/Methanol (98:2)9597.8Faster elution, less separation of closely related impurities.
Silica Gel (Et₃N treated)Ethyl Acetate/Hexane (30:70)9699.3Improved recovery for an acid-sensitive compound.

Note: This table presents example data. Optimal conditions should be determined empirically for each specific compound.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization of a Phthalazinone Intermediate
  • Dissolution: In an Erlenmeyer flask, dissolve the crude phthalazinone intermediate in a minimum amount of a suitable hot solvent.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Protocol 2: General Procedure for Column Chromatography of a Phthalazinone Intermediate
  • TLC Analysis: Determine the optimal solvent system for separation using TLC.

  • Column Preparation: Prepare a slurry of the chosen stationary phase (e.g., silica gel) in the eluent and pour it into a chromatography column. Allow the stationary phase to settle into a uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The flow rate can be controlled with air pressure.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified phthalazinone intermediate.

Visualizations

Troubleshooting_Recrystallization Problem Problem: 'Oiling Out' During Recrystallization Cause1 Potential Cause: High Impurity Concentration Problem->Cause1 Cause2 Potential Cause: Inappropriate Solvent Choice Problem->Cause2 Cause3 Potential Cause: Rapid Cooling Problem->Cause3 Solution1 Solution: Pre-purify by another method (e.g., column) Cause1->Solution1 Solution2 Solution: Screen for a better solvent or use a solvent pair Cause2->Solution2 Solution3 Solution: Allow for slow cooling to room temperature Cause3->Solution3

Caption: Troubleshooting guide for "oiling out" during recrystallization.

Purification_Workflow Start Crude Phthalazinone Intermediate Recrystallization Recrystallization Start->Recrystallization Purity_Check1 Purity Check (TLC, HPLC) Recrystallization->Purity_Check1 Pure_Product Pure Product Purity_Check1->Pure_Product Purity > 99% Column_Chromatography Column Chromatography Purity_Check1->Column_Chromatography Purity < 99% Purity_Check2 Purity Check (TLC, HPLC) Column_Chromatography->Purity_Check2 Purity_Check2->Recrystallization Purity < 99% (Re-purify) Purity_Check2->Pure_Product Purity > 99%

Caption: General experimental workflow for the purification of phthalazinone intermediates.

References

Technical Support Center: Addressing Solubility Issues of 4-(pyridin-4-ylmethyl)phthalazin-1(2H)-one in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 4-(pyridin-4-ylmethyl)phthalazin-1(2H)-one during in vitro assays.

Compound Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These properties are crucial for understanding its solubility behavior.

PropertyValueImplication for Solubility
IUPAC Name 4-(pyridin-4-ylmethyl)-2H-phthalazin-1-one-
Molecular Formula C₁₄H₁₁N₃O-
Molecular Weight 237.26 g/mol [1]
Predicted XLogP3-AA 1.5[1]
Predicted pKa ~4-5 (for the pyridine nitrogen)The compound is a weak base and its solubility is expected to be pH-dependent, increasing in acidic conditions.

Note: The predicted pKa is an estimation based on the pyridine moiety and may vary. Experimental determination is recommended for precise values.

Frequently Asked Questions (FAQs)

Q1: My this compound, which was dissolved in DMSO, precipitated upon dilution into my aqueous assay buffer. Why did this happen and how can I prevent it?

A1: This phenomenon, often called "solvent shock" or "crashing out," is common for compounds with moderate to low aqueous solubility.[2] When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the compound is suddenly in a much less favorable solvent environment, causing it to precipitate.

To prevent this, you can try the following:

  • Reduce the final DMSO concentration: Aim for a final DMSO concentration of ≤0.5% in your assay, as higher concentrations can be toxic to cells and interfere with assay components.[3]

  • Perform serial dilutions in DMSO: Before the final dilution into the aqueous buffer, perform serial dilutions of your stock solution in 100% DMSO.[3] This reduces the magnitude of the solvent change during the final dilution step.

  • Slow, controlled addition: Add the DMSO stock to the aqueous buffer slowly and with gentle but continuous mixing or vortexing. This helps to disperse the compound more effectively and avoid localized high concentrations that can trigger precipitation.

  • Pre-warm the aqueous buffer: Warming the assay buffer to the experimental temperature (e.g., 37°C) before adding the compound can sometimes improve solubility.[4]

Q2: What is the best solvent to prepare a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stock solutions of many organic compounds, including those with structures similar to this compound.[3][5] However, it is crucial to use anhydrous DMSO to avoid introducing water, which can decrease the solubility of hydrophobic compounds in the stock solution over time.[4]

Q3: Can I use pH adjustment to improve the solubility of this compound in my assay?

A3: Yes, pH adjustment can be a very effective strategy. The pyridine ring in this compound contains a basic nitrogen atom.[6][7] In acidic conditions (pH below its pKa), this nitrogen will be protonated, leading to a positively charged molecule with significantly increased aqueous solubility.[8][9][10] Therefore, lowering the pH of your assay buffer may prevent precipitation. However, you must ensure that the adjusted pH is compatible with your assay system (e.g., enzyme activity, cell viability).

Q4: Are there any alternative solubilizing agents I can use if DMSO and pH adjustment are not sufficient or compatible with my assay?

A4: Yes, several other strategies can be employed:

  • Co-solvents: Water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycols (PEGs) can be used in combination with water to create a more favorable solvent environment.[11] However, their effects on enzyme kinetics and cell viability must be carefully evaluated.[12][13][14]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can encapsulate poorly soluble compounds, forming inclusion complexes that are more water-soluble.[15][16][17][18][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with low toxicity.

  • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions. The concentration of the surfactant should be kept above its critical micelle concentration (CMC) but below levels that could disrupt cell membranes or denature proteins.

Troubleshooting Guides

Guide 1: Compound Precipitation in Assay Plates

This guide will help you troubleshoot issues related to the precipitation of this compound in your assay plates.

Observation Potential Cause Recommended Solution
Immediate cloudiness or precipitate upon adding the compound to the assay buffer. The compound's solubility limit in the final assay buffer has been exceeded due to "solvent shock".[2]- Decrease the final concentration of the compound.- Lower the final DMSO concentration to ≤0.5%.- Add the DMSO stock to the buffer slowly with constant mixing.- Perform an intermediate dilution step in the assay buffer.
Precipitate forms over time during incubation. The compound is kinetically soluble but thermodynamically unstable in the assay buffer. Changes in temperature or interactions with media components can also contribute.[4]- Pre-incubate the compound in the assay buffer for the duration of the experiment to confirm stability.- Evaluate the effect of temperature on solubility.- If using cell culture media, test solubility in a simpler buffer (e.g., PBS) to see if media components are the issue.
Higher concentrations in a dose-response curve show more precipitation. The higher concentrations are exceeding the compound's solubility limit.- Determine the maximum soluble concentration of the compound in your assay buffer (see Experimental Protocols).- Adjust the top concentration of your dose-response curve to be at or below this limit.
Precipitation is observed in some wells but not others. Inconsistent mixing or pipetting errors.- Ensure thorough mixing of all solutions.- Use calibrated pipettes and proper technique to ensure accurate and consistent dilutions.
Guide 2: Inconsistent or Non-Reproducible Assay Results

This guide addresses issues of variability in your experimental data that may be linked to solubility problems.

Observation Potential Cause Recommended Solution
High variability between replicate wells. Inconsistent amounts of dissolved compound due to partial precipitation.- Visually inspect all wells for any signs of precipitation before and after the assay.- Centrifuge the plate briefly before reading to pellet any precipitate that might interfere with optical measurements.
Lower than expected potency (higher IC50/EC50). The actual concentration of the dissolved (active) compound is lower than the nominal concentration due to precipitation.- Implement the solubilization strategies outlined in the FAQs to ensure the compound is fully dissolved.- Consider quantifying the amount of dissolved compound in your assay buffer using techniques like HPLC.
Assay signal is drifting over time. The compound is slowly precipitating out of solution during the course of the assay.- Assess the kinetic solubility of the compound over the full duration of the assay.- If precipitation is unavoidable, consider reducing the assay incubation time.

Experimental Protocols

Protocol 1: Determination of Kinetic Aqueous Solubility

This protocol provides a method to determine the maximum concentration of this compound that remains in solution in your specific assay buffer over time.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your specific aqueous assay buffer (e.g., PBS, TRIS, cell culture medium)

  • 96-well clear bottom plates

  • Multichannel pipette

  • Plate shaker

  • Plate reader or microscope

Procedure:

  • Prepare a 10 mM stock solution of the compound in 100% DMSO. Ensure the compound is fully dissolved. Gentle warming (to 37°C) and vortexing can be used.[3]

  • Create a serial dilution of the compound in 100% DMSO in a separate 96-well plate (e.g., 2-fold dilutions from 10 mM down to ~0.02 mM).

  • Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a new 96-well plate containing a larger volume (e.g., 98 µL) of your pre-warmed aqueous assay buffer. This will result in a 1:50 dilution and a final DMSO concentration of 2%.

  • Mix the plate on a plate shaker for 1-2 minutes.

  • Visually inspect the plate for any signs of precipitation immediately after mixing and at various time points (e.g., 1, 2, 4, and 24 hours) under a microscope or by measuring light scattering with a plate reader.

  • The highest concentration that remains clear and free of visible precipitate at the final time point is the kinetic solubility under these conditions.

Protocol 2: pH-Dependent Solubility Assessment

This protocol helps to determine the effect of pH on the solubility of this compound.

Materials:

  • This compound

  • Anhydrous DMSO

  • A series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0)

  • Equipment from Protocol 1

Procedure:

  • Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Dispense 98 µL of each buffer into different columns of a 96-well plate.

  • Add 2 µL of the 10 mM stock solution to each well to achieve a final concentration of 200 µM.

  • Mix and incubate the plate as described in Protocol 1.

  • Visually inspect for precipitation at different time points.

  • Identify the pH range where the compound remains soluble. This information can be used to select or modify your assay buffer.

Visualizations

Troubleshooting Workflow for Compound Precipitation

G Troubleshooting Workflow for Compound Precipitation A Precipitation Observed in Assay B Check Stock Solution (in DMSO) A->B C Precipitate in Stock? B->C D Warm and Vortex Stock Solution C->D Yes E Precipitation Upon Dilution in Aqueous Buffer? C->E No D->B F Optimize Dilution Protocol E->F Yes G Precipitation Over Time in Incubator? E->G No J Problem Resolved F->J H Assess Kinetic Solubility G->H Yes G->J No I Modify Assay Buffer H->I I->J

Caption: A logical workflow for diagnosing and resolving compound precipitation issues.

Strategies for Enhancing Solubility

G Strategies for Enhancing Solubility A Poorly Soluble Compound This compound B pH Adjustment (Acidic Buffer) A->B C Co-solvents (e.g., Ethanol, PEG) A->C D Cyclodextrins (e.g., HP-β-CD) A->D E Surfactants (e.g., Tween® 80) A->E F Increased Aqueous Solubility B->F C->F D->F E->F

Caption: An overview of different approaches to improve the solubility of the compound.

References

"improving the efficiency of PARP inhibitor screening assays"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PARP inhibitor screening assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental workflows and ensure the generation of high-quality, reproducible data.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the primary categories of PARP inhibitor screening assays?

A1: PARP inhibitor screening assays can be broadly categorized into three main types:

  • Enzymatic Assays: These assays directly measure the inhibition of PARP enzyme activity. They are often used for high-throughput screening of large compound libraries and are available in various formats, including colorimetric, chemiluminescent, and fluorescence-based readouts.[1]

  • Cell-Based Assays: These assays evaluate the effects of PARP inhibitors within a cellular context.[1] They are crucial for understanding the biological consequences of PARP inhibition, such as synthetic lethality in cancer cells with specific DNA repair defects (e.g., BRCA mutations).[1][2]

  • PARP Trapping Assays: These specialized assays measure the ability of an inhibitor to stabilize the PARP-DNA complex.[3] This "trapping" is a key mechanism of cytotoxicity for many PARP inhibitors and often correlates more strongly with anti-cancer activity than catalytic inhibition alone.[1]

Q2: How do I select the most appropriate PARP inhibitor assay for my research?

A2: The choice of assay depends on your specific research objective:

  • For initial high-throughput screening of compound libraries to identify potential inhibitors, enzymatic assays are generally the most suitable due to their speed and scalability.[4]

  • To investigate the biological impact of PARP inhibition in a cellular environment, such as studying synthetic lethality, cell-based viability or DNA damage assays are the preferred methods.[1]

  • To determine if a compound's primary mode of action involves stabilizing the PARP-DNA complex , a PARP trapping assay is essential.[1][3]

  • For preclinical evaluation of a lead compound's efficacy and pharmacodynamics, in vivo assays in animal models are necessary.[1]

Q3: What is "PARP trapping" and why is it important?

A3: PARP trapping is a phenomenon where PARP inhibitors bind to the PARP enzyme that is already associated with DNA at a site of damage, preventing the enzyme's release.[1] This persistent PARP-DNA complex can itself be a toxic lesion, obstructing DNA replication and repair, which can lead to cell death.[1] The efficiency of a PARP inhibitor to trap PARP on DNA is a critical determinant of its cytotoxic potential and often shows a stronger correlation with its anti-cancer effects than its ability to simply inhibit the enzyme's catalytic activity.[1][5]

Assay-Specific Questions

Q4: My enzymatic assay is showing a high background signal. What are the likely causes?

A4: High background in enzymatic assays can stem from several factors:

  • Compound Interference: The test compound itself may possess fluorescent or colorimetric properties that interfere with the assay's detection method.[1]

  • Contaminated Reagents: Buffers, enzymes, or substrates could be contaminated, leading to non-specific signal.[1][6]

  • Suboptimal Reagent Concentrations: Incorrect concentrations of the PARP enzyme, NAD+, or DNA can contribute to elevated background levels.[1]

  • Insufficient Washing: In ELISA-based formats, inadequate washing can result in the non-specific binding of detection antibodies.[1]

Q5: Why are the IC50 values for my inhibitor inconsistent across different experiments?

A5: Inconsistent IC50 values are a frequent challenge and can be attributed to:

  • Variability in Reagent Lots: Different batches of the PARP enzyme or other critical reagents can exhibit variations in activity. It is crucial to perform lot-to-lot validation to ensure consistency.[1]

  • Assay Conditions: Minor fluctuations in incubation times, temperature, or buffer composition can significantly impact the results.[1]

  • DMSO Concentration: The final concentration of DMSO, which is commonly used to dissolve inhibitors, should be kept constant across all wells and ideally should not exceed 1%.[1][7]

  • Pipetting Errors: Inaccurate pipetting, particularly during the preparation of inhibitor dilutions, can introduce significant variability.[1]

Troubleshooting Guides

Issue 1: Low Signal-to-Background Ratio

Symptom: The difference between the signal from the uninhibited control and the background is minimal, making it difficult to accurately quantify inhibitor potency.

Potential Cause Troubleshooting Steps
Insufficient Enzyme Activity Titrate the PARP enzyme to determine the optimal concentration that provides a robust signal. Ensure proper storage and handling of the enzyme to maintain its activity.[1]
Suboptimal NAD+ Concentration Optimize the concentration of NAD+, the substrate for the PARP enzyme.[1]
High Background from Test Compound Run a control experiment with the test compound alone (without the enzyme) to measure its intrinsic fluorescence or absorbance. Subtract this value from the experimental wells.[1]
Assay Incubation Time Optimize the incubation time for the enzymatic reaction to ensure sufficient product formation without reaching a plateau.
Issue 2: High Well-to-Well Variability

Symptom: Replicate wells for the same condition show significant differences in signal, leading to poor data quality and difficulty in generating reliable dose-response curves.

Potential Cause Troubleshooting Steps
Inconsistent Pipetting Use calibrated pipettes and ensure proper pipetting technique. For multi-well plates, consider using a multichannel pipette or an automated liquid handler.[1]
Edge Effects Edge effects on microplates can lead to variability due to temperature and evaporation gradients. To mitigate this, avoid using the outer wells of the plate or fill them with buffer/media.
Incomplete Reagent Mixing Ensure thorough mixing of reagents in each well by gently tapping the plate or using a plate shaker.
Cell Seeding Density (for cell-based assays) Ensure a uniform cell seeding density across all wells. Perform a cell count before seeding and visually inspect the plate after seeding to confirm even distribution.[8]
Issue 3: No Dose-Dependent Inhibition Observed

Symptom: The test compound does not show a clear dose-response relationship, with either no inhibition at all concentrations or 100% inhibition across the tested range.

Potential Cause Troubleshooting Steps
Incorrect Inhibitor Concentration Range The tested concentrations may be too low to elicit an effect or too high, causing complete inhibition. Perform a wider range of serial dilutions (e.g., from 10 µM down to 0.1 nM) to identify the appropriate concentration range for generating a full dose-response curve.[6][9]
Inhibitor Insolubility The inhibitor may not be fully dissolved in the assay buffer, leading to an inaccurate effective concentration. Ensure the inhibitor is completely solubilized in a suitable solvent (e.g., DMSO) before diluting it in the assay buffer.[6]
Inactive Inhibitor The inhibitor may have degraded due to improper storage or handling. Prepare fresh stock solutions and store them according to the manufacturer's recommendations.[8]

Data Presentation

Table 1: Comparison of IC50 Values for Common PARP Inhibitors

InhibitorPARP1 IC50 (nM)PARP2 IC50 (nM)Relative PARP Trapping Potency
Olaparib1.50.8+++
Rucaparib1.81.1+++
Niraparib3.82.1++++
Talazoparib0.90.4+++++
Veliparib4.72.9+

This table presents representative data compiled from various sources. Actual values may vary depending on the specific assay conditions and cell lines used.

Experimental Protocols

Protocol 1: General Enzymatic PARP Inhibition Assay (ELISA-based)
  • Plate Coating: Coat a 96-well plate with histone proteins and incubate overnight at 4°C.

  • Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound histones.

  • Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Inhibitor Addition: Prepare serial dilutions of the PARP inhibitor and add them to the appropriate wells. Include a vehicle control (e.g., DMSO) and a no-enzyme control.

  • Enzyme and Substrate Addition: Add the PARP enzyme and a mixture of NAD+ and biotinylated NAD+ to each well to initiate the enzymatic reaction.

  • Incubation: Incubate the plate for a defined period (e.g., 1 hour) at 37°C.

  • Washing: Wash the plate to remove unincorporated biotinylated NAD+.

  • Detection: Add streptavidin-HRP conjugate to each well and incubate. After another wash step, add the HRP substrate to develop a colorimetric or chemiluminescent signal.

  • Data Acquisition: Read the absorbance or luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[3][10]

Protocol 2: General Cell-Based Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[9]

  • Inhibitor Treatment: Treat the cells with a range of concentrations of the PARP inhibitor for a specified duration (e.g., 72 hours). Include a vehicle control.[11]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.[9]

  • Data Analysis: Normalize the data to the vehicle control (set to 100% viability) and plot the percent viability against the inhibitor concentration to determine the IC50 value.[9]

Mandatory Visualizations

PARP_Signaling_Pathway cluster_DNA_Damage DNA Damage cluster_PARP_Activation PARP Activation & Repair cluster_Inhibition PARP Inhibition DNA_Break Single-Strand Break PARP1 PARP1 DNA_Break->PARP1 recruits PAR PAR Polymer Synthesis PARP1->PAR uses NAD NAD+ NAD->PAR as substrate Recruitment Recruitment of DNA Repair Proteins PAR->Recruitment leads to Repair DNA Repair Recruitment->Repair facilitates PARP_Inhibitor PARP Inhibitor Catalytic_Inhibition Catalytic Inhibition PARP_Inhibitor->Catalytic_Inhibition PARP_Trapping PARP Trapping PARP_Inhibitor->PARP_Trapping Catalytic_Inhibition->PAR blocks Apoptosis Cell Death (Synthetic Lethality) Catalytic_Inhibition->Apoptosis contributes to PARP_Trapping->PARP1 stabilizes on DNA PARP_Trapping->Apoptosis leads to

Caption: Simplified PARP signaling pathway and mechanisms of PARP inhibitors.

Experimental_Workflow Start Start: Compound Library or Lead Candidates Enzymatic_Assay Primary Screen: Enzymatic Assay (e.g., ELISA) Start->Enzymatic_Assay Hit_Identification Hit Identification (IC50 Determination) Enzymatic_Assay->Hit_Identification Cell_Based_Assay Secondary Screen: Cell-Based Viability Assay Hit_Identification->Cell_Based_Assay Active Compounds Synthetic_Lethality Assess Synthetic Lethality (e.g., in BRCA mutant cells) Cell_Based_Assay->Synthetic_Lethality Trapping_Assay Mechanism of Action: PARP Trapping Assay Synthetic_Lethality->Trapping_Assay Potent Hits Lead_Optimization Lead Optimization Trapping_Assay->Lead_Optimization

Caption: General experimental workflow for PARP inhibitor screening.

Troubleshooting_Guide Start Inconsistent or Poor Results Check_Signal Low Signal-to-Noise Ratio? Start->Check_Signal Optimize_Enzyme Optimize Enzyme/Substrate Concentrations Check_Signal->Optimize_Enzyme Yes Check_Variability High Well-to-Well Variability? Check_Signal->Check_Variability No Review_Reagents Review Reagent Quality & Preparation Optimize_Enzyme->Review_Reagents Refine_Pipetting Refine Pipetting Technique & Check for Edge Effects Check_Variability->Refine_Pipetting Yes Check_Dose_Response No Dose-Dependent Inhibition? Check_Variability->Check_Dose_Response No Refine_Pipetting->Review_Reagents Adjust_Concentration Adjust Inhibitor Concentration Range & Check Solubility Check_Dose_Response->Adjust_Concentration Yes Check_Dose_Response->Review_Reagents No Adjust_Concentration->Review_Reagents End Optimized Assay Review_Reagents->End

Caption: Troubleshooting decision tree for PARP inhibitor screening assays.

References

Technical Support Center: Overcoming Off-target Effects in PARP Inhibitor Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to provide clear, actionable advice for identifying, validating, and overcoming off-target effects associated with PARP inhibitors (PARPi) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with PARP inhibitors?

A1: Off-target effects occur when a compound interacts with proteins other than its intended therapeutic target. For PARP inhibitors, this means a compound designed to inhibit PARP1/2 might also bind to and modulate the activity of other proteins, such as protein kinases.[1] This is a concern because these unintended interactions can lead to misinterpretation of experimental data, where an observed biological effect is incorrectly attributed solely to PARP inhibition. In a clinical context, off-target effects can also contribute to adverse side effects.

Q2: Are kinases common off-targets for PARP inhibitors?

A2: Yes, due to structural similarities between the NAD+ binding pocket in PARP enzymes and the ATP-binding pocket in kinases, various kinases have been identified as common off-targets for some PARP inhibitors.[1] Several clinically approved PARP inhibitors exhibit unique "polypharmacology" profiles, meaning they interact with multiple targets. For example, rucaparib and niraparib have been shown to inhibit kinases like DYRK1s, CDK16, and PIM3 at clinically relevant concentrations.[2][3]

Q3: How do I know if the phenotype I'm observing is a true on-target effect of PARP inhibition?

A3: Differentiating on-target from off-target effects requires a multi-pronged validation strategy. Key approaches include:

  • Using Orthogonal Tools: Employing a structurally different PARP inhibitor with a known "cleaner" off-target profile (like Olaparib) to see if it recapitulates the phenotype.

  • Target Engagement Assays: Directly measuring if the inhibitor binds to the intended target (PARP1/2) and potential off-targets in cells using techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET.

  • Genetic Approaches: Performing rescue experiments where you re-introduce the target protein to see if it reverses the phenotype.

  • Dose-Response Analysis: Observing a phenotype only at high inhibitor concentrations may suggest an off-target effect, as off-targets are often engaged at lower potencies than the primary target.

Q4: Which PARP inhibitors are considered "cleaner" in terms of kinase off-targets?

A4: Based on broad kinase screening panels, Olaparib and Talazoparib are considered to have fewer significant kinase off-targets compared to Rucaparib and Niraparib.[4][5] Olaparib, in particular, did not show significant binding to any of the 392 kinases tested in one comprehensive study, making it a good choice for a control compound when investigating potential off-target effects of other PARP inhibitors.[5]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Problem: My PARP inhibitor shows an effect in a PARP1-knockout/depleted cell line.
  • Possible Cause: This strongly suggests an off-target effect. The observed phenotype is independent of PARP1 and is likely caused by the inhibitor acting on a secondary target.

  • Troubleshooting Workflow:

    // Nodes A [label="Unexpected phenotype observed\nin PARP1 KO/KD cells", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Hypothesis:\nPhenotype is due to an off-target effect.", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Step 1: Identify Potential Off-Targets", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Perform Kinome Scan\n(e.g., KINOMEscan®)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Step 2: Validate Off-Target Engagement in Cells", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Perform Cellular Thermal Shift Assay (CETSA)\nor NanoBRET™ Assay for top hits", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Step 3: Confirm Functional Relevance", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="Use siRNA/shRNA to knock down the identified\noff-target. Does this mimic the\nPARPi phenotype?", fillcolor="#F1F3F4", fontcolor="#202124"]; I [label="Perform Rescue Experiment:\nOverexpress the off-target. Does this\nabrogate the PARPi phenotype?", fillcolor="#F1F3F4", fontcolor="#202124"]; J [label="Conclusion:\nPhenotype is confirmed to be\nmediated by a specific off-target.", fillcolor="#34A853", fontcolor="#FFFFFF"];

    // Edges A -> B [label="Indicates"]; B -> C; C -> D [label="Method"]; D -> E [label="Identifies Candidates"]; E -> F [label="Method"]; F -> G [label="Confirms Binding"]; G -> H [label="Approach 1"]; G -> I [label="Approach 2"]; {H, I} -> J [label="Provides Evidence"]; }

    Caption: Workflow for investigating unexpected phenotypes.

Problem: I see a phenotype with Rucaparib, but not with Olaparib at the same concentration.
  • Possible Cause: This suggests the phenotype is caused by an off-target effect specific to Rucaparib. Olaparib is known to be a more selective PARP inhibitor with fewer kinase off-targets.[1][5]

  • Solution:

    • Consult Off-Target Data: Refer to the quantitative data in Table 2. Does Rucaparib inhibit a specific kinase that Olaparib does not?

    • Validate the Off-Target: Use siRNA or shRNA to knock down the suspected off-target kinase. If the knockdown phenocopies the effect of Rucaparib treatment, this provides strong evidence for the off-target mechanism.

    • Report Specificity: Conclude that the observed effect is likely due to Rucaparib's off-target activity on the specific kinase(s) and not a general consequence of PARP inhibition.

Data Presentation: Quantitative Off-Target Profiles

The following tables summarize the on-target potency and known kinase off-target profiles for several common PARP inhibitors.

Table 1: On-Target Potency (IC50) of PARP Inhibitors

InhibitorPARP1 (nM)PARP2 (nM)
Olaparib 1.50.8
Rucaparib 0.80.5
Niraparib 2.11.1
Talazoparib 0.80.6

Data compiled from various sources. IC50 values can vary based on assay conditions.

Table 2: Known Kinase Off-Target Inhibition (IC50) for Select PARP Inhibitors (µM)

Kinase TargetRucaparib (µM)Niraparib (µM)Olaparib (µM)Veliparib (µM)
DYRK1A 1.40.286>10>10
DYRK1B 0.4490.254>10>10
CDK16 0.381>10>10>10
PIM3 0.796>10>10>10
CDK1 1.4->10>10
CDK9 2.7->108.2
PIM1 1.2->1017
ALK 18->10>10

Data compiled from multiple sources.[1][6] "-" indicates data not reported in the cited studies. A lower value indicates stronger inhibition.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method to verify drug-target engagement in a cellular environment. It is based on the principle that ligand binding stabilizes a protein, increasing its melting temperature (Tagg).

// Nodes A [label="1. Cell Treatment\nTreat cells with PARPi\nor vehicle (DMSO).", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Heat Challenge\nAliquot cells and heat across\na temperature gradient (e.g., 40-70°C)\nusing a thermocycler.", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Cell Lysis\nLyse cells via freeze-thaw\nor lysis buffer.", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="4. Separation\nCentrifuge to pellet\naggregated proteins.", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="5. Analysis\nCollect supernatant (soluble fraction)\nand analyze by Western Blot for\nthe target protein.", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="6. Result\nPlot soluble protein vs. temperature.\nA rightward shift in the curve for\nPARPi-treated cells indicates\ntarget stabilization and engagement.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B -> C -> D -> E -> F; }

Caption: General workflow of the Cellular Thermal Shift Assay (CETSA).

Methodology:

  • Cell Culture and Treatment:

    • Culture cells to ~80-90% confluency.

    • Harvest and resuspend cells in fresh media to a concentration of 2 x 10^6 cells/mL.

    • Divide the cell suspension into two aliquots: one for the test PARPi (e.g., 10 µM) and one for the vehicle control (e.g., DMSO).

    • Incubate for 1-2 hours at 37°C.

  • Heating Step:

    • Aliquot treated cell suspensions into PCR tubes for each temperature point (e.g., a gradient from 40°C to 70°C in 3°C increments).

    • Heat the tubes in a thermocycler for 3 minutes, followed by a 3-minute cooling step at 4°C.

  • Cell Lysis and Protein Separation:

    • Lyse the cells using repeated freeze-thaw cycles or by adding a suitable lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Normalize the total protein concentration of all samples using a BCA assay.

    • Analyze the samples by SDS-PAGE and Western blotting using a primary antibody specific for the target protein (e.g., PARP1 or a suspected off-target kinase).

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the normalized band intensity against the temperature to generate melt curves. A shift to a higher temperature for the PARPi-treated sample indicates target engagement.

Protocol 2: Using an Orthogonal "Clean" Inhibitor to Validate a Phenotype

This method uses a structurally unrelated inhibitor with a known low off-target profile to confirm if an observed phenotype is due to on-target inhibition.

Methodology:

  • Select Inhibitors:

    • Test Inhibitor: The PARPi that produced the initial phenotype (e.g., Rucaparib).

    • Control Inhibitor: A structurally distinct PARPi with a known cleaner kinase profile (e.g., Olaparib).

  • Dose-Response:

    • Determine the IC50 value for the on-target effect (e.g., PARylation inhibition) for both inhibitors in your cell system to establish equipotent concentrations.

  • Phenotypic Assay:

    • Treat cells with both the test and control inhibitors at equipotent concentrations.

    • Include a vehicle control (DMSO).

    • Perform the assay to measure the phenotype of interest (e.g., cell viability, gene expression, etc.).

  • Data Analysis:

    • Scenario A (On-Target): If both Rucaparib and Olaparib produce the same phenotype, it is likely a true on-target effect of PARP inhibition.

    • Scenario B (Off-Target): If only Rucaparib produces the phenotype, it is likely caused by an off-target effect specific to Rucaparib.

Protocol 3: Genetic Rescue Experiment

This experiment confirms that a phenotype is caused by the depletion of a specific target protein by re-introducing an siRNA-resistant version of that protein.

Methodology:

  • Generate siRNA-Resistant Construct:

    • Create a plasmid that expresses your target protein (e.g., a suspected off-target kinase).

    • Introduce silent mutations into the nucleotide sequence at the site where your siRNA/shRNA binds. This makes the expressed mRNA resistant to knockdown without changing the amino acid sequence of the protein.

  • Experimental Setup:

    • Group 1 (Control): Transfect cells with a control siRNA + an empty vector.

    • Group 2 (Knockdown): Transfect cells with the target-specific siRNA + an empty vector. This should produce the phenotype.

    • Group 3 (Rescue): Co-transfect cells with the target-specific siRNA + the siRNA-resistant expression vector.

  • Phenotypic Analysis:

    • After allowing time for knockdown and protein expression, perform the assay to measure the phenotype.

  • Interpretation:

    • If the phenotype observed in Group 2 is reversed or significantly diminished in Group 3, it confirms that the effect was specifically due to the loss of the target protein and not an off-target effect of the siRNA. This principle can be adapted to validate phenotypes from chemical inhibitors by testing if overexpression of a suspected off-target can rescue the inhibitor-induced effect.

References

"side reaction products in the synthesis of phthalazinones"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of phthalazinones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of these important heterocyclic compounds.

Troubleshooting Guides & FAQs

This section provides practical advice in a question-and-answer format to address specific challenges you may encounter in your experiments.

FAQ 1: Low or No Yield of the Desired Phthalazinone

Question: I am getting a low yield or no product in my phthalazinone synthesis. What are the common causes and how can I troubleshoot this?

Answer:

Low or no yield in phthalazinone synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.[1]

Common Causes & Troubleshooting Steps:

  • Incomplete Reaction:

    • Reaction Time: Ensure the reaction has proceeded for a sufficient duration. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial. For many phthalazinone syntheses, refluxing for 2-6 hours is a common starting point.[1]

    • Reaction Temperature: The reaction of a 2-acylbenzoic acid derivative with hydrazine typically requires heating under reflux to proceed to completion.[1] Ensure that your heating apparatus is maintaining the correct temperature for the solvent being used.

  • Sub-optimal Reagent Stoichiometry:

    • Hydrazine: While a 1:1 molar ratio of the carbonyl precursor to hydrazine is theoretically required, a slight excess of hydrazine hydrate (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion. However, a large excess should be avoided as it can complicate purification and potentially lead to side reactions.[1]

  • Poor Solubility of Reactants:

    • Ensure that your starting materials are soluble in the chosen solvent at the reaction temperature. Common solvents for this synthesis include ethanol and acetic acid. If solubility is an issue, consider alternative solvents or solvent mixtures.

  • Product Loss During Work-up and Purification:

    • Precipitation: Phthalazinones often precipitate from the reaction mixture upon cooling. To maximize recovery, cool the reaction flask in an ice bath before filtration.[1]

    • Recrystallization: While necessary for purification, recrystallization can lead to product loss. Use a minimal amount of hot solvent to dissolve the crude product and allow for slow cooling to encourage the formation of pure crystals.[1]

FAQ 2: Formation of an Unexpected High Molecular Weight Byproduct

Question: I am observing a significant amount of a byproduct with a higher molecular weight than my target phthalazinone, especially when starting from a 3,2-benzoxazin-4-one. What is this byproduct and how can I avoid it?

Answer:

The high molecular weight byproduct is likely a bis-phthalazinone . This side product is known to form when reacting 1-aryl-3,2-benzoxazin-4-ones with hydrazine hydrate, particularly when ethanol is used as the solvent.[2][3][4]

Mechanism of Bis-Phthalazinone Formation:

The reaction of a 3,2-benzoxazin-4-one with hydrazine first forms the expected phthalazinone. However, this newly formed phthalazinone can then react with another molecule of the starting benzoxazinone to form the bis-phthalazinone adduct.

Troubleshooting & Prevention:

  • Solvent Choice: The choice of solvent plays a critical role. Performing the reaction in boiling pyridine has been shown to favor the formation of the desired phthalazinone, while using ethanol as a solvent tends to promote the formation of the bis-phthalazinone byproduct.[2]

  • Reaction Conditions: Carefully controlling the stoichiometry and reaction time can also help minimize the formation of this byproduct. Using a slight excess of hydrazine and monitoring the reaction to stop it once the starting material is consumed can be beneficial.

FAQ 3: My N-Alkylated Phthalazinone is Contaminated with a Dimer

Question: During the N-alkylation of my phthalazinone with a dihaloalkane (e.g., 1,2-dibromoethane), I am isolating a significant amount of a dimeric byproduct. How can I prevent this?

Answer:

The formation of an N,N'-dialkylation dimer is a common side reaction in the N-alkylation of phthalazinones, especially when using difunctional alkylating agents.[5]

Mechanism of Dimer Formation:

The reaction proceeds via the initial N-alkylation of the phthalazinone to form the mono-alkylated product. This product, which still possesses a reactive terminal halide, can then be alkylated by another molecule of the deprotonated phthalazinone, leading to the dimeric structure.

Troubleshooting & Prevention:

  • Stoichiometry of the Alkylating Agent: Using a large excess of the dihaloalkane can favor the formation of the desired mono-alkylated product over the dimer.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes reduce the rate of the second alkylation step.

    • Slow Addition: Adding the phthalazinone slowly to a solution containing the excess alkylating agent and base can help maintain a low concentration of the deprotonated phthalazinone, thus disfavoring the formation of the dimer.

  • Purification: The desired mono-alkylated product and the dimer often have different polarities, allowing for their separation by column chromatography.[6]

FAQ 4: I am getting a mixture of N-acylated and O-acylated products. How can I improve the selectivity?

Question: When I try to acylate my phthalazinone, I obtain a mixture of the N-acyl and O-acyl isomers. How can I control the regioselectivity of this reaction?

Answer:

The formation of both N- and O-acylated products is a result of the lactam-lactim tautomerism inherent to the phthalazinone ring system.[2] The lactam form possesses an amide nitrogen, while the lactim form has a hydroxyl group, both of which are nucleophilic and can be acylated.[2][7]

Controlling Acylation Regioselectivity:

  • Reaction Conditions: The choice of acylating agent, base, and solvent can significantly influence the N- versus O-acylation ratio.

    • N-Acylation: Generally, using a strong, non-nucleophilic base to deprotonate the phthalazinone, followed by the addition of the acylating agent, can favor N-acylation.

    • O-Acylation: Conditions that promote the formation of the lactim tautomer, such as the use of specific solvents or catalysts, may lead to a higher proportion of the O-acylated product. For example, some studies have shown that certain reaction conditions can favor one tautomer over the other.[8]

  • Acylating Agent: The reactivity of the acylating agent can also play a role. More reactive acylating agents might show less selectivity.

  • Purification: The N-acyl and O-acyl isomers can often be separated using chromatographic techniques due to their different polarities.

Data Presentation

Table 1: Influence of Solvent on Product Distribution in the Reaction of 3,2-Benzoxazin-4-one with Hydrazine

Starting MaterialHydrazine SourceSolventDesired ProductSide ProductReference
1-Aryl-3,2-benzoxazin-4-oneHydrazine HydratePyridine4-Aryl-1(2H)-phthalazinone-[2]
1-Aryl-3,2-benzoxazin-4-oneHydrazine HydrateEthanol4-Aryl-1(2H)-phthalazinoneBis-phthalazinone[2][3][4]

Table 2: Products of Phthalazinone Acylation

PhthalazinoneAcylating AgentProduct(s)Reference
4-(Substituted)-phthalazinoneAcetic Anhydride2N-acetyl-4-(substituted)-1(2H)phthalazinone[2]
4-(Substituted)-phthalazinoneAcetic Anhydride1-acetoxy-4-(substituted)phthalazine[2]
PhthalazinoneBenzoyl Chloride2-Benzoyl phthalazinone[2]

Experimental Protocols

Protocol 1: Synthesis of 4-Methylphthalazin-1(2H)-one from 2-Acetylbenzoic Acid

This protocol describes a general procedure for the synthesis of 4-methylphthalazin-1(2H)-one, a common phthalazinone derivative.

Materials:

  • 2-Acetylbenzoic acid

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-acetylbenzoic acid (1 equivalent) in ethanol.

  • To the stirred solution, add hydrazine hydrate (1.1-1.2 equivalents).

  • Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature. The product should precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from ethanol.

Visualizations

Reaction Pathways and Workflows

phthalazinone_synthesis_workflow cluster_synthesis Phthalazinone Synthesis start Start: 2-Acylbenzoic Acid + Hydrazine reaction Reaction: Reflux in Solvent (e.g., Ethanol) start->reaction workup Work-up: Cooling & Precipitation reaction->workup purification Purification: Recrystallization workup->purification product Final Product: Phthalazinone purification->product

General workflow for phthalazinone synthesis.

side_reaction_mechanisms cluster_bis Bis-Phthalazinone Formation cluster_dimer N,N'-Dialkylation Dimer Formation benzoxazinone 3,2-Benzoxazin-4-one hydrazine1 + Hydrazine phthalazinone1 Phthalazinone benzoxazinone->phthalazinone1 Reaction 1 benzoxazinone2 + 3,2-Benzoxazin-4-one bis_phthalazinone Bis-Phthalazinone phthalazinone1->bis_phthalazinone Reaction 2 (Side Reaction) phthalazinone2 Phthalazinone dihaloalkane + Dihaloalkane mono_alkylated Mono-alkylated Phthalazinone phthalazinone2->mono_alkylated Reaction 1 phthalazinone3 + Phthalazinone dimer N,N'-Dialkylation Dimer mono_alkylated->dimer Reaction 2 (Side Reaction)

Logical relationships of side product formation.

troubleshooting_logic start Problem: Low Yield check_reaction Check Reaction Completion (TLC) start->check_reaction check_conditions Verify Reaction Conditions start->check_conditions check_workup Review Work-up & Purification start->check_workup incomplete Incomplete Reaction check_reaction->incomplete suboptimal Sub-optimal Conditions check_conditions->suboptimal loss Product Loss check_workup->loss increase_time Increase Reaction Time incomplete->increase_time Yes increase_temp Increase Temperature suboptimal->increase_temp Temp Low adjust_stoich Adjust Stoichiometry suboptimal->adjust_stoich Stoich. optimize_precip Optimize Precipitation loss->optimize_precip Precip. optimize_recrys Optimize Recrystallization loss->optimize_recrys Recrys.

Troubleshooting logic for low product yield.

References

Technical Support Center: Scaling Up the Synthesis of 4-(pyridin-4-ylmethyl)phthalazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals on scaling up the synthesis of 4-(pyridin-4-ylmethyl)phthalazin-1(2H)-one. It includes frequently asked questions, a troubleshooting guide, detailed experimental protocols, and process diagrams to address common challenges encountered during laboratory and pilot-scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most widely cited method is a two-step synthesis starting from phthalide. The first step involves a condensation reaction, followed by a cyclization with hydrazine hydrate to form the phthalazinone ring system. This route is generally robust and amenable to scale-up.

Q2: What are the critical process parameters to monitor during scale-up?

A2: Key parameters include:

  • Temperature Control: Both reaction steps require specific temperature ranges for optimal conversion and to minimize side-product formation. Exothermic events should be managed, especially during the hydrazine addition.

  • Reagent Stoichiometry: The molar ratios of the base in Step 1 and hydrazine hydrate in Step 2 are critical. An excess of hydrazine can complicate purification.

  • Reaction Time: Progress should be monitored by an appropriate analytical method (e.g., TLC, HPLC) to ensure the reaction goes to completion before work-up.

  • Agitation: Proper mixing is crucial in large-volume reactors to ensure homogeneity and efficient heat transfer.

Q3: How should the reaction progress be monitored?

A3: Thin-Layer Chromatography (TLC) is a common method for monitoring the consumption of starting materials at the laboratory scale.[1] For larger scale operations or for more precise tracking, High-Performance Liquid Chromatography (HPLC) is recommended.

Q4: What are the typical yields for this synthesis?

A4: Based on literature reports for laboratory-scale synthesis, the yield for the first step is approximately 52%, and the second (cyclization) step is around 82%. Overall yields may vary depending on the scale, purity of reagents, and optimization of reaction and work-up conditions.

Experimental Protocol and Workflow

This protocol is based on established methods for phthalazinone synthesis.[2][3][4] Researchers should adapt it based on the specific scale and equipment used.

Overall Synthesis Workflow

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization & Purification A Phthalide + 4-Picoline Derivative B Intermediate Keto-Acid A->B  1. CH3ONa, Methanol  2. 65°C, 2.5h C Final Product (Crude) B->C  1. NH2NH2·H2O  2. 110°C, 8h D Purified Product C->D Recrystallization

Caption: High-level workflow for the two-step synthesis.

Detailed Methodology

Step 1: Intermediate Synthesis

  • Setup: Charge a suitable reactor with anhydrous methanol.

  • Reagent Addition: Add sodium methoxide (CH₃ONa) portion-wise while maintaining temperature control. Subsequently, add the phthalide and the 4-picoline derivative.

  • Reaction: Heat the mixture to 65°C and maintain for approximately 2.5 hours, or until reaction completion is confirmed by TLC/HPLC.

  • Work-up: Cool the reaction mixture and adjust the pH with an appropriate acid. The intermediate may precipitate or require extraction.

Step 2: Cyclization to form this compound

  • Setup: To the vessel containing the intermediate from Step 1, add hydrazine hydrate (NH₂NH₂·H₂O).

  • Reaction: Heat the reaction mixture to 110°C and reflux for approximately 8 hours. Monitor the disappearance of the intermediate by TLC/HPLC.

  • Isolation: Cool the reaction mixture to room temperature. The crude product should precipitate. If necessary, cool further in an ice bath to maximize precipitation.

  • Filtration: Collect the solid product by filtration and wash with a small amount of cold solvent (e.g., ethanol or water).

  • Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain the pure product.[1] Dry the final product under vacuum.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up process.

Q: My final yield is significantly lower than expected. What are the common causes?

A: Low yield can stem from several issues across the synthesis. The following diagram outlines a logical approach to troubleshooting this problem.

G Start Low Final Yield CheckStep1 Was Step 1 Yield Low? Start->CheckStep1 CheckStep2 Was Step 2 Yield Low? CheckStep1->CheckStep2 No S1_Incomplete Incomplete Condensation CheckStep1->S1_Incomplete Yes S1_Moisture Moisture in Reagents/ Solvents CheckStep1->S1_Moisture Yes CheckPurification Was Purification Loss High? CheckStep2->CheckPurification No S2_Incomplete Incomplete Cyclization CheckStep2->S2_Incomplete Yes S2_Hydrazine Sub-optimal Hydrazine Stoichiometry CheckStep2->S2_Hydrazine Yes Pur_Precipitation Poor Precipitation CheckPurification->Pur_Precipitation Yes Pur_Recrystal Loss During Recrystallization CheckPurification->Pur_Recrystal Yes S1_Solution Increase reaction time/ temperature. Verify base activity. S1_Incomplete->S1_Solution S1_Moisture->S1_Solution S2_Solution Ensure reflux temperature. Monitor with TLC/HPLC. Use slight excess of hydrazine. S2_Incomplete->S2_Solution S2_Hydrazine->S2_Solution Pur_Solution Concentrate mixture. Use anti-solvent. Optimize recrystallization solvent volume. Pur_Precipitation->Pur_Solution Pur_Recrystal->Pur_Solution

Caption: Troubleshooting decision tree for low product yield.

Q: The product does not precipitate out of the reaction mixture after Step 2. What should I do?

A: This is a common issue when scaling up.

  • Concentration: The product concentration may be too low. Carefully remove some of the solvent under reduced pressure to increase the concentration.

  • Cooling: Ensure the mixture has been cooled sufficiently. Using an ice bath or a chiller can significantly improve precipitation.

  • Anti-Solvent Addition: If the product is soluble in the reaction solvent (e.g., ethanol), precipitation can often be induced by the slow addition of an "anti-solvent" in which the product is insoluble, such as cold water. Add the anti-solvent dropwise with vigorous stirring until precipitation is observed, then continue adding slowly.

Q: I am observing significant impurities after the final step. How can I improve the purity?

A:

  • Control Hydrazine Amount: Using a large excess of hydrazine hydrate is a common source of impurities. Use only a slight excess (e.g., 1.0 - 1.2 equivalents) to drive the reaction to completion without complicating the work-up.

  • Optimize Recrystallization: The choice of solvent is critical. Ethanol is commonly used.[1] Ensure you are using a minimal amount of hot solvent to dissolve the crude product and allow for slow cooling to maximize the formation of pure crystals. A second recrystallization may be necessary.

  • Chromatography: If recrystallization fails to remove persistent impurities, column chromatography may be required, although this can be challenging and costly at a large scale.

Data Summary

The following tables summarize key quantitative data for the synthesis.

Table 1: Reaction Parameters and Reported Yields

Step Key Reagents Temperature (°C) Time (h) Reported Yield (%)
1 Phthalide, CH₃ONa, Methanol 65 2.5 52

| 2 | Hydrazine Hydrate | 110 | 8 | 82 |

Data based on a literature laboratory-scale synthesis.

Table 2: Troubleshooting Quick Reference

Issue Potential Cause(s) Recommended Action(s)
Low Yield (Step 1) Incomplete reaction; moisture. Extend reaction time; ensure anhydrous conditions; verify base strength.
Low Yield (Step 2) Insufficient temperature; incomplete reaction. Ensure true reflux is achieved; monitor reaction to completion via TLC/HPLC.
Poor Precipitation Solution is too dilute; product solubility. Concentrate solution; cool to 0-5°C; add an anti-solvent (e.g., cold water).

| Product Impurity | Excess hydrazine; inefficient purification. | Use minimal excess of hydrazine; optimize recrystallization solvent and procedure. |

References

"analytical methods for detecting impurities in phthalazinone synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for analytical methods in phthalazinone synthesis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and quantifying impurities during their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities encountered in phthalazinone synthesis?

A1: Impurities in phthalazinone synthesis can be broadly categorized into three types as defined by the International Council on Harmonisation (ICH):

  • Organic Impurities: These are the most common and can include starting materials, by-products, intermediates, and degradation products.[1][2] For a typical synthesis from phthalic anhydride and a hydrazine derivative, these may include:

    • Unreacted Starting Materials: Phthalic anhydride, substituted hydrazines.

    • Intermediates: Such as 2-carboxybenzoyl hydrazides which may not have fully cyclized.

    • Side-Reaction Products: Isomeric impurities or products from alternative reaction pathways. For instance, the reaction of phenyl hydrazine with phthalic anhydride can also form 2-(phenylamino)isoindoline-1,3-dione.[3]

    • Degradation Products: Formed by hydrolysis, oxidation, or photolysis of the phthalazinone product under certain conditions.[4]

  • Inorganic Impurities: These can arise from reagents, catalysts, and manufacturing equipment, and may include heavy metals or inorganic salts.[1]

  • Residual Solvents: Volatile organic compounds used as solvents during the synthesis or purification process (e.g., ethanol, butanol, acetic acid, toluene).[5][6]

Q2: Which analytical techniques are most suitable for detecting these impurities?

A2: A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying non-volatile organic impurities and degradation products. A reversed-phase HPLC method with UV detection is most common.[7]

  • Gas Chromatography (GC): Ideal for the analysis of volatile organic impurities, particularly residual solvents.[6][8] Headspace GC coupled with a Flame Ionization Detector (FID) is a standard method.[8]

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS) or GC (GC-MS), it is a powerful tool for the identification and structural elucidation of unknown impurities.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for the definitive structural confirmation of isolated impurities.[9]

  • Thin-Layer Chromatography (TLC): A simple and rapid technique often used for monitoring reaction progress and detecting the presence of impurities during initial development.[1]

Q3: How can I perform a forced degradation study for my phthalazinone product?

A3: Forced degradation studies, or stress testing, are essential to identify potential degradation products and establish the stability-indicating nature of your analytical method.[10] The drug substance should be subjected to a variety of stress conditions, including:

  • Acidic Hydrolysis: Refluxing the sample in 0.1 M to 1 M HCl.[10]

  • Basic Hydrolysis: Refluxing the sample in 0.1 M to 1 M NaOH.[10]

  • Oxidation: Treating the sample with a reagent like 3-30% hydrogen peroxide.

  • Thermal Degradation: Exposing the solid drug substance to dry heat (e.g., >50°C).[10]

  • Photolytic Degradation: Exposing the drug substance to a minimum of 1.2 million lux hours and 200 watt hours/square meter of UV light.[10]

The goal is to achieve 5-20% degradation to ensure that the analytical method can effectively separate the degradants from the main compound.[11]

Troubleshooting Guides

HPLC Analysis Issues

Problem: My phthalazinone peak is tailing.

Peak tailing is a common issue with nitrogen-containing heterocyclic compounds due to their basic nature.

Possible Cause Troubleshooting Steps
Secondary Silanol Interactions Basic analytes can interact with acidic silanol groups on the silica-based column packing, causing tailing.[12] Solution: 1. Use a mobile phase with a lower pH (e.g., pH 2.5-3.5) to suppress silanol ionization. 2. Add a basic modifier like triethylamine (TEA) to the mobile phase to compete for active sites. 3. Use a modern, high-purity, end-capped column specifically designed to minimize silanol activity.[12]
Column Overload Injecting too much sample mass can saturate the stationary phase.[13] Solution: Dilute the sample and inject a smaller volume or a lower concentration.
Column Contamination/Void Accumulation of particulates on the column frit or a void at the column inlet can distort peak shape.[13] Solution: 1. Use a guard column to protect the analytical column.[14] 2. Filter all samples and mobile phases before use. 3. Try back-flushing the column to remove particulates from the inlet frit. If the problem persists, the column may need to be replaced.[13]
Inappropriate Mobile Phase Buffer Insufficient buffer capacity can lead to pH shifts on the column, causing peak shape issues.[12] Solution: Ensure the mobile phase pH is within the buffer's effective range (typically ±1 pH unit from its pKa) and use an adequate concentration (10-25 mM is common).[12]
GC Analysis Issues

Problem: I am seeing extraneous peaks in my GC analysis for residual solvents.

Possible Cause Troubleshooting Steps
Sample Matrix Interference The drug substance itself or non-volatile impurities may be degrading in the hot GC inlet. Solution: Use a headspace sampler. This technique only introduces volatile components into the GC system, protecting it from non-volatile matrix components.[8]
Septum Bleed Pieces of the injector port septum can break off and enter the system, or the septum material can degrade at high temperatures, leading to ghost peaks. Solution: Use high-quality, low-bleed septa and replace them regularly.
Contamination Contamination can come from the sample vial, solvent, or carryover from a previous injection. Solution: 1. Run a blank solvent injection to check for system contamination. 2. Ensure high-purity solvents are used for sample preparation. 3. Implement a thorough needle wash step in the autosampler sequence.

Data Presentation

Table 1: Example HPLC Method Validation Parameters for Impurity Quantification

The following table provides an illustrative summary of typical validation parameters for a reversed-phase HPLC method for phthalazinone impurity analysis, as guided by ICH Q2(R1).[15]

Parameter Impurity A (Unreacted SM) Impurity B (Side-product) Acceptance Criteria
Linearity Range (% of spec. limit) LOQ - 150%LOQ - 150%Correlation Coefficient (r²) ≥ 0.99
LOD (% relative to 1 mg/mL API) 0.01%0.015%S/N ratio ≥ 3:1[16]
LOQ (% relative to 1 mg/mL API) 0.03%0.05%S/N ratio ≥ 10:1[16]
Accuracy (% Recovery) 98.5 - 101.2%97.9 - 102.0%85 - 115%[16]
Precision (RSD%) ≤ 2.0%≤ 2.5%RSD ≤ 10% for impurities

Note: These values are examples and should be established for each specific method and impurity.

Table 2: Common Residual Solvents and their GC-FID Detection Limits
Solvent ICH Class Typical Limit (ppm) Typical GC-HS LOD (ppm)
Toluene2890~0.5
Methanol23000~1.0
Dichloromethane2600~0.2
Acetic Acid35000~5.0
Ethanol35000~2.0

LOD values can vary significantly based on the instrument, method parameters, and sample matrix.

Experimental Protocols

Protocol 1: General RP-HPLC Method for Impurity Profiling
  • Chromatographic System: HPLC with UV/PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-30 min: 10% to 90% B

    • 30-35 min: 90% B

    • 35.1-40 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the phthalazinone sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a concentration of 1.0 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: General Headspace GC-FID Method for Residual Solvents
  • Chromatographic System: Gas Chromatograph with Headspace Autosampler and FID.

  • Column: DB-624, 30 m x 0.53 mm ID, 3.0 µm film thickness (or equivalent).[6]

  • Carrier Gas: Nitrogen or Helium at a constant flow.[6]

  • Oven Program:

    • Initial Temp: 40 °C, hold for 5 min.

    • Ramp: 10 °C/min to 200 °C, hold for 5 min.[6]

  • Injector Temperature: 230 °C.[6]

  • Detector Temperature: 250 °C.[6]

  • Headspace Parameters:

    • Vial Equilibration Temp: 80 °C.

    • Vial Equilibration Time: 15 min.

    • Pressurization Time: 1 min.

    • Loop Fill Time: 0.5 min.

  • Sample Preparation: Accurately weigh about 100 mg of the phthalazinone sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO or DMF) and seal the vial.

Visualizations

Impurity_Identification_Workflow Impurity Identification Workflow cluster_synthesis Synthesis & Observation cluster_analysis Analysis & Characterization cluster_confirmation Confirmation & Control Synthesis Phthalazinone Synthesis Reaction_Monitoring Reaction Monitoring (TLC, HPLC) Synthesis->Reaction_Monitoring Impurity_Detected Unknown Peak Detected in Chromatogram Reaction_Monitoring->Impurity_Detected LCMS_Analysis LC-MS Analysis for Molecular Weight Impurity_Detected->LCMS_Analysis Characterize Isolation Preparative HPLC or Fraction Collection LCMS_Analysis->Isolation Isolate for more data NMR_Analysis NMR Spectroscopy for Structure Elucidation Isolation->NMR_Analysis Structure_Proposed Propose Impurity Structure NMR_Analysis->Structure_Proposed Synthesis_Impurity Synthesize Proposed Impurity Standard Structure_Proposed->Synthesis_Impurity Verify Co_injection Co-injection with Original Sample Synthesis_Impurity->Co_injection Confirmation Structure Confirmed Co_injection->Confirmation Control_Strategy Develop Control Strategy Confirmation->Control_Strategy

Caption: General workflow for impurity identification.

HPLC_Troubleshooting_Logic Troubleshooting Logic for HPLC Peak Tailing cluster_check1 Initial Checks cluster_check2 Mobile Phase & Column Start Peak Tailing Observed Check_Overload Is sample concentration too high? Start->Check_Overload Dilute_Sample Action: Dilute sample and re-inject Check_Overload->Dilute_Sample Yes Check_pH Is mobile phase pH > 4? Check_Overload->Check_pH No Resolved Problem Resolved Dilute_Sample->Resolved Adjust_pH Action: Lower mobile phase pH to 2.5-3.5 Check_pH->Adjust_pH Yes Check_Guard Is a guard column used? Check_pH->Check_Guard No Adjust_pH->Resolved Remove_Guard Action: Remove guard column and re-inject Check_Guard->Remove_Guard Yes Check_Column_Age Is the column old or heavily used? Check_Guard->Check_Column_Age No Remove_Guard->Check_Column_Age If not fixed Remove_Guard->Resolved If fixed Replace_Column Action: Replace with a new, high-purity C18 column Check_Column_Age->Replace_Column Yes Replace_Column->Resolved

Caption: Troubleshooting logic for HPLC peak tailing.

References

Technical Support Center: Optimizing HPLC Separation of Phthalazinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the High-Performance Liquid Chromatography (HPLC) analysis of phthalazinone derivatives.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting point for developing an HPLC method for phthalazinone derivatives?

A common and effective starting point is using a C18 reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. A gradient elution is often preferred to separate compounds with varying polarities.[1][2] A typical initial gradient could be 5% to 95% acetonitrile over 10-15 minutes.[3][4] Detection is commonly performed using a UV detector, as phthalazinone derivatives generally possess strong chromophores.

Q2: How do I choose between acetonitrile and methanol as the organic modifier?

Acetonitrile is often preferred due to its lower viscosity, which results in lower backpressure and better performance for high-throughput systems.[5] Methanol is a more cost-effective option for routine analyses.[5] The choice can also affect selectivity; it is often beneficial to screen both solvents during method development to see which provides better resolution for your specific set of analytes.

Q3: What is the importance of mobile phase pH in the analysis of phthalazinone derivatives?

The pH of the mobile phase is a critical parameter, especially for ionizable compounds.[6][7] Adjusting the pH can alter the ionization state of the analytes, which in turn affects their retention time and peak shape. For reproducible results, the mobile phase should be buffered to a pH at least 1-2 units away from the pKa of the analytes.[5] Common buffers include phosphate or acetate.[5]

Q4: How can I prepare my sample for HPLC analysis?

Proper sample preparation is crucial for accurate and reproducible results.[8][9][10] A typical procedure involves dissolving the sample in a suitable solvent, often the initial mobile phase composition, to ensure compatibility.[10] Filtration of the sample through a 0.22 µm or 0.45 µm filter is highly recommended to remove particulates that could clog the column and instrument tubing.[11][12] Depending on the sample matrix, techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.[9]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of phthalazinone derivatives.

Problem: Poor Peak Shape (Tailing or Fronting)

Q: My peaks are tailing. What are the potential causes and solutions?

  • Cause: Secondary interactions between basic analytes and acidic residual silanols on the silica-based column packing.

    • Solution: Add a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%) to block the active sites. Alternatively, adjust the mobile phase to a lower pH (e.g., pH 2-3) using an acid like phosphoric acid or formic acid to suppress the ionization of silanols.[13] Using a highly inert, end-capped column can also minimize these interactions.

  • Cause: Column overload, where too much sample has been injected.[14]

    • Solution: Reduce the injection volume or dilute the sample.[14][15] The resulting peak should be more symmetrical.

  • Cause: Contamination or degradation of the column.

    • Solution: Flush the column with a strong solvent. If the problem persists, the inlet frit may be partially blocked, or the column may need replacement.[16]

Q: My peaks are fronting. What does this indicate?

  • Cause: Sample solvent is stronger than the mobile phase, causing the analyte band to spread.[17]

    • Solution: Dissolve the sample in the initial mobile phase or a weaker solvent whenever possible.

  • Cause: Column overload, particularly in preparative chromatography.

    • Solution: Decrease the amount of sample injected onto the column.[17]

Problem: Poor Resolution

Q: I am not getting baseline separation between two adjacent peaks. How can I improve resolution?

  • Solution 1: Adjust Mobile Phase Strength. Decrease the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase. This will increase retention times and potentially improve the separation between peaks.

  • Solution 2: Modify the Gradient Slope. For gradient elution, a shallower gradient (i.e., a slower increase in organic solvent concentration over time) provides more time for compounds to separate on the column.[18]

  • Solution 3: Change the Organic Modifier. Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation due to different solvent-analyte interactions, which may resolve co-eluting peaks.

  • Solution 4: Change Column Chemistry. If mobile phase optimization is insufficient, try a column with a different stationary phase. For example, a phenyl or pentafluorophenyl (PFP) phase can offer different selectivity compared to a standard C18 column, especially for aromatic compounds like phthalazinones.[2][19]

Problem: Inconsistent Retention Times

Q: The retention times for my analytes are drifting between injections. What could be the cause?

  • Cause: Inadequate column equilibration between gradient runs.

    • Solution: Ensure the column is fully re-equilibrated with the initial mobile phase conditions before each injection. Increase the equilibration time in your method.

  • Cause: Changes in mobile phase composition.

    • Solution: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[15] Solvent proportions can change over time due to evaporation of the more volatile component.

  • Cause: Fluctuations in column temperature.[15]

    • Solution: Use a column oven to maintain a constant, stable temperature throughout the analysis.[6]

Experimental Protocols

General Reversed-Phase HPLC Method Protocol

This protocol provides a starting point for the separation of phthalazinone derivatives. Optimization will likely be required.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the phthalazinone derivative sample.[11]

    • Dissolve the sample in a 1:1 mixture of water and acetonitrile to create a stock solution.

    • Perform serial dilutions to achieve a final concentration of approximately 100 µg/mL.[11]

    • Filter the final solution through a 0.22 µm syringe filter before injection.[11]

  • HPLC System and Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: UV at 254 nm.

  • Gradient Elution Program:

    • Start with a linear gradient and adjust as needed to optimize resolution.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955

Performance Data

Table 1: Effect of Mobile Phase Modifier on Selectivity

This table illustrates how changing the organic modifier can affect the retention time (tR) and resolution (Rs) of two hypothetical phthalazinone derivatives (PZD-1 and PZD-2).

Mobile Phase CompositiontR of PZD-1 (min)tR of PZD-2 (min)Resolution (Rs)
50% Acetonitrile / 50% Water8.29.11.8
60% Methanol / 40% Water7.58.82.1

Data is illustrative and demonstrates the principle of altering selectivity.

Table 2: Effect of Gradient Time on Resolution

This table shows the impact of changing the gradient time on the resolution of two closely eluting impurities.

Gradient Time (5-95% ACN)Resolution (Rs)Analysis Time (min)
10 minutes1.415
20 minutes2.225
30 minutes2.535

Data is illustrative. A longer gradient time generally improves resolution but increases the total run time.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Preparation (Dissolution & Filtration) Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (Mixing & Degassing) Separation HPLC Separation (Column) MobilePhasePrep->Separation Injection->Separation Detection Detection (UV Detector) Separation->Detection Integration Peak Integration Detection->Integration Report Report Generation Integration->Report

Caption: General experimental workflow for HPLC analysis.

Troubleshooting_Tree Start Problem: Poor Peak Resolution Q1 Is run time critical? Start->Q1 A1_Yes Increase Flow Rate or use shorter column Q1->A1_Yes Yes A1_No Optimize Selectivity Q1->A1_No No End Resolution Optimized A1_Yes->End Q2 Change Organic Modifier? (e.g., ACN to MeOH) A1_No->Q2 A2_Yes Run experiment with alternative solvent Q2->A2_Yes Yes Q3 Adjust Gradient Slope? Q2->Q3 No A2_Yes->End A3_Yes Decrease slope (increase gradient time) Q3->A3_Yes Yes Q4 Change Column Chemistry? Q3->Q4 No A3_Yes->End A4_Yes Try Phenyl or PFP column Q4->A4_Yes Yes Q4->End No A4_Yes->End

Caption: Decision tree for troubleshooting poor peak resolution.

References

Validation & Comparative

Validating Novel PARP Inhibitors: A Comparative Guide for 4-(pyridin-4-ylmethyl)phthalazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the validation of novel therapeutic compounds is a critical process that relies on robust experimental data and comparison with established alternatives. This guide outlines the validation pathway for a potential PARP inhibitor, 4-(pyridin-4-ylmethyl)phthalazin-1(2H)-one, by comparing the required experimental validation steps and performance benchmarks against well-established PARP inhibitors: Olaparib, Rucaparib, and Talazoparib.

While direct experimental data for the PARP inhibitory activity of this compound is not extensively available in peer-reviewed literature, its chemical structure, featuring a phthalazinone core, is analogous to several known PARP inhibitors. This structural similarity suggests its potential as a PARP inhibitor, making the following validation protocols essential for its evaluation.

Comparative Efficacy of Established PARP Inhibitors

The following tables summarize the in vitro potency of Olaparib, Rucaparib, and Talazoparib across various cancer cell lines. These values serve as a benchmark for evaluating the potential efficacy of novel inhibitors like this compound.

Table 1: Comparative IC50 Values of Established PARP Inhibitors (Enzymatic Assay)

InhibitorPARP1 IC50 (nM)PARP2 IC50 (nM)Reference
Olaparib51[1]
Rucaparib1.4 (Ki)-[2]
Talazoparib0.57-[3][4]

Table 2: Comparative IC50 Values of Established PARP Inhibitors in Cancer Cell Lines

InhibitorCell LineCancer TypeBRCA StatusIC50 (µM)Reference
OlaparibMDA-MB-436Breast CancerBRCA1 mutant4.7[2]
HCT116Colorectal CancerNot Specified2.799[2][5]
SW480Colorectal CancerNot Specified12.42[2][5]
LNCaP (Olaparib-resistant)Prostate CancerNot Specified4.41[2]
RucaparibCOLO704Ovarian CancerNot Specified2.52[6]
MDA-MB-436Breast CancerBRCA1 mutant-
Capan-1Pancreatic CancerBRCA2 mutant-
TalazoparibJIMT1Breast CancerNo known BRCA mutations0.002[1]
SKBR3Breast CancerNo known BRCA mutations0.04[1]
MDA-MB-231Breast CancerNo known BRCA mutations0.48[1]
BT549Breast CancerNo known BRCA mutations0.3[1]

Experimental Protocols for Validation

To validate this compound as a PARP inhibitor, a series of in vitro and cellular assays are required. The following are detailed methodologies for key experiments.

PARP1 Enzymatic Activity Assay

This assay directly measures the ability of the test compound to inhibit the enzymatic activity of PARP1.

Principle: The assay quantifies the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP1. The amount of biotinylated histone is then detected, typically using a streptavidin-HRP conjugate and a chemiluminescent substrate.

Methodology:

  • Coating: A 96-well plate is coated with histone proteins.

  • Reaction Setup: The test compound (e.g., this compound) at various concentrations is added to the wells, along with recombinant PARP1 enzyme, activated DNA (to stimulate PARP1 activity), and biotinylated NAD+.

  • Incubation: The plate is incubated to allow the enzymatic reaction to proceed.

  • Detection: After incubation, the wells are washed, and streptavidin-HRP is added, which binds to the biotinylated histones.

  • Signal Measurement: A chemiluminescent substrate is added, and the resulting signal, which is proportional to PARP1 activity, is measured using a luminometer.

  • Data Analysis: The percentage of inhibition is plotted against the inhibitor concentration to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular environment.

Principle: The binding of a drug to its target protein increases the protein's thermal stability. CETSA measures this change in thermal stability to confirm that the drug is binding to the intended target within the cell.

Methodology:

  • Cell Treatment: Intact cells are treated with the test compound or a vehicle control.

  • Heating: The treated cells are heated at various temperatures to induce protein denaturation and aggregation.

  • Lysis and Centrifugation: The cells are lysed, and the aggregated proteins are separated from the soluble proteins by centrifugation.

  • Protein Detection: The amount of soluble PARP1 in the supernatant is quantified, typically by Western blot or ELISA.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble PARP1 against temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Western Blot for PARP Cleavage

This assay is used to assess the downstream effects of PARP inhibition, which can lead to apoptosis.

Principle: During apoptosis, PARP-1 is cleaved by caspases from its full-length form (116 kDa) into an 89 kDa fragment. The detection of this cleaved fragment is a hallmark of apoptosis.

Methodology:

  • Cell Treatment: Cancer cells, particularly those with BRCA mutations, are treated with the test compound.

  • Cell Lysis: The cells are lysed to extract total protein.

  • SDS-PAGE and Transfer: The protein lysates are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a membrane.

  • Antibody Incubation: The membrane is incubated with a primary antibody that recognizes both full-length and cleaved PARP-1.

  • Detection: A secondary antibody conjugated to an enzyme (like HRP) is used for detection via chemiluminescence.

  • Analysis: The presence and intensity of the 89 kDa band are analyzed to determine the extent of PARP cleavage and apoptosis induction.

Mandatory Visualizations

PARP_Signaling_Pathway DNA_SSB DNA Single-Strand Break PARP1 PARP1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NAD NAD+ NAD->PAR substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair PARP_Inhibitor This compound (or other PARP Inhibitor) PARP_Inhibitor->PARP1 inhibits Experimental_Workflow cluster_enzymatic PARP1 Enzymatic Assay cluster_cetsa Cellular Thermal Shift Assay (CETSA) cluster_western PARP Cleavage Western Blot Enz_Start Start with Histone-Coated Plate Enz_Add_Reagents Add PARP1, DNA, Biotin-NAD+, Inhibitor Enz_Start->Enz_Add_Reagents Enz_Incubate Incubate Enz_Add_Reagents->Enz_Incubate Enz_Detect Add Streptavidin-HRP & Substrate Enz_Incubate->Enz_Detect Enz_Measure Measure Signal Enz_Detect->Enz_Measure Enz_IC50 Calculate IC50 Enz_Measure->Enz_IC50 CETSA_Start Treat Cells with Inhibitor CETSA_Heat Heat Shock CETSA_Start->CETSA_Heat CETSA_Lyse Lyse Cells CETSA_Heat->CETSA_Lyse CETSA_Centrifuge Centrifuge CETSA_Lyse->CETSA_Centrifuge CETSA_Quantify Quantify Soluble PARP1 (e.g., Western Blot) CETSA_Centrifuge->CETSA_Quantify CETSA_Curve Generate Melting Curve CETSA_Quantify->CETSA_Curve WB_Start Treat Cells with Inhibitor WB_Lyse Lyse Cells WB_Start->WB_Lyse WB_SDS SDS-PAGE WB_Lyse->WB_SDS WB_Transfer Transfer to Membrane WB_SDS->WB_Transfer WB_Antibody Incubate with PARP Antibody WB_Transfer->WB_Antibody WB_Detect Detect Cleaved PARP (89 kDa) WB_Antibody->WB_Detect

References

A Comparative Analysis of 4-(pyridin-4-ylmethyl)phthalazin-1(2H)-one and Olaparib for PARP Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational compound 4-(pyridin-4-ylmethyl)phthalazin-1(2H)-one and the clinically approved drug Olaparib, both of which are based on the phthalazinone scaffold and target the poly(ADP-ribose) polymerase (PARP) enzyme family, critical mediators of DNA damage repair. While extensive data is available for Olaparib, public domain information on the specific biological activity of this compound is limited. This guide summarizes the available information, highlights the data gap, and provides the necessary experimental context for a future direct comparison.

Introduction to PARP Inhibition in Cancer Therapy

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, including the repair of DNA single-strand breaks (SSBs).[1] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to an accumulation of unrepaired DNA damage, resulting in cell death through a concept known as synthetic lethality.[2] This has established PARP inhibitors as a significant class of targeted anticancer agents.[2]

Olaparib is a potent, orally bioavailable PARP inhibitor approved for the treatment of various cancers, particularly those with BRCA mutations.[3] Its mechanism of action involves not only the inhibition of PARP's catalytic activity but also the trapping of PARP enzymes on DNA, which further enhances its cytotoxic effects.[4]

Comparative Data Summary

Due to the lack of publicly available experimental data for this compound, a direct quantitative comparison with Olaparib is not possible at this time. The following tables are presented to summarize the well-established data for Olaparib and to provide a template for the type of data required for a comprehensive evaluation of this compound.

Table 1: Comparative PARP1 Inhibitory Potency

CompoundTargetIC50 (in vitro enzyme assay)Reference(s)
Olaparib PARP-1~1-5 nM[8][4]
This compound PARP-1 (presumed)Data not available-

Table 2: Comparative Cytotoxicity in Cancer Cell Lines

CompoundCell LineCancer TypeBRCA StatusIC50 (Cell Viability Assay)Reference(s)
Olaparib MDA-MB-436BreastBRCA1 mutant~95.1 µM (72h, MTT)[9]
HCC1937BreastBRCA1 mutantResistant (>100 µM, 72h, CCK-8)[3]
PEO1OvarianBRCA2 mutant~25.0 µM (5 days, MTT)[10]
ES-2OvarianNot SpecifiedSensitive (IC50 not specified)[11]
This compound Various--Data not available-

Signaling and Experimental Workflow Visualizations

To provide a conceptual framework for the comparison, the following diagrams illustrate the PARP1 signaling pathway and a general workflow for evaluating PARP inhibitors.

PARP1_Signaling_Pathway DNA_SSB DNA Single-Strand Break PARP1 PARP1 Activation DNA_SSB->PARP1 Replication_Fork Replication Fork DNA_SSB->Replication_Fork During S-phase PARylation PAR Polymer Synthesis (PARylation) PARP1->PARylation DSB DNA Double-Strand Break PARP1->DSB Synthetic Lethality in BRCA-deficient cells Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PARylation->Recruitment SSB_Repair Single-Strand Break Repair Recruitment->SSB_Repair Cell_Survival Cell Survival SSB_Repair->Cell_Survival Normal Cells Replication_Fork->DSB Unrepaired SSB HR_Repair Homologous Recombination Repair (BRCA1/2 dependent) DSB->HR_Repair Apoptosis Apoptosis DSB->Apoptosis Failed Repair HR_Repair->Cell_Survival PARP_Inhibitor PARP Inhibitor (e.g., Olaparib) PARP_Inhibitor->PARP1 Inhibition & Trapping

Figure 1: PARP1 Signaling in DNA Repair and Mechanism of PARP Inhibitors.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Enzyme_Assay PARP1 Enzyme Inhibition Assay Cell_Viability Cell Viability Assay (e.g., MTT) Enzyme_Assay->Cell_Viability Determine IC50 Western_Blot Western Blot (PAR levels) Cell_Viability->Western_Blot Confirm Mechanism Xenograft Cancer Cell Line Xenograft Model Western_Blot->Xenograft Tumor_Growth Tumor Growth Inhibition Xenograft->Tumor_Growth PD_Analysis Pharmacodynamic Analysis (PAR levels in tumor) Tumor_Growth->PD_Analysis Compound_Synthesis Compound Synthesis & Characterization Compound_Synthesis->Enzyme_Assay

References

Unveiling Phthalazinones: A Comparative Guide to In Vitro and In Silico Cross-Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of computational predictions with experimental data is a cornerstone of modern drug discovery. This guide provides a comprehensive comparison of in vitro and in silico results for a series of phthalazinone derivatives, offering insights into their biological activities and underlying mechanisms. By presenting clear data, detailed protocols, and visual workflows, this document aims to facilitate a deeper understanding of the cross-validation process for this important class of heterocyclic compounds.

Phthalazinones are a class of bicyclic nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. These include anticancer, anti-inflammatory, and neuroprotective activities. The integration of computational (in silico) methods, such as molecular docking, with traditional wet-lab (in vitro) experiments has become instrumental in accelerating the identification and optimization of novel phthalazinone-based therapeutic agents. This guide delves into the comparative analysis of data obtained from these two complementary approaches.

Quantitative Data Summary

The following tables summarize the in vitro biological activity of selected phthalazinone derivatives and the corresponding in silico binding affinities, providing a direct comparison for cross-validation.

Table 1: In Vitro Anticancer Activity (IC50, µM) and In Silico Binding Scores (kcal/mol) of Phthalazinone Derivatives against Cancer-Related Targets.

CompoundTarget ProteinIn Vitro IC50 (µM)In Silico Binding Score (kcal/mol)Reference
Compound 6 PARP-11.739 (MCF7), 0.384 (HCT116), 1.52 (HepG2)Not Specified[1][2]
Compound 7c VEGFR21.36 (HCT-116)Not Specified[3]
Compound 8b VEGFR22.34 (HCT-116)Not Specified[3]
Compound 30 PARP-10.00818Not Specified[4]
Oxadiazol-phthalazinone 1 Topoisomerase II, PIM15.5-15 (HepG2, MCF7)Not Specified[5]
Oxadiazol-phthalazinone 2e Topoisomerase II, PIM15.5-15 (HepG2, MCF7)Not Specified[5]
Oxadiazol-phthalazinone 7d Topoisomerase II, PIM15.5-15 (HepG2, MCF7)Not Specified[5]

Table 2: In Vitro Cholinesterase Inhibition (IC50, µM) of Phthalazinone Derivatives.

CompoundTarget EnzymeIn Vitro IC50 (µM)Reference
Compound 1f AChELow micromolar to submicromolar[6]
Compound 1h AChELow micromolar to submicromolar[6]
Compound 1j AChELow micromolar to submicromolar[6]
Compound 30 BChE1.63[4]
Compound 30 AChE13.48[4]
Compound 15b MAO-B0.7[7]
Compound 15b MAO-A6.4[7]
Compound 15b AChE8.2[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections outline the typical experimental protocols employed for the in vitro and in silico evaluation of phthalazinone derivatives.

In Vitro Assays

Antiproliferative Activity Assay (MTT Assay) [3]

  • Cell Culture: Human cancer cell lines (e.g., HCT-116, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the phthalazinone derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Cholinesterase Inhibition Assay [4][6]

  • Enzyme and Substrate Preparation: Acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) and their respective substrates (acetylthiocholine iodide and butyrylthiocholine iodide) are prepared in a suitable buffer.

  • Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the phthalazinone derivatives for a defined time.

  • Reaction Initiation: The substrate is added to initiate the enzymatic reaction.

  • Detection: The rate of the reaction is monitored by measuring the increase in absorbance of a chromogenic product resulting from the reaction of thiocholine with Ellman's reagent (DTNB).

  • IC50 Determination: The IC50 values are determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

In Silico Studies

Molecular Docking [1][3][4][6]

  • Protein Preparation: The 3D crystal structure of the target protein (e.g., PARP-1, VEGFR2, AChE) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens and charges are added.

  • Ligand Preparation: The 2D structures of the phthalazinone derivatives are drawn and converted to 3D structures. Energy minimization is performed using a suitable force field.

  • Binding Site Definition: The active site of the protein is defined, often based on the location of the co-crystallized ligand in the PDB structure.

  • Docking Simulation: A docking algorithm (e.g., AutoDock, Glide) is used to predict the binding conformation and affinity of the phthalazinone derivatives within the protein's active site.

  • Analysis of Results: The results are analyzed based on the predicted binding energy (or docking score) and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

Visualizing the Workflow and Pathways

Diagrams are powerful tools for illustrating complex processes and relationships. The following visualizations, created using the DOT language, depict a typical drug discovery workflow and a relevant signaling pathway.

experimental_workflow cluster_in_silico In Silico Screening cluster_synthesis Chemical Synthesis cluster_in_vitro In Vitro Validation cluster_cross_validation Cross-Validation ligand_design Ligand Design & Preparation docking Molecular Docking ligand_design->docking protein_prep Target Protein Preparation protein_prep->docking hit_identification Virtual Hit Identification docking->hit_identification cross_val Comparison of In Silico and In Vitro Results docking->cross_val synthesis Synthesis of Phthalazinone Derivatives hit_identification->synthesis bio_assay Biological Assays (e.g., MTT, Enzyme Inhibition) synthesis->bio_assay data_analysis Data Analysis (IC50 Determination) bio_assay->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar data_analysis->cross_val sar->ligand_design Lead Optimization

Caption: A typical workflow for the discovery of phthalazinone derivatives.

parp1_pathway ssb Single-Strand Break (SSB) in DNA parp1 PARP-1 ssb->parp1 detects par Poly(ADP-ribose) (PAR) Polymer Synthesis parp1->par catalyzes repair_proteins Recruitment of DNA Repair Proteins (XRCC1, Ligase III, etc.) par->repair_proteins recruits ssbr Single-Strand Break Repair repair_proteins->ssbr leads to phthalazinone Phthalazinone Inhibitor phthalazinone->parp1 inhibits

Caption: The role of PARP-1 in DNA repair and its inhibition by phthalazinones.

References

A Comparative Guide to the Efficacy of Phthalazinone-Based PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of targeted therapies, particularly for cancers with deficiencies in DNA damage repair pathways.[1] Among these, phthalazinone-based inhibitors represent a significant and clinically successful group. This guide provides a detailed comparison of the efficacy of prominent phthalazinone-based PARP inhibitors, including olaparib, talazoparib, and niraparib, supported by experimental data and methodologies.

Mechanism of Action: PARP Trapping and Synthetic Lethality

PARP enzymes, particularly PARP1 and PARP2, play a crucial role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[2][3] Phthalazinone-based PARP inhibitors compete with the nicotinamide adenine dinucleotide (NAD+) substrate at the catalytic domain of PARP.[4] This not only inhibits the catalytic activity of PARP but, more importantly, leads to the "trapping" of the PARP-DNA complex.[5][6] This trapped complex is highly cytotoxic, as it obstructs DNA replication and transcription, leading to the formation of double-strand breaks (DSBs).[4]

In cells with intact homologous recombination (HR) repair pathways, these DSBs can be efficiently repaired. However, in cancer cells with HR deficiencies, such as those with BRCA1/2 mutations, the accumulation of DSBs leads to genomic instability and ultimately cell death—a concept known as synthetic lethality.[4][5]

Signaling Pathway of PARP Inhibition

The following diagram illustrates the central role of PARP in DNA repair and the mechanism of action of PARP inhibitors, leading to synthetic lethality in HR-deficient cancer cells.

PARP_Inhibition_Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 HR-Deficient Cancer Cell DNA_SSB DNA Single-Strand Break PARP PARP Activation DNA_SSB->PARP recruits BER Base Excision Repair PARP->BER initiates DNA_Repair DNA Repaired BER->DNA_Repair DNA_SSB_Cancer DNA Single-Strand Break PARP_Trapped Trapped PARP-DNA Complex DNA_SSB_Cancer->PARP_Trapped PARPi PARP Inhibitor PARPi->PARP_Trapped induces Replication_Fork_Stall Replication Fork Stall PARP_Trapped->Replication_Fork_Stall DNA_DSB DNA Double-Strand Break Replication_Fork_Stall->DNA_DSB HR_Deficiency Homologous Recombination Deficiency (e.g., BRCA mutation) DNA_DSB->HR_Deficiency Cell_Death Apoptosis / Cell Death DNA_DSB->Cell_Death unrepaired HR_Deficiency->Cell_Death leads to

Caption: Mechanism of PARP inhibition and synthetic lethality.

Comparative Efficacy: Quantitative Data

The inhibitory potency of different phthalazinone-based PARP inhibitors is a key determinant of their clinical efficacy. This is often measured by the half-maximal inhibitory concentration (IC50) and the equilibrium inhibition constant (Ki). The following tables summarize the reported in vitro potencies of olaparib, talazoparib, and niraparib against PARP1 and PARP2.

Table 1: In Vitro Inhibitory Potency (IC50) of Phthalazinone-Based PARP Inhibitors

InhibitorPARP1 IC50 (nM)PARP2 IC50 (nM)Reference(s)
Olaparib1 - 191 - 251[6]
Talazoparib~0.5 - 1~0.2[7]
Niraparib2 - 352 - 15.3[6]

Table 2: In Vitro Inhibitory Potency (Ki) of Phthalazinone-Based PARP Inhibitors

InhibitorPARP1 Ki (nM)PARP2 Ki (nM)Reference(s)
Olaparib~1~0.2 - 0.3[7]
Talazoparib<1~0.2[7]
Niraparib~4 - 5~2 - 4[7]

Note: IC50 and Ki values can vary between studies due to different experimental conditions.

Talazoparib is noted to be a significantly more potent PARP1 inhibitor in vitro compared to others, while olaparib and rucaparib show greater potency against PARP2.[7] Niraparib and veliparib are generally less potent than the other three PARP inhibitors.[7] The ability to trap PARP1 also varies, with talazoparib being the most potent in this regard.[6]

Experimental Protocols

The evaluation of PARP inhibitor efficacy relies on a set of standardized in vitro and cell-based assays. Below are the detailed methodologies for key experiments.

In Vitro PARP Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on PARP enzyme activity.

Principle: The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins by recombinant PARP1 or PARP2. The inhibition of this reaction by a test compound is then quantified.

Methodology:

  • Plate Coating: A 96-well plate is coated with histone proteins.

  • Reaction Mixture: A reaction mixture is prepared containing the PARP enzyme (PARP1 or PARP2), activated DNA, and the PARP inhibitor at various concentrations.

  • Initiation: The reaction is initiated by adding a mixture of NAD+ and biotinylated NAD+.

  • Incubation: The plate is incubated to allow the PARP-catalyzed reaction to proceed.

  • Detection: The plate is washed, and a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated ADP-ribose chains.

  • Signal Generation: A colorimetric HRP substrate is added, and the absorbance is measured. The signal intensity is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.[1]

Cell-Based Cytotoxicity Assay (e.g., MTT Assay)

This assay determines the concentration of the inhibitor that is cytotoxic to cancer cells, particularly those with and without BRCA mutations.

Principle: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay measures the metabolic activity of cells, which is an indicator of cell viability.

Methodology:

  • Cell Seeding: Cancer cell lines (e.g., BRCA2-deficient Capan-1 cells) are seeded in a 96-well plate and allowed to adhere overnight.[8][9]

  • Compound Treatment: The cells are treated with a range of concentrations of the PARP inhibitor.

  • Incubation: The cells are incubated with the compound for a specified period (e.g., 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance of the solubilized formazan is measured at a specific wavelength.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (the concentration that inhibits cell growth by 50%) is determined.[8][9]

Experimental Workflow Diagram

The following diagram outlines a typical workflow for evaluating the efficacy of a novel phthalazinone-based PARP inhibitor.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Evaluation cluster_2 Mechanism of Action Studies cluster_3 In Vivo Evaluation Synthesis Compound Synthesis PARP_Assay In Vitro PARP1/2 Inhibition Assay Synthesis->PARP_Assay Ki_Determination Ki Determination PARP_Assay->Ki_Determination Cell_Lines Select Cancer Cell Lines (HR-deficient vs. HR-proficient) Ki_Determination->Cell_Lines Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Cell_Lines->Cytotoxicity_Assay PARylation_Assay Intracellular PARylation Assay Cytotoxicity_Assay->PARylation_Assay DNA_Damage_Assay DNA Damage Response Assay (e.g., γH2AX staining) PARylation_Assay->DNA_Damage_Assay Apoptosis_Assay Apoptosis Assay (e.g., Caspase-3/9 activation) DNA_Damage_Assay->Apoptosis_Assay Xenograft_Model Xenograft Tumor Models Apoptosis_Assay->Xenograft_Model Efficacy_Study In Vivo Efficacy Study Xenograft_Model->Efficacy_Study

Caption: Workflow for PARP inhibitor efficacy testing.

Conclusion

The phthalazinone-based PARP inhibitors, olaparib, talazoparib, and niraparib, demonstrate potent anti-cancer activity through the mechanism of synthetic lethality. While all three are effective, they exhibit differences in their inhibitory potency against PARP1 and PARP2 and their ability to trap PARP-DNA complexes. Talazoparib generally shows the highest potency for PARP1 inhibition and trapping. The selection of a particular inhibitor for clinical development and therapeutic use may depend on the specific genetic background of the tumor and the desired pharmacological profile. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of novel PARP inhibitors.

References

Unveiling the Structure of 4-(pyridin-4-ylmethyl)phthalazin-1(2H)-one: A Mass Spectrometry-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of chemical research and development. This guide provides a detailed comparison of mass spectrometry with other analytical techniques for the structural elucidation of 4-(pyridin-4-ylmethyl)phthalazin-1(2H)-one, a heterocyclic compound of interest in medicinal chemistry.

This technical note focuses on the application of mass spectrometry for the structural confirmation of this compound. While direct experimental mass spectral data for this specific compound is not widely published, this guide presents a predicted fragmentation pattern based on the known mass spectrometry of related phthalazinone derivatives. Furthermore, a comparative analysis with alternative analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and single-crystal X-ray crystallography is provided to offer a comprehensive overview of available structural elucidation techniques.

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through fragmentation analysis, the structure of a compound. The predicted molecular ion and major fragment ions for this compound are summarized in Table 1.

Predicted Fragment Ion Structure m/z (Predicted) Interpretation
[M+H]⁺C₁₄H₁₂N₃O⁺238.0975Protonated molecular ion
[M]⁺˙C₁₄H₁₁N₃O⁺˙237.0902Molecular ion
Fragment 1C₈H₅N₂O⁺145.0402Loss of pyridylmethyl radical (•CH₂C₅H₄N)
Fragment 2C₇H₅O⁺105.0340Loss of pyridylmethyl and N₂
Fragment 3C₆H₄N⁺90.0344Loss of phthalazinone moiety
Fragment 4C₅H₄N⁺78.0344Pyridinium cation

Table 1: Predicted Mass Spectrometry Data for this compound.

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)

A common method for the analysis of small organic molecules is Electron Impact Mass Spectrometry (EI-MS). The following is a generalized experimental protocol:

  • Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion (M⁺˙).

  • Fragmentation: The energetically unstable molecular ion undergoes fragmentation, breaking into smaller, characteristic charged fragments.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion, generating a mass spectrum, which is a plot of ion intensity versus m/z.

Mass_Spectrometry_Workflow cluster_instrument Mass Spectrometer Ion_Source Ion_Source Mass_Analyzer Mass_Analyzer Ion_Source->Mass_Analyzer Ionization Ionization (EI) Ion_Source->Ionization Detector Detector Mass_Analyzer->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition Sample_Introduction Sample Introduction Sample_Introduction->Ion_Source Fragmentation Fragmentation Ionization->Fragmentation Fragmentation->Mass_Analyzer Data_Analysis Data Analysis Data_Acquisition->Data_Analysis

A simplified workflow for mass spectrometry analysis.

Comparison with Alternative Structural Elucidation Techniques

While mass spectrometry is a primary tool for structural confirmation, a combination of techniques provides the most definitive evidence.

Technique Principle Information Provided Advantages Disadvantages
Mass Spectrometry (MS) Measures mass-to-charge ratio of ions.Molecular weight and structural fragments.High sensitivity, small sample requirement.Isomers can be difficult to distinguish.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field.Detailed information on the chemical environment and connectivity of atoms (¹H, ¹³C).Provides unambiguous structure and stereochemistry.Lower sensitivity, larger sample amount needed, can be time-consuming.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Presence of specific functional groups (e.g., C=O, N-H).Fast, non-destructive, good for functional group identification.Provides limited information on the overall molecular structure.
Single-Crystal X-ray Crystallography Measures the diffraction pattern of X-rays by a single crystal.Precise three-dimensional arrangement of atoms in the solid state.Provides the absolute structure.Requires a suitable single crystal, which can be difficult to grow.

Table 2: Comparison of Analytical Techniques for Structural Confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would provide detailed information about the proton and carbon framework of this compound.

  • ¹H NMR: Would show distinct signals for the aromatic protons on the phthalazinone and pyridine rings, as well as a characteristic singlet for the methylene (-CH₂-) protons.

  • ¹³C NMR: Would reveal the number of unique carbon atoms and their chemical environments, including the carbonyl carbon of the phthalazinone ring.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

  • N-H stretching: Around 3200-3400 cm⁻¹

  • C=O stretching (amide): Around 1650-1680 cm⁻¹

  • C=N stretching: Around 1600-1650 cm⁻¹

  • Aromatic C-H stretching: Above 3000 cm⁻¹

Single-Crystal X-ray Crystallography

If a suitable single crystal can be obtained, X-ray crystallography would provide the definitive three-dimensional structure of the molecule, confirming the connectivity of all atoms and the overall molecular geometry.

Structural_Confirmation_Logic cluster_techniques Structural Elucidation Techniques Target_Molecule This compound MS Mass Spectrometry Target_Molecule->MS Molecular Weight & Fragmentation NMR NMR Spectroscopy Target_Molecule->NMR Connectivity & Stereochemistry IR IR Spectroscopy Target_Molecule->IR Functional Groups X-ray X-ray Crystallography Target_Molecule->X-ray 3D Structure Structural_Confirmation Confirmed Structure MS->Structural_Confirmation NMR->Structural_Confirmation IR->Structural_Confirmation X-ray->Structural_Confirmation

Logical relationship of analytical techniques for structural confirmation.

Conclusion

Mass spectrometry is an indispensable tool for the initial structural confirmation of this compound, providing crucial molecular weight and fragmentation data. However, for unequivocal structural elucidation, a multi-technique approach is recommended. The combination of mass spectrometry with NMR and IR spectroscopy, and ideally single-crystal X-ray crystallography, provides a comprehensive and definitive characterization of the molecule. This integrated analytical strategy is essential for ensuring the identity and purity of compounds in research and drug development.

Unlocking Molecular Architectures: A Comparative Guide to NMR Analysis for the Structure Elucidation of Synthesized Phthalazinones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of molecular structure is paramount. In the synthesis of novel phthalazinone derivatives, a class of heterocyclic compounds with significant pharmacological interest, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for unambiguous structure elucidation. This guide provides a comparative overview of various NMR techniques, supported by experimental data, to effectively determine the structure of synthesized phthalazinones.

The power of NMR spectroscopy lies in its ability to probe the chemical environment of individual atoms within a molecule, providing a detailed "map" of its structure. For phthalazinone chemistry, where subtle differences in substitution can lead to vastly different biological activities, a comprehensive NMR analysis is crucial. This guide will delve into the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques, offering a clear comparison of their strengths in resolving the complexities of phthalazinone structures.

Comparative Analysis of NMR Techniques for Phthalazinone Structure Elucidation

The structural characterization of synthesized phthalazinones typically involves a suite of NMR experiments. While ¹H and ¹³C NMR provide the foundational information, 2D NMR techniques such as COSY, HSQC, and HMBC are often essential for piecing together the complete molecular puzzle.

1. 1D NMR: The Starting Point

  • ¹H NMR (Proton NMR): This is the initial and most fundamental NMR experiment. It provides information about the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and the relative number of protons of each type (integration). For phthalazinones, ¹H NMR is crucial for identifying the protons on the aromatic rings and any substituents attached to the core structure.

  • ¹³C NMR (Carbon-13 NMR): This technique provides a spectrum of the carbon backbone of the molecule. Each unique carbon atom typically gives a distinct signal, allowing for a direct count of the carbon atoms in the structure. The chemical shift of each carbon signal provides information about its hybridization and the nature of the atoms attached to it. In phthalazinone analysis, ¹³C NMR is vital for confirming the number of carbon atoms and identifying key functional groups like carbonyls.

2. 2D NMR: Connecting the Pieces

While 1D NMR provides a list of ingredients, 2D NMR reveals how they are connected.

  • COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. In a COSY spectrum, cross-peaks appear between the signals of coupled protons. This is invaluable for tracing out proton-proton networks within the phthalazinone structure, such as the connectivity of protons on a substituted aromatic ring or an alkyl chain.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment establishes direct one-bond correlations between protons and the carbon atoms they are attached to. Each cross-peak in an HSQC spectrum links a specific proton signal to its corresponding carbon signal. This technique is instrumental in assigning the carbon signals in the ¹³C NMR spectrum with certainty.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful heteronuclear correlation experiment reveals long-range correlations between protons and carbons, typically over two or three bonds. HMBC is often the key to assembling the complete molecular structure by connecting different molecular fragments. For instance, it can be used to definitively determine the point of substitution on the phthalazinone core by observing correlations between the protons of the substituent and the carbons of the phthalazinone ring system.

Data Presentation: NMR Data for Synthesized Phthalazinone Derivatives

To illustrate the application of these techniques, the following tables summarize the ¹H and ¹³C NMR data for a selection of synthesized phthalazinone derivatives.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Selected Phthalazinone Derivatives in DMSO-d₆

CompoundH-4Aromatic ProtonsOther Protons
4-Benzyl-2H-phthalazin-1-one8.25 (s)7.18-8.43 (m)4.32 (s, CH₂)
2-(4-benzyl-1-oxophthalazin-2(1H)-yl)-N-propylacetamide8.38-7.15 (m)8.38-7.15 (m)6.16 (br s, NH), 4.83 (s, CH₂CO), 4.23 (s, CH₂Ph), 3.19-3.14 (q, CH₂NH), 1.46-1.41 (sextet, CH₂), 0.83-0.79 (t, CH₃)[1]
Glycine methyl ester of 4-benzyl-1(2H)-phthalazinone--6.71 (br s, NH), 4.90 (s, CH₂CO), 4.23 (s, CH₂Ph), 4.01-4.00 (d, CH₂NH), 3.64 (s, OCH₃)[1]

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Selected Phthalazinone Derivatives in DMSO-d₆

CompoundC=OAromatic CarbonsOther Carbons
4-Benzyl-2H-phthalazin-1-one159.9125.3-146.338.8
2-(4-benzyl-1-oxophthalazin-2(1H)-yl)-N-propylacetamide167.46, 159.73125.38-146.3255.33 (CH₂CO), 41.30 (CH₂NH), 38.83 (CH₂Ph), 22.70 (CH₂), 11.17 (CH₃)[1]
Glycine methyl ester of 4-benzyl-1(2H)-phthalazinone169.99, 167.72, 159.78-54.80 (CH₂CO), 52.27 (OCH₃), 41.29 (CH₂NH), 38.91 (CH₂Ph)[1]

Experimental Protocols

A generalized experimental protocol for the NMR analysis of synthesized phthalazinones is provided below. Specific parameters may need to be optimized based on the instrument and the specific compound being analyzed.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified phthalazinone derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Ensure the sample is fully dissolved. Gentle warming or vortexing may be required.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

2. 1D NMR Data Acquisition:

  • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

3. 2D NMR Data Acquisition:

  • COSY: Use a standard COSY pulse sequence. Typically, 256-512 increments in the indirect dimension are sufficient.

  • HSQC: Employ a standard HSQC pulse sequence optimized for one-bond ¹J(C,H) couplings (typically ~145 Hz).

  • HMBC: Use a standard HMBC pulse sequence optimized for long-range ²J(C,H) and ³J(C,H) couplings (typically 4-8 Hz).

4. Data Processing:

  • Apply appropriate window functions (e.g., exponential or sine-bell) to the free induction decays (FIDs) before Fourier transformation.

  • Perform phase and baseline correction on the resulting spectra.

  • Reference the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).

Visualization of the Structure Elucidation Workflow

The logical workflow for the structure elucidation of a synthesized phthalazinone using NMR can be visualized as follows:

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Determination synthesis Synthesized Phthalazinone nmr_sample NMR Sample Preparation synthesis->nmr_sample one_d_nmr 1D NMR (¹H, ¹³C) nmr_sample->one_d_nmr two_d_nmr 2D NMR (COSY, HSQC, HMBC) nmr_sample->two_d_nmr one_d_analysis Analyze 1D Spectra: - Chemical Shifts - Coupling Constants - Integration one_d_nmr->one_d_analysis two_d_analysis Analyze 2D Spectra: - Correlate Signals two_d_nmr->two_d_analysis structure_proposal Propose Structure one_d_analysis->structure_proposal two_d_analysis->structure_proposal structure_confirmation Confirm Structure two_d_analysis->structure_confirmation structure_proposal->structure_confirmation

NMR Workflow for Phthalazinone Structure Elucidation

By systematically applying this combination of 1D and 2D NMR techniques, researchers can confidently and accurately elucidate the structures of novel synthesized phthalazinones, paving the way for further investigation into their pharmacological properties and potential as therapeutic agents.

References

"benchmarking new phthalazinone inhibitors against known standards"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to New Phthalazinone-Based PARP Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of novel phthalazinone-based Poly (ADP-ribose) polymerase (PARP) inhibitors against established clinical standards. The objective is to offer a clear, data-driven comparison to aid in the evaluation and development of next-generation cancer therapeutics. Phthalazinone derivatives represent a promising class of molecules in oncology, with several compounds demonstrating potent inhibition of PARP enzymes, which are critical in the DNA damage response (DDR) pathway.[1]

Executive Summary

Poly (ADP-ribose) polymerase (PARP), particularly PARP1, is a key enzyme in the repair of DNA single-strand breaks (SSBs).[2] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of cytotoxic double-strand breaks (DSBs), a concept known as synthetic lethality.[3] This has established PARP inhibitors as a significant breakthrough in cancer therapy.[4] This guide presents a quantitative comparison of newly developed phthalazinone inhibitors against clinically approved drugs like Olaparib and Talazoparib, summarizing in vitro potency and providing detailed experimental methodologies for their evaluation.[1][5]

Data Presentation: A Quantitative Comparison

The following tables summarize the in vitro potency of selected novel phthalazinone derivatives compared to established PARP inhibitors. It is important to note that IC50 values can vary depending on specific assay conditions.

Table 1: PARP1 Enzymatic Inhibition
Compound/DrugPARP1 IC50 (nM)Reference
Known Standards
Olaparib~1-5[3]
Talazoparib~1.1[3]
New Phthalazinone Inhibitors
Compound 233.24[5]
Compound B167.8[6]
Compound 11c97
Table 2: Anti-proliferative Activity in BRCA-deficient Cell Lines (e.g., Capan-1)
Compound/DrugCell-Based EC50/IC50 (nM)Cell LineReference
Known Standards
OlaparibVaries by cell lineCapan-1[5]
New Phthalazinone Inhibitors
Compound 230.47Capan-1[5]
Compound B16PF50 = 3.4 (Sensitizing Effect)Varies[6]

Signaling Pathway and Experimental Workflow

DNA Damage Response and PARP Inhibition

PARP1 plays a pivotal role in the base excision repair (BER) pathway by recognizing single-strand DNA breaks. Upon activation, PARP1 synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, recruiting downstream DNA repair factors. PARP inhibitors competitively block the binding of NAD+, the substrate for PAR synthesis, thereby stalling the repair process. A key mechanism of action for many potent PARP inhibitors is "PARP trapping," where the inhibitor stabilizes the PARP-DNA complex, leading to replication fork collapse and the formation of cytotoxic double-strand breaks. In cells with homologous recombination deficiency (HRD), such as those with BRCA mutations, these DSBs cannot be efficiently repaired, resulting in cell death.[2][7][8][9]

PARP_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibitors DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR catalyzes synthesis of PARP_Trapping PARP Trapping PARP1->PARP_Trapping leads to NAD NAD+ NAD->PARP1 Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits BER Base Excision Repair Repair_Proteins->BER mediates BER->DNA_SSB repairs DSB Double-Strand Break (DSB) BER->DSB unrepaired SSBs lead to PARP_Inhibitor Phthalazinone PARP Inhibitor PARP_Inhibitor->PARP1 inhibits PARP_Trapping->DSB Apoptosis Apoptosis (in HRD cells) DSB->Apoptosis

Caption: DNA damage response pathway and the mechanism of PARP inhibition.

Experimental Workflow for Benchmarking PARP Inhibitors

The evaluation of new PARP inhibitors typically follows a multi-step process, starting with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess cellular potency and mechanism of action.

Experimental_Workflow cluster_0 Phase 1: Biochemical Screening cluster_1 Phase 2: Cellular Assays cluster_2 Phase 3: Mechanism of Action A In Vitro PARP1 Enzymatic Assay B Determine IC50 values A->B C Cellular PARP Inhibition (Western Blot for PAR levels) B->C Lead Compounds D Cell Viability Assay (e.g., MTT Assay) C->D E Determine anti-proliferative IC50 in cancer cell lines D->E F PARP Trapping Assay E->F Potent Compounds G Apoptosis Assay (e.g., PARP Cleavage Western Blot) F->G

Caption: A typical experimental workflow for benchmarking new PARP inhibitors.

Experimental Protocols

The following are generalized protocols for the key assays cited in this guide, providing a framework for the experimental evaluation of phthalazinone derivatives.

In Vitro PARP1 Enzymatic Inhibition Assay (Chemiluminescent)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP1 in a biochemical setting.[10]

Principle: The assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP1. The amount of incorporated biotin is detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate. The signal is inversely proportional to PARP1 inhibitory activity.[10]

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plates

  • Activated DNA

  • Biotinylated NAD+

  • Assay Buffer

  • Streptavidin-HRP

  • Chemiluminescent substrate

  • Microplate reader

Protocol:

  • Plate Preparation: Block histone-coated 96-well plates with a suitable blocking buffer for at least 90 minutes at room temperature. Wash the plates three times with a wash buffer (e.g., PBST).[10]

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds and a known PARP inhibitor (e.g., Olaparib). A common approach is a 10-point, 3-fold serial dilution.[10]

  • Reaction Setup: In the wells of the plate, add the assay buffer, recombinant PARP1 enzyme, activated DNA, and the test compounds or vehicle control (e.g., DMSO).

  • Reaction Initiation: Initiate the reaction by adding biotinylated NAD+.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow for the poly(ADP-ribosyl)ation of histones.[10]

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.[10]

    • Wash the plate again to remove unbound Streptavidin-HRP.

    • Add the chemiluminescent substrate to each well.[10]

  • Data Acquisition: Immediately measure the chemiluminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular PARP Inhibition Assay (Western Blot)

This assay assesses the ability of an inhibitor to block PARP activity within a cellular context by measuring the levels of poly(ADP-ribose) (PAR).[11]

Principle: Cells are treated with a DNA damaging agent to induce PARP activity, followed by treatment with the test inhibitor. The level of PAR, the product of PARP activity, is then quantified by Western blot analysis. A decrease in PAR levels indicates inhibition of PARP.[11][12]

Materials:

  • Cancer cell line (e.g., HeLa, MDA-MB-436)

  • Cell culture reagents

  • DNA damaging agent (e.g., H₂O₂)

  • Test inhibitors

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE and Western blot equipment

  • Primary antibodies (anti-PAR, anti-β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Protocol:

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with varying concentrations of the test inhibitor for a specified time (e.g., 24 hours).

    • Induce DNA damage by treating cells with a DNA damaging agent (e.g., 200 µM H₂O₂ for 10 minutes) to stimulate PARP activity.[11]

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them using ice-cold lysis buffer.[11]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay.[11]

  • Western Blot:

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.[11]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

    • Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.[11]

  • Data Analysis: Perform densitometric analysis of the PAR bands and normalize to a loading control (e.g., β-actin). A reduction in the PAR signal in inhibitor-treated cells compared to the control indicates cellular PARP inhibition.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, and is used to determine the anti-proliferative effects of the inhibitors.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. These crystals are then dissolved, and the absorbance of the resulting solution is measured, which is proportional to the number of viable cells.[13]

Materials:

  • Cancer cell line (e.g., Capan-1)

  • Cell culture reagents

  • 96-well plates

  • Test inhibitors

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[14]

  • Compound Treatment: Treat the cells with a serial dilution of the test inhibitor for a specified period (e.g., 72 hours).[14]

  • MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[15]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Allow the plate to stand at room temperature in the dark for at least 2 hours, or overnight in a humidified incubator.[13]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.

References

In Vivo Validation of 4-(pyridin-4-ylmethyl)phthalazin-1(2H)-one: A Comparative Anticancer Activity Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the putative in vivo anticancer activity of 4-(pyridin-4-ylmethyl)phthalazin-1(2H)-one. Due to the limited availability of direct in vivo experimental data for this specific compound, this guide leverages data from structurally related phthalazinone and pyridine derivatives, particularly those known to function as PARP inhibitors. The information presented herein is intended to serve as a valuable resource for researchers designing and interpreting preclinical studies for this class of compounds.

Comparative Efficacy in Xenograft Models

The antitumor efficacy of novel compounds is frequently evaluated in xenograft models, where human cancer cells are implanted into immunodeficient mice. The following table summarizes representative in vivo data for established PARP inhibitors with a phthalazinone core, which can serve as a benchmark for assessing the potential activity of this compound.

Table 1: Comparative In Vivo Efficacy of Phthalazinone-Based PARP Inhibitors in Xenograft Models

CompoundCancer ModelDosing RegimenTumor Growth Inhibition (TGI) (%)Survival BenefitReference Compound
OlaparibBRCA-mutant Ovarian Cancer Xenograft50 mg/kg, daily, oral~60-70%Significant increase in median survivalVehicle Control
NiraparibBRCA-mutant Ovarian Cancer PDX75 mg/kg, daily, oral~50-60%Delayed tumor progressionVehicle Control
Hypothetical: this compoundVarious Solid Tumor XenograftsTo be determinedPredicted based on structural similarityTo be determinedVehicle Control, Olaparib

Note: The data for this compound is hypothetical and intended for comparative purposes. Actual experimental results may vary.

Pharmacokinetic Profile Comparison

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate is crucial for its development. The following table presents a comparative summary of key pharmacokinetic parameters for representative small molecule inhibitors, providing a framework for the anticipated profile of this compound.

Table 2: Comparative Pharmacokinetic Parameters in Mice

ParameterOlaparibNiraparibHypothetical: this compound
Administration Route OralOralOral
Bioavailability (%) ~10-30%~70%To be determined
Tmax (h) ~1-2~3To be determined
Cmax (ng/mL) Dose-dependentDose-dependentTo be determined
Half-life (t1/2) (h) ~15 (human)~36 (human)To be determined

Safety and Tolerability

Preclinical toxicity studies are essential to determine the safety profile of a new chemical entity. Acute toxicity studies in rodents are a standard component of this assessment.

Table 3: Comparative Acute Toxicity Data in Mice

CompoundRoute of AdministrationLD50 (mg/kg)Key Observations
OlaparibOral>2000Generally well-tolerated at therapeutic doses
NiraparibOral>1000Myelosuppression is a known dose-limiting toxicity
Hypothetical: this compoundOralTo be determinedTo be determined

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of preclinical findings. The following are standard protocols for key in vivo experiments.

Subcutaneous Xenograft Model Protocol
  • Cell Culture: Human cancer cell lines (e.g., breast, ovarian, prostate) are cultured in appropriate media under standard conditions.

  • Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old, are used.

  • Tumor Cell Implantation: A suspension of 1-10 million cancer cells in a sterile medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The investigational compound, a positive control (e.g., an established anticancer drug), and a vehicle control are administered according to the specified dosing regimen.

  • Efficacy Evaluation: Tumor growth inhibition is calculated at the end of the study. Animal body weight and general health are monitored as indicators of toxicity.

Acute Toxicity Study Protocol
  • Animal Model: Healthy, young adult rodents (e.g., mice or rats) of a single sex are typically used for the initial study.

  • Dose Administration: The test compound is administered as a single dose via the intended clinical route (e.g., oral gavage). A range of doses is typically tested in different groups of animals.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.

  • Necropsy: At the end of the observation period, all animals are euthanized, and a gross necropsy is performed.

  • LD50 Determination: The lethal dose 50 (LD50), the dose that is lethal to 50% of the animals, is calculated.

Pharmacokinetic Study Protocol
  • Animal Model: Cannulated rodents are often used to facilitate serial blood sampling.

  • Drug Administration: The compound is administered intravenously (IV) and via the intended route of clinical application (e.g., oral).

  • Blood Sampling: Blood samples are collected at predetermined time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Analysis: Plasma is separated from the blood samples, and the concentration of the drug is quantified using a validated analytical method, such as LC-MS/MS.

  • Parameter Calculation: Pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life, and bioavailability, are calculated using specialized software.

Signaling Pathways and Visualizations

Phthalazinone derivatives often exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and DNA repair. As this compound is a potential PARP inhibitor, its mechanism of action is likely centered on the DNA damage response pathway.

PARP_Inhibition_Pathway cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibitor DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) chains PARP1->PAR synthesizes Trapped_PARP Trapped PARP1-DNA Complex PARP1->Trapped_PARP Repair_Complex DNA Repair Proteins PAR->Repair_Complex recruits SSB_Repair Single-Strand Break Repair Repair_Complex->SSB_Repair mediates PARP_Inhibitor 4-(pyridin-4-ylmethyl) phthalazin-1(2H)-one PARP_Inhibitor->PARP1 inhibits & traps Replication_Fork_Collapse Replication Fork Collapse Trapped_PARP->Replication_Fork_Collapse DSB DNA Double-Strand Break Replication_Fork_Collapse->DSB Cell_Death Synthetic Lethality (in HR-deficient cells) DSB->Cell_Death

Caption: PARP Inhibition and Synthetic Lethality Pathway.

The pyridine moiety in this compound may also contribute to its anticancer activity, potentially through the inhibition of other kinases involved in tumor progression, such as Vascular Endothelial Growth Factor Receptor (VEGFR).

Experimental_Workflow cluster_workflow In Vivo Efficacy Study Workflow start Start cell_culture Culture Human Cancer Cells start->cell_culture implantation Subcutaneous Implantation into Immunodeficient Mice cell_culture->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer Compound, Vehicle, and Positive Control randomization->treatment monitoring Measure Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint Reached monitoring->endpoint analysis Data Analysis: Tumor Growth Inhibition endpoint->analysis end End analysis->end

Caption: General Experimental Workflow for In Vivo Efficacy Studies.

A Comparative Guide to the Synthesis of Vatalanib Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vatalanib (PTK787/ZK 222584) is a potent, orally bioavailable multi-targeted tyrosine kinase inhibitor that plays a crucial role in anti-angiogenic therapies. It effectively inhibits all known Vascular Endothelial Growth Factor Receptors (VEGFRs), as well as the Platelet-Derived Growth Factor Receptor (PDGFR), c-Kit, and c-Fms.[1][2] The synthesis of Vatalanib involves the preparation of key precursors, primarily substituted phthalazinone derivatives. This guide provides a comparative analysis of different synthetic routes for these precursors, supported by available experimental data, to aid researchers in selecting the most efficient and suitable methods for their drug development endeavors.

Comparative Analysis of Synthetic Routes for Vatalanib Precursors

The synthesis of Vatalanib, chemically known as N-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine, typically proceeds through two key precursor stages:

  • Formation of the phthalazinone core: This involves the cyclization of a substituted benzoic acid or phthalic anhydride derivative with hydrazine.

  • Introduction of the pyridylmethyl and chloroanilino moieties: This includes the formation of 1-chloro-4-(4-pyridylmethyl)phthalazine, a crucial intermediate, followed by the final condensation with 4-chloroaniline.

Here, we compare two primary synthetic pathways for the key phthalazinone precursors.

Table 1: Comparison of Synthetic Routes to Key Vatalanib Precursors

ParameterRoute 1: From Phthalic Anhydride and Malonic AcidRoute 2: From 2-(1-aminoethyl)benzonitrile
Starting Materials Phthalic anhydride, Malonic acid, Substituted thiophenol, Hydrazine hydrate, Phosphorus oxychloride, Substituted aniline2-(1-aminoethyl)benzonitrile
Key Intermediates 2-Acetylbenzoic acid, Methyl 2-(2-bromoacetyl)benzoate, 4-(arylsulfanylmethyl)phthalazin-1(2H)-one, 1-chloro-4-(arylsulfanylmethyl)phthalazine1-chloro-4-(4-pyridylmethyl)phthalazine
Reported Yield Variable yields for intermediate steps (e.g., 68% for 2-acetylbenzoic acid, 90-96% for phthalazine formation)[3]>79.25% for 1-chloro-4-(4-pyridylmethyl)phthalazine[4]
Reported Purity Not explicitly stated for all intermediates>90.582% for 1-chloro-4-(4-pyridylmethyl)phthalazine[4]
Advantages Utilizes readily available starting materials.[3]Fewer reaction steps, shorter reaction time, avoids the use of lithium salts and carbonization, making it suitable for industrial production.[4]
Disadvantages Multi-step synthesis with potentially lower overall yield.Starting material may be less common than phthalic anhydride.

Experimental Protocols

Route 1: Synthesis of 1-Anilino-4-(arylsulfanylmethyl)phthalazine Derivatives[3]

This route provides a versatile method for creating a variety of Vatalanib analogs by modifying the thiophenol and aniline substituents.

Step 1: Synthesis of 2-Acetylbenzoic acid (1) A mixture of phthalic anhydride (22.2 g, 0.15 mol), malonic acid (18.7 g, 0.18 mol), and pyridine (17.3 mL, 0.18 mol) is refluxed for 3 hours. After cooling, water is added, and the mixture is stirred. The insoluble material is filtered off, and the filtrate is acidified with concentrated HCl to pH 3-4. The resulting precipitate is filtered and recrystallized from chloroform to yield 2-acetylbenzoic acid.

  • Yield: 68%

Step 2: Esterification and Bromination 2-Acetylbenzoic acid is esterified with dimethyl sulfate. The resulting acetyl group is then brominated to yield methyl 2-(2-bromoacetyl)benzoate.

Step 3: Synthesis of 4-(Arylsulfanylmethyl)phthalazin-1(2H)-one (6a/6b) A solution of methyl 2-(2-bromoacetyl)benzoate in acetone is added dropwise to a mixture of a substituted thiophenol and K2CO3 in methanol at a temperature below 0°C. The resulting intermediate is then cyclized with hydrazine hydrate to generate the phthalazinone derivatives.

  • Yield: 90-96%

Step 4: Chlorination to 1-Chloro-4-(arylsulfanylmethyl)phthalazine (7a/7b) The phthalazinone derivative is treated with phosphorus oxychloride (POCl3) to yield the corresponding 1-chloro-4-substituted-phthalazine.

Step 5: Final Condensation The 1-chloro-4-(arylsulfanylmethyl)phthalazine is reacted with a substituted aniline to produce the final 1-anilino-4-(arylsulfanylmethyl)phthalazine derivatives.

Route 2: Synthesis of 1-Chloro-4-(4-pyridylmethyl)phthalazine[4]

This patented method offers a more direct route to a key Vatalanib intermediate.

The synthesis involves taking 2-(1-aminoethyl)benzonitrile as the initial raw material and subjecting it to a series of reactions. The process is designed to be efficient for industrial-scale production. The final product, 1-chloro-4-(4-pyridylmethyl)phthalazine, is obtained after filtering, rotary evaporation, and vacuumizing.

  • Yield: >79.25%

  • Chemical Purity: >90.582%

Vatalanib's Mechanism of Action: Signaling Pathway Inhibition

Vatalanib exerts its anti-angiogenic effects by inhibiting several key receptor tyrosine kinases. Understanding these signaling pathways is crucial for appreciating its therapeutic mechanism.

VEGFR2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a primary mediator of angiogenesis. Its activation leads to endothelial cell proliferation, migration, and survival.[5][6]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Migration Cell Migration VEGFR2->Migration PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Vatalanib Vatalanib Vatalanib->VEGFR2 Inhibits

Caption: Vatalanib inhibits the VEGFR2 signaling pathway.

PDGFRβ Signaling Pathway

Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) signaling is involved in cell growth, proliferation, and migration.[7][8]

PDGFR_Signaling_Pathway PDGF PDGF PDGFR PDGFRβ PDGF->PDGFR Binds PI3K PI3K PDGFR->PI3K Activates RAS RAS PDGFR->RAS Activates Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Migration Cell Migration ERK->Migration Vatalanib Vatalanib Vatalanib->PDGFR Inhibits

Caption: Vatalanib blocks the PDGFRβ signaling cascade.

c-Kit Signaling Pathway

The c-Kit receptor is crucial for the proliferation and survival of various cell types, including hematopoietic stem cells and mast cells.[1][5]

cKit_Signaling_Pathway SCF SCF cKit c-Kit SCF->cKit Binds PI3K PI3K cKit->PI3K Activates RAS RAS cKit->RAS Activates STAT STAT cKit->STAT Activates Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation STAT->Proliferation Vatalanib Vatalanib Vatalanib->cKit Inhibits

Caption: Vatalanib disrupts the c-Kit signaling pathway.

Experimental Workflow for Vatalanib Synthesis

The general workflow for the synthesis of Vatalanib from its precursors is outlined below.

Vatalanib_Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_final Final Product Synthesis Start Starting Materials (e.g., Phthalic Anhydride or 2-(1-aminoethyl)benzonitrile) Intermediate1 Phthalazinone Derivative Start->Intermediate1 Cyclization Intermediate2 1-Chloro-4-(4-pyridylmethyl)phthalazine Intermediate1->Intermediate2 Chlorination Final_Step Condensation with 4-Chloroaniline Intermediate2->Final_Step Purification Purification (e.g., Crystallization) Final_Step->Purification Vatalanib Vatalanib Purification->Vatalanib

Caption: General workflow for the synthesis of Vatalanib.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 4-(pyridin-4-ylmethyl)phthalazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper management and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of 4-(pyridin-4-ylmethyl)phthalazin-1(2H)-one, a compound utilized in research and development.

Hazard Identification and Immediate Safety Precautions

Before handling this compound, it is crucial to be aware of its potential hazards. According to the Global Harmonized System (GHS) classifications, this compound presents the following risks[1]:

  • Harmful if swallowed (Acute toxicity, oral)

  • Causes skin irritation

  • Causes serious eye irritation

  • May cause respiratory irritation

Therefore, all handling and disposal procedures must be conducted with appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant (e.g., nitrile rubber)
Eye Protection Safety goggles or a face shield
Lab Coat Standard laboratory coat, fully buttoned
Respiratory Protection Use in a well-ventilated area or chemical fume hood. If dust is generated, a respirator may be necessary.

Segregation and Storage of Chemical Waste

Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure correct disposal.

  • Waste Container: Use a designated, clearly labeled, and sealable container for this compound waste. The container must be made of a material compatible with the chemical.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Segregation: This waste should be segregated as a nitrogen-containing organic compound. Do not mix it with other waste streams such as halogenated solvents, strong acids, bases, or oxidizers unless specifically instructed by your institution's Environmental Health and Safety (EHS) department.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.

Spill and Contamination Clean-up

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation, preferably within a chemical fume hood.

  • Wear Appropriate PPE: Before cleaning, don the required PPE as listed in the table above.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collect Waste: Place all contaminated materials (spilled substance, absorbent materials, and cleaning supplies) into the designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and dispose of the cleaning materials as hazardous waste.

Disposal Procedure

The final disposal of this compound must be handled by a licensed hazardous waste disposal company. Laboratory personnel should not attempt to dispose of this chemical through standard trash or sewer systems.

The following workflow outlines the institutional disposal process:

References

Essential Safety and Operational Guide for 4-(pyridin-4-ylmethyl)phthalazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety, handling, and disposal information for 4-(pyridin-4-ylmethyl)phthalazin-1(2H)-one (CAS No. 107558-48-5). Adherence to these procedures is critical for ensuring laboratory safety and operational integrity.

Hazard Identification and Personal Protective Equipment (PPE)

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

The following table summarizes the required and recommended PPE for handling this compound.

Area of Protection Required PPE Specifications and Recommendations
Eye and Face Protection Safety GogglesMust be worn at all times when handling the compound. Goggles should provide a complete seal around the eyes to protect from dust and splashes.[1][2][3] A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[3]
Skin Protection Chemical-resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use. Contaminated gloves should be removed promptly and disposed of as hazardous waste.[1][4]
Laboratory CoatA flame-resistant lab coat that fully covers the arms is mandatory.[1][4]
Respiratory Protection NIOSH-approved RespiratorRequired when handling the powder outside of a certified chemical fume hood or when airborne dust is likely to be generated.[5][6] An N95 dust mask may be sufficient for minor handling of small quantities, but a half-face respirator with appropriate cartridges is recommended for more extensive work.[6]
Foot Protection Closed-toe ShoesShoes must fully cover the feet.[1]

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]

  • Ensure that an eye wash station and safety shower are readily accessible and have been recently tested.[2]

  • Prepare all necessary equipment and reagents before starting work to minimize movement and potential for spills.

2. Weighing and Dispensing:

  • When weighing the solid compound, do so in the fume hood on a tared weigh boat or paper.

  • Use spatulas and other tools carefully to avoid generating dust.

  • If dissolving the compound, add the solid to the solvent slowly to prevent splashing.

3. During the Experiment:

  • Keep all containers with this compound closed when not in use.

  • Avoid direct contact with the skin, eyes, and clothing.[4]

  • If any contamination of PPE occurs, remove it immediately and wash the affected skin area.

4. Post-Experiment:

  • Decontaminate the work area in the fume hood with an appropriate solvent and then soap and water.

  • Properly label and store any remaining compound in a cool, dry, and well-ventilated area, segregated from incompatible materials.

Disposal Plan

1. Waste Segregation:

  • All solid waste contaminated with this compound, including gloves, weigh boats, and paper towels, must be disposed of in a designated hazardous waste container.[7]

  • This container should be clearly labeled as "Hazardous Chemical Waste" and list the chemical constituents.[7]

  • Do not mix this waste with non-hazardous laboratory trash.

2. Container Management:

  • Use a sealable, leak-proof container for solid waste.

  • Keep the waste container closed except when adding waste.

  • Store the waste container in a designated, well-ventilated satellite accumulation area within the laboratory.

3. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[8]

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[7]

Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[2][3][9] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[4][9] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Workflow Visualization

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep1 Don Appropriate PPE prep2 Work in Fume Hood prep1->prep2 prep3 Verify Emergency Equipment Access prep2->prep3 handle1 Weigh and Dispense Carefully prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Keep Containers Closed handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 clean2 Segregate Contaminated Waste clean1->clean2 clean3 Store Waste in Labeled Container clean2->clean3 clean4 Arrange for EHS Pickup clean3->clean4 emergency1 Exposure Event emergency2 Follow First Aid Procedures emergency1->emergency2 emergency3 Seek Medical Attention emergency2->emergency3

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.